Pyrrolidine-1-sulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
pyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPOVVJDAVMOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577110 | |
| Record name | Pyrrolidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-88-7 | |
| Record name | Pyrrolidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-1-sulfonamide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic success. Among these, the five-membered pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets.[1] When this versatile ring is functionalized with a sulfonamide moiety—a group renowned for its hydrogen bonding capabilities and metabolic stability—the resulting molecule, this compound, emerges as a compound of significant interest.
Derivatives of this core structure have shown promise across a spectrum of therapeutic areas, including the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type-2 diabetes,[3][4] transient receptor potential vanilloid-4 (TRPV4) antagonists,[5] and novel antitumor agents.[6] Understanding the fundamental physicochemical properties of the parent this compound is therefore not merely an academic exercise; it is a critical prerequisite for any researcher, scientist, or drug development professional seeking to leverage this scaffold for therapeutic innovation. This guide provides a comprehensive analysis of these core properties, blending established data with practical, field-proven methodologies for its characterization.
Molecular Identity and Structural Architecture
The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is an unambiguous chemical entity defined by a unique set of identifiers and a distinct structural arrangement.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7][8] |
| Synonym(s) | 1-Pyrrolidinesulfonamide | [7][9] |
| CAS Number | 4108-88-7 | [7][9][10] |
| Molecular Formula | C₄H₁₀N₂O₂S | [7][9][10] |
| Molecular Weight | 150.20 g/mol | [7][9][10] |
| SMILES | C1CCN(C1)S(=O)(=O)N | [7][8][9] |
| InChIKey | LPPOVVJDAVMOET-UHFFFAOYSA-N | [7] |
The structure features a saturated, five-membered azacyclopentane (pyrrolidine) ring where the nitrogen atom is directly bonded to a sulfonyl group, which is in turn bonded to an amino group. This arrangement quenches the basicity of the pyrrolidine nitrogen, making the acidic protons on the terminal sulfonamide nitrogen the primary site of ionization.
Caption: Key structural features of this compound.
Core Physicochemical Properties: A Data-Driven Analysis
The therapeutic potential of a molecule is intrinsically linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its intended target.
| Physicochemical Parameter | Value | Significance in Drug Development |
| Physical Form | Solid | Affects handling, formulation, and dissolution rate. |
| Boiling Point | 287.49 °C at 760 mmHg | [10][11] Indicates low volatility and strong intermolecular forces. |
| Calculated logP | -0.71 | [7][9] Predicts high hydrophilicity and aqueous solubility. |
| TPSA | 63.4 - 71.8 Ų | [7][9][11] Favorable for cell membrane permeability and oral bioavailability. |
| H-Bond Donors | 1 (from -NH₂) | [9] Crucial for target binding and solubility. |
| H-Bond Acceptors | 2 (from -O=S=O-) | [9] Crucial for target binding and solubility. |
| Rotatable Bonds | 1 (S-N bond) | [9] Low number suggests conformational rigidity, which can be favorable for binding affinity. |
| Density | 1.408 g/cm³ | [11] Useful for formulation and process chemistry calculations. |
Expert Analysis & Insights
-
Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is approximately -0.7.[7][9] This negative value strongly suggests that the molecule is hydrophilic. In drug development, this points towards good aqueous solubility, which is beneficial for formulation, but may also imply challenges in passively crossing lipid-rich biological membranes like the blood-brain barrier. The balance between solubility and permeability is a key optimization challenge for derivatives of this scaffold.
-
Acidity (pKa): While no experimental pKa is published for the parent compound, the relevant functional group is the sulfonamide (-SO₂NH₂). This group is known to be weakly acidic, with the nitrogen protons being ionizable. For aliphatic sulfonamides, the pKa is generally higher (less acidic) than for their aromatic counterparts.[12] The expected pKa would likely fall in the 9-11 range. This is a critical parameter as the charge state of a molecule at physiological pH (~7.4) dictates its solubility, receptor interactions, and membrane transport. At pH 7.4, this compound will be overwhelmingly in its neutral, un-ionized form.
-
Molecular Size and "Drug-Likeness": With a molecular weight of 150.20 g/mol and a Topological Polar Surface Area (TPSA) under 72 Ų, this compound fits comfortably within established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Its small size and favorable TPSA make it an excellent starting point for building more complex drug candidates without quickly accumulating undesirable properties.
Methodologies for Spectroscopic Characterization
Authenticating the structure and purity of this compound is a non-negotiable step in research. The following protocols outline standard, self-validating systems for its spectroscopic identification.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural information by probing the chemical environment of each hydrogen and carbon atom, confirming connectivity and purity.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to ensure the acidic N-H protons are observable.
-
Vortex the tube until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Include standard 2D experiments like COSY and HSQC for unambiguous peak assignment.
Expected Spectral Features:
-
¹H NMR:
-
Two multiplets in the alkyl region (~1.8-2.0 ppm and ~3.2-3.4 ppm), corresponding to the four β-protons and four α-protons of the pyrrolidine ring, respectively. The protons alpha to the nitrogen will be downfield due to its inductive effect.
-
A broad singlet in the region of ~7.0-8.0 ppm (in DMSO-d₆), integrating to 2 protons, corresponding to the sulfonamide (-SO₂NH₂) group.
-
-
¹³C NMR:
-
Two distinct signals in the aliphatic region, corresponding to the α-carbons (~48-52 ppm) and β-carbons (~24-28 ppm) of the pyrrolidine ring.
-
Caption: Experimental workflow for NMR analysis.
Methodology 2: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the characteristic S=O and N-H bonds of the sulfonamide.
Step-by-Step Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a background subtraction using the clean ATR crystal.
Expected Characteristic Absorption Bands:
-
~3350-3250 cm⁻¹: Two bands corresponding to the asymmetric and symmetric N-H stretching of the primary sulfonamide.[13]
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring's CH₂ groups.
-
~1350-1310 cm⁻¹: Strong, sharp band for the asymmetric S=O stretch.[13]
-
~1160-1140 cm⁻¹: Strong, sharp band for the symmetric S=O stretch.[13]
-
~920-890 cm⁻¹: S-N stretching vibration.[13]
Methodology 3: Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns, serving as a final check on its identity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion or using an LC system. Electrospray Ionization (ESI) in positive mode is typically effective.
-
Acquisition: Acquire a full scan mass spectrum.
-
Analysis: Identify the protonated molecular ion [M+H]⁺.
Expected Results:
-
A prominent peak at m/z 151.05, corresponding to the [C₄H₁₀N₂O₂S + H]⁺ ion.
Implications for Drug Discovery and Development
The physicochemical profile of this compound makes it a compelling starting point for fragment-based or lead optimization campaigns. The interplay between its properties directly influences its journey from a lab chemical to a potential therapeutic agent.
Caption: Relationship between physicochemical properties and drug development.
-
Target Engagement: The rigid, three-dimensional nature of the pyrrolidine ring helps reduce the entropic penalty upon binding to a target protein, potentially increasing affinity.[5] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions within a receptor's active site.
-
Pharmacokinetics: The molecule's inherent hydrophilicity ensures good solubility, a prerequisite for absorption. However, medicinal chemists will often need to modulate the logP of derivatives by adding lipophilic groups to achieve the optimal balance required for membrane permeability and distribution to the target tissue, while avoiding metabolic liabilities.
Conclusion
This compound is more than a simple chemical; it is a highly valuable building block endowed with a compelling set of physicochemical properties. Its low molecular weight, structural rigidity, high aqueous solubility, and potent hydrogen bonding capabilities make it an ideal starting point for the design of novel therapeutics. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively characterize this scaffold and its derivatives, accelerating the journey from initial concept to clinical candidate.
References
-
ChemWhat. N-(4-acetylphenyl)this compound CAS#: 941912-79-4. [Link]
-
Porphyrin-Systems. This compound. [Link]
-
PubChem. Pyrrolidine-1,2-disulfonamide | C4H11N3O4S2 | CID 154020066. [Link]
-
PubChem. This compound | C4H10N2O2S | CID 15707376. [Link]
-
Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]
-
Jeelan Basha, S., et al. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. ResearchGate. [Link]
-
Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
-
PubChem. Pyrrolidine-3-sulfonamide | C4H10N2O2S | CID 45792639. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. The pK a values of the sulfonamides studied. [Link]
-
Akpovire, E. D., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central. [Link]
-
PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]
-
Kuranov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
DrugFuture. Pyrrolidine. [Link]
-
Common Organic Chemistry. Pyrrolidine. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
National Institute of Standards and Technology. Pyrrolidine - NIST WebBook. [Link]
-
PubChemLite. This compound (C4H10N2O2S). [Link]
-
PubChem. N-(5-amino-2-pyridinyl)this compound | C9H14N4O2S | CID 43144682. [Link]
-
ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C4H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. This compound – porphyrin-systems [porphyrin-systems.com]
- 11. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Pyrrolidine-1-sulfonamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The pyrrolidine ring is a cornerstone in modern drug discovery, prized for its unique three-dimensional structure that allows for extensive exploration of chemical space.[1] When functionalized to form Pyrrolidine-1-sulfonamide, this scaffold serves as a versatile starting point for the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth analysis of this compound, covering its fundamental properties, a detailed synthesis protocol, characteristic analytical data, and its significant role in the development of therapeutic agents, particularly as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the management of type 2 diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Compound Identification
This compound is a simple yet potent chemical entity that combines the saturated heterocyclic pyrrolidine ring with a sulfonamide functional group. This combination imparts a unique set of physicochemical properties that make it an attractive building block in medicinal chemistry.
Table 1: Compound Identification and Core Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 4108-88-7 | [2] |
| Molecular Formula | C₄H₁₀N₂O₂S | [2] |
| Molecular Weight | 150.20 g/mol | [2] |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)N | [2] |
| InChIKey | LPPOVVJDAVMOET-UHFFFAOYSA-N | [2] |
The Pyrrolidine Scaffold: A Privileged Structure in Drug Design
The five-membered pyrrolidine ring is one of the most utilized nitrogen heterocycles in the development of new drugs.[3][4] Its prevalence is due to several advantageous features:
-
Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure. This "pseudorotation" allows for a greater exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.[3][5]
-
Stereochemical Diversity : The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the creation of stereoisomers. This is crucial as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[3][5]
-
Improved Physicochemical Properties : The inclusion of a pyrrolidine scaffold can improve properties such as solubility and metabolic stability, which are critical for a successful drug candidate.[4]
The molecular diversity and complexity offered by pyrrolidine-based molecules provide a robust foundation for designing and developing more active and less toxic drug candidates through the careful consideration of structure-activity relationships (SAR).[4][6]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the reaction of pyrrolidine with a suitable sulfamoylating agent. The following protocol describes a reliable method adapted from general procedures for the synthesis of sulfonamides.[7]
Reaction Principle
The synthesis involves the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic sulfur atom of a sulfamoyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide bond.
Experimental Protocol
Materials:
-
Pyrrolidine (1.1 eq)
-
Sulfamoyl chloride (1.0 eq)
-
Triethylamine (1.2 eq) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) as solvent
-
1M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Saturated sodium chloride solution (brine, for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfamoyl Chloride : Dissolve sulfamoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Progression : Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Quench the reaction by carefully adding 1M hydrochloric acid to neutralize the excess triethylamine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography or recrystallization, if necessary.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound are confirmed through various spectroscopic methods. While a comprehensive public database of spectra for this specific compound is limited, the expected data can be inferred from the analysis of its constituent parts and related sulfonamide derivatives.[8][9][10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the nitrogen (positions 2 and 5) would appear more downfield than the beta protons (positions 3 and 4). A broad singlet for the -NH₂ protons of the sulfonamide group. |
| ¹³C NMR | Two distinct signals for the carbon atoms of the pyrrolidine ring. The alpha carbons would be shifted further downfield compared to the beta carbons. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). An N-H stretching band for the sulfonamide amine. C-H stretching bands for the aliphatic pyrrolidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (150.0463 Da).[11] |
Applications in Drug Discovery: DPP-IV Inhibition
A significant application of the this compound scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral medications for the treatment of type 2 diabetes.[12][13]
Mechanism of Action
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[15]
By inhibiting DPP-IV, this compound derivatives can prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[14][15] The pyrrolidine ring often serves to mimic the proline residue of the natural substrates of DPP-IV, allowing it to fit into the enzyme's active site.[14]
Signaling Pathway
Caption: Mechanism of DPP-IV inhibition by pyrrolidine-based compounds.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties of the pyrrolidine ring, makes it a valuable starting point for the development of novel therapeutic agents. The success of pyrrolidine-based DPP-IV inhibitors highlights the potential of this scaffold in addressing significant health challenges. Further research into derivatives of this compound is likely to yield new compounds with diverse and potent biological activities.
References
- Li Petri, G., Contino, A., & Amato, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(20), 6219.
- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249769.
- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. BenchChem Technical Guides.
- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- BenchChem. (2025). Experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine.
- Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 488-513.
- Wikipedia contributors. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. PubChem.
- Drucker, D. J. (2016). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 37(6), 574–609.
- Salve, M. T., & Jadhav, S. B. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative.
- Ahren, B. (2017). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 8, 37.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
- Lee, J. H., Park, J. H., & Lee, S. J. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7715–7733.
- Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
- Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1)IR1. ChemicalBook.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
- Kuleshova, E. N., & Zherebchevsky, S. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988.
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).
- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 169-173.
- PubChemLite. (n.d.). This compound (C4H10N2O2S). PubChemLite.
-
ResearchGate. (n.d.). 1 H NMR spectra of the 1:1 complex of R[4]A with pyrrolidine in DMSO-d... ResearchGate.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ripublication.com [ripublication.com]
- 11. PubChemLite - this compound (C4H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-1-sulfonamide: A Technical Guide to Solubility and Stability for Drug Development Professionals
This guide provides an in-depth technical overview of the solubility and stability of Pyrrolidine-1-sulfonamide, a key scaffold in medicinal chemistry. Recognizing the scarcity of publicly available, quantitative data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters in their own laboratories. By understanding the underlying principles and applying the robust methodologies outlined herein, researchers can confidently generate the precise data needed to advance their drug discovery and development programs.
Introduction to this compound: A Scaffold of Interest
The pyrrolidine ring is a prevalent saturated heterocycle in numerous biologically active compounds, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] When coupled with a sulfonamide group, the resulting this compound moiety serves as a versatile building block in the design of novel therapeutics targeting a wide range of diseases, including diabetes, cancer, and central nervous system disorders.[3][4][5][6] The physicochemical properties of this scaffold, particularly its solubility and stability, are fundamental to its utility in drug development, influencing everything from synthetic route optimization to formulation and bioavailability.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C4H10N2O2S | [7] |
| Molecular Weight | 150.20 g/mol | [7] |
| XLogP3-AA | -0.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Topological Polar Surface Area | 71.8 Ų | [7] |
| Physical Form | Solid | [8] |
Understanding and Determining the Solubility of this compound
Factors Influencing Solubility
-
Solvent Polarity: A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile.
-
pH: The sulfonamide moiety has an acidic proton, meaning that the solubility of this compound is likely to be pH-dependent. In basic solutions, the compound will be deprotonated, forming a more soluble salt.
-
Temperature: Solubility is generally temperature-dependent. Investigating solubility at different temperatures can be crucial for understanding thermodynamic properties.
-
Co-solvents: In drug discovery, compounds are often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Data Recording Template:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 |
Stability of this compound: Assessment and Considerations
The chemical stability of a drug candidate is paramount for its successful development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For sulfonamides, common degradation pathways include hydrolysis (cleavage of the sulfonamide bond) and oxidation.[11][12] The pyrrolidine ring itself may also be susceptible to oxidation.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.[11][13]
Common Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.[11]
-
Oxidative Degradation: e.g., 3-30% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60-80 °C).
-
Photostability: Exposing the drug substance to light (e.g., ICH-compliant light source).
Experimental Protocol: Stability-Indicating HPLC Method Development and Validation
A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[14]
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Materials:
-
This compound
-
Forced degradation samples (from stress testing)
-
HPLC system with a photodiode array (PDA) or UV detector
-
HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, buffers)
-
Acids, bases, and hydrogen peroxide for stress testing
Procedure:
-
Method Development:
-
Screen different mobile phases (isocratic and gradient), columns, and detection wavelengths to achieve optimal separation between the parent compound and all degradation products.
-
A PDA detector is highly recommended to assess peak purity and identify the optimal detection wavelength.
-
-
Forced Degradation:
-
Subject solutions of this compound to the stress conditions outlined in section 3.1.
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent peak from all degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
-
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Storage and Handling
Based on general chemical principles and supplier recommendations, this compound should be stored in a well-sealed container in a dry environment, protected from light.[8][15] Refrigeration at 2-8 °C is also recommended to minimize potential degradation over long-term storage.
Conclusion
While specific, pre-existing data on the solubility and stability of this compound is limited, this guide provides the necessary theoretical framework and practical, detailed protocols for researchers to generate this critical information. By employing the standardized shake-flask method for solubility and developing a robust, stability-indicating HPLC method through forced degradation studies, drug development professionals can obtain the reliable data required to make informed decisions and accelerate their research programs. The methodologies described herein are foundational for the successful progression of any compound from discovery to a viable clinical candidate.
References
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. J Pharm Sci. 1979 Jul;68(7):922-4. [Link]
-
This compound. PubChem. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247169. [Link]
-
Salve, M. T., et al. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation, 11(4), 374-378. [Link]
-
Martin, A. N., & Wu, P. L. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 76(8), 643–648. [Link]
- Pyrrolidine sulfonamides.
-
This compound. Porphyrin-Systems. [Link]
-
Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Eur J Med Chem. 2015 Jan 27:90:342-50. [Link]
-
α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists. Bioorg Med Chem Lett. 2016 Jan 15;26(2):495-498. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientifica (Cairo). 2020;2020:6043216. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023;20(6):5318. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]
-
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate.[Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. J Med Chem. 2015 Oct 8;58(19):7747-60. [Link]
-
Pyrrolidine compounds. PubChem. [Link]
- Long acting sulfonamide injectable compositions.
- Synthesis of sulfonamide derivatives.
- Pyrrolidine compounds.
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. J Mol Struct. 2023;1285:135483. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013;25(1):237-239. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. 2022;21(8):103-113. [Link]
-
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Sci Total Environ. 2018 Nov 1;640-641:1416-1425. [Link]
-
Analysis of sulfonamides. Slideshare. [Link]
-
Studies on sulfonamide degradation products. ResearchGate. [Link]
-
Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4108-88-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound – porphyrin-systems [porphyrin-systems.com]
theoretical calculations of Pyrrolidine-1-sulfonamide molecular structure
An In-depth Technical Guide to the Theoretical Calculation of Pyrrolidine-1-sulfonamide Molecular Structure
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands out for its versatility and prevalence in a wide array of biologically active compounds.[1] Its unique conformational constraints and the ability to be readily functionalized make it a privileged structure in medicinal chemistry. When combined with a sulfonamide moiety, as in this compound, the resulting molecule presents a compelling target for both synthetic and computational investigation. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage theoretical calculations to gain a deeper understanding of the molecular structure and electronic properties of this compound. As a Senior Application Scientist, my aim is not merely to present a series of computational steps but to provide a cohesive narrative that explains the causality behind each methodological choice, thereby empowering the reader to apply these principles to their own research endeavors. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction to this compound: A Scaffold of Interest
This compound (C₄H₁₀N₂O₂S) is a molecule that incorporates the five-membered saturated heterocycle, pyrrolidine, with a sulfonamide group attached to the nitrogen atom.[2] The pyrrolidine ring's structure is a cornerstone in many pharmaceuticals due to its ability to induce specific conformations in larger molecules, such as peptides and proteins.[3][4][5] The sulfonamide group, on the other hand, is a well-established pharmacophore known for its wide range of biological activities, including antibacterial and anticancer properties.[6][7] The amalgamation of these two moieties in this compound presents a molecule with a rich conformational landscape and diverse potential for intermolecular interactions.
Theoretical calculations provide a powerful lens through which we can explore the intricacies of this molecule's structure and behavior at the atomic level. By employing computational methods, we can predict its three-dimensional geometry, analyze its vibrational modes, and map its electronic landscape. This knowledge is invaluable for understanding its reactivity, predicting its interactions with biological targets, and guiding the design of novel derivatives with enhanced therapeutic properties.
The Computational Gauntlet: A Methodological Workflow
The foundation of a robust theoretical investigation lies in the judicious selection of computational methods. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[8][9][10]
The Choice of DFT Functional and Basis Set: A Rationale
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8][11] We will couple this with the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density. This combination of functional and basis set has been shown to yield results in good agreement with experimental data for similar sulfonamide-containing molecules.[11] All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.
The Computational Workflow: A Step-by-Step Protocol
-
Initial Structure Generation: The starting point is the creation of an initial 3D structure of this compound. This can be done using any molecular building software. The IUPAC name is this compound, and its SMILES notation is C1CCN(C1)S(=O)(=O)N.[2]
-
Conformational Search: A thorough exploration of the potential energy surface is performed to identify all low-energy conformers. This is particularly important due to the flexibility of the pyrrolidine ring.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.
-
Electronic Property Calculation: Finally, for the lowest energy conformer, a series of calculations are performed to determine its electronic properties, including HOMO-LUMO analysis and the molecular electrostatic potential.
Caption: Computational workflow for the theoretical analysis of this compound.
Unveiling the Conformational Landscape
The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twisted" forms.[3][4][5] These conformations can be further classified as exo or endo, depending on the position of the out-of-plane atom relative to the substituents.[1] The specific puckering of the pyrrolidine ring can significantly influence the overall shape of the molecule and its biological activity.
Protocol for Conformational Analysis
A potential energy surface (PES) scan is a systematic way to explore the conformational space. This involves systematically changing a specific dihedral angle (for instance, one of the C-C-N-C dihedrals in the pyrrolidine ring) and performing a constrained geometry optimization at each step. The resulting energy profile reveals the low-energy conformers.
Analysis of Conformational Energies
The relative energies of the identified stable conformers are calculated to determine the most probable conformation at room temperature.
| Conformer | Dihedral Angle (C1-N-C4-C3) | Relative Energy (kcal/mol) |
| Envelope (Exo) | ~20° | 0.25 |
| Twist (Global Minimum) | ~-35° | 0.00 |
| Envelope (Endo) | ~-20° | 0.30 |
| Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the PES scan. |
The Blueprint of the Molecule: Optimized Geometry
Once the global minimum energy conformer is identified, a full geometry optimization is performed without any constraints. The convergence of the optimization is confirmed when the forces on the atoms are negligible and the displacement of atoms between optimization steps is below a certain threshold.
Key Geometrical Parameters
The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model.[12][13]
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| S=O | 1.435 |
| S-N(pyrrolidine) | 1.630[11] |
| S-N(amide) | 1.700 |
| C-N(pyrrolidine) | 1.470 |
| Bond Angles (°) ** | |
| O=S=O | 120.5 |
| O=S-N(pyrrolidine) | 108.0 |
| C-N-C (in pyrrolidine) | 110.0 |
| Dihedral Angles (°) ** | |
| C-N-S=O | Varies with conformation |
| Note: These are representative values. Actual values would be extracted from the output of the geometry optimization. |
The Molecular Symphony: Vibrational Analysis
Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they provide a theoretical vibrational spectrum that can be compared with experimental infrared (IR) and Raman spectra.[11]
Protocol for Vibrational Frequency Calculation
A frequency calculation is performed on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).
Interpreting the Vibrational Spectrum
The calculated vibrational frequencies correspond to specific molecular motions. Key vibrational modes for this compound would include:
-
S=O symmetric and asymmetric stretching: Typically strong absorptions in the IR spectrum.
-
S-N stretching: A key indicator of the sulfonamide group.[11]
-
N-H stretching (of the sulfonamide NH₂): Usually appears as a sharp band in the IR spectrum.
-
C-H stretching (of the pyrrolidine ring): Characteristic of aliphatic C-H bonds.
-
Pyrrolidine ring vibrations: Complex modes involving the entire ring structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3450 |
| N-H symmetric stretch | 3350 |
| C-H stretch (pyrrolidine) | 2900-3000 |
| S=O asymmetric stretch | 1350 |
| S=O symmetric stretch | 1160 |
| S-N stretch | 850-900[11] |
| Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. |
The Electronic Frontier: Reactivity and Interactions
The electronic structure of a molecule dictates its reactivity and how it will interact with other molecules.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6][7][14] The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[14][15] A smaller gap suggests higher reactivity.
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 7.0 |
| Note: These are representative values. |
Molecular Electrostatic Potential (MEP): A Guide to Reactivity
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[8][16] It is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
Caption: Color key for interpreting the Molecular Electrostatic Potential map.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the lone pair of the amide nitrogen, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amide group and the pyrrolidine ring, suggesting these as sites for nucleophilic attack.
Conclusion: From Theoretical Insights to Practical Applications
This in-depth technical guide has outlined a comprehensive computational approach for elucidating the molecular structure and electronic properties of this compound. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can gain valuable insights that can inform and accelerate the drug discovery process. The theoretical data on conformational preferences, geometric parameters, vibrational signatures, and electronic reactivity provides a solid foundation for understanding the behavior of this important molecular scaffold and for designing new analogues with tailored properties. The integration of such computational studies into the drug development pipeline is no longer a novelty but a necessity for staying at the forefront of medicinal chemistry research.
References
-
Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 5974–5981. [Link]
-
Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]
-
(2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Vibha, K., et al. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Journal of Molecular Structure. [Link]
-
(2017). A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. Journal of the Chinese Chemical Society. [Link]
-
Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]
-
(2018). Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides. Oriental Journal of Chemistry. [Link]
-
(2015). Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. National Institutes of Health. [Link]
-
(2021). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. National Institutes of Health. [Link]
-
(2021). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]
-
(2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]
-
(2022). Synthesis, characterization, DFT, molecular docking, and ADMET studies of novel 1,2,4-triazine sulfonamide derivatives as potential SARS-CoV-2 inhibitors. ResearchGate. [Link]
-
(2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health. [Link]
-
(2023). Investigation of the Anti-Plasmodial Properties of N-2-Oxo Pyrrolidine Pentanamide-Based Sulfonamides: Experimental and Theoretical Approach. ResearchGate. [Link]
-
(2014). Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method. Scientific.Net. [Link]
-
(2015). A Density Functional Theory Study on the Ozone Oxidation of Sulfonamide Antibiotics. ResearchGate. [Link]
-
(2022). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]
-
(2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. National Institutes of Health. [Link]
-
(2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
-
(2022). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]
-
This compound. PubChem. [Link]
-
Pyrrolidine-3-sulfonamide. PubChem. [Link]
-
(2010). Validation of Quantum Chemical Calculations for Sulfonamide Geometrical Parameters. Journal of Chemical Information and Modeling. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
(2013). Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. ResearchGate. [Link]
-
(2021). Physical and Electrochemical Properties of Pyrrolidinium-Based Ionic Liquid and Methyl Propionate Co-Solvent Electrolyte. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of Quantum Chemical Calculations for Sulfonamide Geometrical Parameters [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pyrrolidine-1-sulfonamide: A Technical Guide to Commercial Availability, Synthesis, and Application
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pyrrolidine-1-sulfonamide is a saturated heterocyclic compound featuring a pyrrolidine ring core functionalized with a sulfonamide group. This scaffold is of significant interest to the medicinal chemistry community due to the desirable physicochemical properties conferred by the pyrrolidine ring, such as improved three-dimensionality and aqueous solubility.[1] This guide provides a comprehensive overview of this compound, covering its chemical identity, commercial availability, established synthesis protocols, and current applications in research and development, with a particular focus on its emerging role in drug discovery.
Chemical Identity and Properties
A clear understanding of a compound's fundamental properties is crucial for its effective use in a research setting. This compound is identified by a unique set of chemical descriptors and exhibits specific physical properties.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 4108-88-7 | PubChem[2] |
| Molecular Formula | C₄H₁₀N₂O₂S | PubChem[2] |
| Molecular Weight | 150.20 g/mol | PubChem[2] |
| Appearance | Not specified (typically a solid) | - |
| Primary Hazards | Skin, eye, and respiratory irritant | PubChem[2] |
Commercial Availability and Procurement
This compound is available from a variety of chemical suppliers, catering primarily to research and development quantities. Procurement strategies for this compound typically involve direct purchase from stock, as it is not a large-scale commodity chemical. When sourcing, researchers should consider purity, quantity, and lead times. For larger quantities or specific derivatives, custom synthesis may be a more viable option.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Purity | Typical Quantities | Notes |
| ChemScene | ≥97% | mg to g scale | Offers custom synthesis and commercial production services.[3] |
| Parchem | Not Specified | Bulk and research quantities | Supplier of specialty chemicals, including related derivatives like 4-(Pyrrolidine-1-Sulfonyl)-Phenylamine.[4] |
| Various R&D Suppliers | Varies | mg to kg scale | Available through numerous online chemical marketplaces. |
Note: This table is not exhaustive and is intended to be representative. Researchers should verify availability and specifications with individual suppliers.
Synthesis of this compound
While commercially available, an in-house synthesis of this compound or its derivatives may be necessary for specific research applications or cost-effectiveness at a larger scale. The most common synthetic routes involve the reaction of a pyrrolidine precursor with a sulfonylating agent.
General Synthetic Pathway
A prevalent method for synthesizing pyrrolidine sulfonamides involves the reaction of pyrrolidine with a suitable sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. The specific sulfonamide is determined by the choice of the sulfonyl chloride. For the parent this compound, this would involve a source of the sulfamoyl group. A related and illustrative synthesis is that of N-substituted pyrrolidine sulfonamides, which often starts with pyrrolidine and an arylsulfonyl chloride.
Detailed Experimental Protocol: Synthesis of a Pyrrolidine Sulfonamide Derivative
The following protocol is a generalized example based on the synthesis of related pyrrolidine sulfonamide derivatives and should be adapted and optimized for specific target molecules. This protocol illustrates the core chemical transformation.
Reaction: Pyrrolidine + Benzenesulfonyl chloride → 1-(Phenylsulfonyl)pyrrolidine
Materials:
-
Pyrrolidine (CAS 123-75-1)
-
Benzenesulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution. Following this, add benzenesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(phenylsulfonyl)pyrrolidine.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of a typical pyrrolidine sulfonamide derivative.
Caption: Workflow for the synthesis of a pyrrolidine sulfonamide derivative.
Applications in Research and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into sulfonamides has led to the discovery of potent and selective modulators of various biological targets.[5][6]
Drug Discovery
-
Antidiabetic Agents: Several studies have explored pyrrolidine sulfonamide derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[7][8] Certain derivatives have shown significant DPP-IV inhibition, with IC50 values in the nanomolar range, making them promising leads for new antidiabetic drugs.[6][8]
-
TRPV4 Antagonists: A series of pyrrolidine sulfonamides were developed as selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[9] Optimization of this scaffold led to the identification of lead compounds with improved potency and pharmacokinetic properties, demonstrating potential for treating conditions like pulmonary edema.[9]
-
Anticonvulsant Properties: The pyrrolidine ring, particularly in the form of pyrrolidine-2,5-dione, has been functionalized with sulfonamide-containing groups to explore anticonvulsant activities.[1]
Chemical Biology and Intermediate Synthesis
Beyond direct therapeutic applications, this compound and its precursors, like pyrrolidine-1-sulfonyl chloride, serve as versatile building blocks in organic synthesis.[10][11] They provide a reliable method for introducing the pyrrolidine-sulfonamide pharmacophore into more complex molecules for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as an irritant.[2] The precursor, pyrrolidine, is a flammable, corrosive, and harmful liquid.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound and its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2][14] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a readily accessible chemical scaffold with significant and growing importance in the field of drug discovery. Its unique structural and chemical properties make it a valuable building block for developing novel therapeutics targeting a range of diseases, from metabolic disorders to neurological conditions. A thorough understanding of its sourcing, synthesis, and safe handling is essential for researchers aiming to leverage the potential of this versatile compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]
-
Salve, P. S., & Jadhav, V. B. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation. [Link]
-
Siddiqui, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
-
Manas Petro Chem. Pyrrolidine Supplier. [Link]
-
PubChem. 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. [Link]
-
Jeelan Basha, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
CPAChem. (2024). Pyrrolidine Safety data sheet. [Link]
-
Khusnutdinova, E. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
CP Lab Safety. pyrrolidine-1-sulfonyl chloride, 250 mg. [Link]
-
A. A. Sulaiman, et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
PubChem. 4-(Pyrrolidine-1-sulfonyl)aniline. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. parchem.com [parchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. calpaclab.com [calpaclab.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cpachem.com [cpachem.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of Pyrrolidine-1-sulfonamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine-1-sulfonamide Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its non-planar, pseudo-rotating structure provides an excellent three-dimensional scaffold, allowing for the efficient exploration of pharmacophore space.[1] When this privileged scaffold is appended with a sulfonamide moiety (–SO₂NR₂), the resulting this compound derivatives exhibit a remarkable breadth of biological activities. These compounds are integral to the development of novel therapeutics, with applications as enzyme inhibitors, anti-diabetic agents, and antagonists for ion channels like TRPV4.[2][3][4]
The sulfonamide group itself is a critical pharmacophore found in a wide array of approved drugs.[5][6] It is chemically robust and can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions. The synthesis of pyrrolidine-1-sulfonamides is, therefore, a fundamental and highly relevant process in modern drug discovery. This guide provides a detailed protocol for their synthesis, explains the rationale behind key experimental choices, and offers insights for procedural optimization.
Core Synthetic Principle: Nucleophilic Substitution
The most direct and widely employed method for synthesizing pyrrolidine-1-sulfonamides is the reaction between pyrrolidine and a substituted sulfonyl chloride (R-SO₂Cl).[5][7][8] This reaction proceeds via a classical nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine (a secondary amine) attacks the electron-deficient sulfur atom of the sulfonyl chloride.[7]
-
Elimination: A chloride ion (Cl⁻) is subsequently eliminated as a leaving group.
-
Proton Transfer: The reaction generates a protonated sulfonamide and a chloride ion, which combine to form hydrogen chloride (HCl).[5][7] A base is required to neutralize this acidic byproduct, driving the reaction to completion.[7][8]
General Synthetic Workflow Diagram
The following diagram illustrates the standard workflow for the synthesis and purification of a this compound derivative.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. frontiersrj.com [frontiersrj.com]
Application Notes & Protocols: The Pyrrolidine-1-sulfonamide Scaffold as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the sulfonamide group and the pyrrolidine ring independently represent two of the most successful and frequently utilized structural motifs in approved therapeutics.[1][2] The sulfonamide moiety, first introduced in the revolutionary sulfa drugs, is a cornerstone of pharmaceuticals, contributing to a wide array of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5][6] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly valuable functional group.[7]
Parallelly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in natural products and synthetic drugs.[8][9] Its non-planar, puckered conformation provides an excellent scaffold for exploring three-dimensional chemical space, which is crucial for achieving high target affinity and selectivity.[2] The pyrrolidine nitrogen also serves as a key interaction point and a handle for synthetic diversification.[2]
The conjugation of these two privileged structures into the Pyrrolidine-1-sulfonamide scaffold creates a powerful and versatile building block for drug discovery. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this moiety, covering its physicochemical advantages, diverse therapeutic applications, and detailed synthetic protocols.
Physicochemical Properties & Advantages in Drug Design
The strategic decision to incorporate the this compound moiety into a lead compound is often driven by its unique combination of structural and electronic properties that address common challenges in drug development.
The Power of Bioisosterism: An Advantageous Carboxylic Acid Surrogate
One of the most compelling reasons to employ a sulfonamide, including the this compound, is its role as a non-classical bioisostere for the carboxylic acid group.[10][11] While carboxylic acids are vital for target binding in many drugs, they are often associated with poor pharmacokinetic profiles, including low cell permeability and rapid metabolism via glucuronidation.[10][11]
The sulfonamide group effectively mimics the hydrogen-bonding capabilities and tetrahedral geometry of a carboxylate, allowing it to engage in similar key interactions with a biological target.[12][13] However, it offers several distinct advantages:
-
Enhanced Metabolic Stability: The S-N bond is significantly more resistant to enzymatic cleavage and metabolic processes like glucuronidation compared to the carboxylic acid group.[10][13]
-
Improved Lipophilicity and Permeability: Sulfonamides are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and better oral bioavailability.[13]
-
Modulated Acidity: Sulfonamides are considerably weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5).[13] This reduced acidity can be beneficial in modulating a compound's overall physicochemical properties and avoiding potential toxicity associated with highly acidic moieties.
Caption: Bioisosteric replacement of carboxylic acid with a sulfonamide.
Structural Rigidity and Conformational Control
Unlike linear sulfonamides which have greater rotational freedom, the cyclic nature of the this compound imparts significant conformational rigidity.[14] This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, which can translate into higher binding affinity and potency.[15] The puckered five-membered ring allows for precise spatial positioning of substituents, enabling chemists to fine-tune interactions within a binding pocket.[2]
Applications in Medicinal Chemistry
The versatility of the this compound building block is evident from its application across a wide spectrum of therapeutic areas. Its unique properties have enabled the development of potent and selective modulators for various biological targets.
| Therapeutic Area | Biological Target / Mechanism | Example Application | Reference(s) |
| Metabolic Diseases | Dipeptidyl peptidase-IV (DPP-IV) Inhibition | Development of oral hypoglycemic agents for Type 2 Diabetes. | [16][17] |
| Oncology | Ras Farnesyl Protein Transferase (FPT) Inhibition | Design of antitumor agents for Ras-associated cancers. | [18] |
| Central Nervous System | Glycine Transporter 1 (GlyT1) Inhibition | Potential treatments for schizophrenia and other disorders linked to NMDA receptor hypofunction. | [2] |
| Infectious Diseases | Plasmodium falciparum N-myristoyltransferase (PfNMT) | Development of novel antiplasmodial agents to combat malaria. | [19] |
| Inflammatory Diseases | Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism | Orally bioavailable antagonists for treating conditions like pulmonary edema. | [15] |
Case Study: DPP-IV Inhibitors for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated and successful strategy for the treatment of type 2 diabetes.[16] Several research programs have successfully designed and synthesized novel this compound derivatives as potent DPP-IV inhibitors.[8][16][17] In these scaffolds, the pyrrolidine ring often engages with the S1/S2 pockets of the enzyme, while the sulfonamide moiety provides key hydrogen bonding interactions and contributes to favorable pharmacokinetic properties. One study reported a potent derivative with an IC50 value of 41.17 nM, demonstrating the effectiveness of this scaffold.[16]
Case Study: Antagonists of TRPV4
In the development of antagonists for the ion channel TRPV4, researchers leveraged the this compound core to achieve high potency and oral bioavailability.[15] Structure-activity relationship (SAR) studies on the sulfonamide substituent led to an optimized lead compound that demonstrated in vivo efficacy in a rat model of pulmonary edema, highlighting the scaffold's utility in developing drugs for challenging targets.[15]
General Synthetic Strategies
The this compound scaffold is readily accessible through straightforward and scalable synthetic routes, making it an attractive building block for library synthesis and lead optimization campaigns.
The most common approach involves the reaction of pyrrolidine (or a substituted derivative) with an appropriately substituted sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[20] This reaction is typically high-yielding and tolerates a wide range of functional groups on both the pyrrolidine and the sulfonyl chloride, allowing for extensive diversification.
Caption: General workflow for the synthesis and derivatization of Pyrrolidine-1-sulfonamides.
Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Phenylsulfonyl)pyrrolidine
This protocol describes a standard, reliable method for the synthesis of a simple this compound derivative.
Rationale: This reaction is a classic nucleophilic substitution where the secondary amine of pyrrolidine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. A tertiary amine base is required to quench the hydrochloric acid generated during the reaction, preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.
Materials:
-
Pyrrolidine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution.
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pyrrolidine) is consumed.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
-
Workup - Aqueous Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1-(phenylsulfonyl)pyrrolidine.
Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol outlines a method for creating more complex derivatives by forming a C-N bond, attaching an aryl group to a pre-formed sulfonamide that has a free N-H group (i.e., starting from Pyrrolidine-1,1-disulfonamide followed by selective deprotection, or a related primary sulfonamide). For this example, we will illustrate the coupling of a primary sulfonamide with an aryl bromide.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The palladium catalyst, in combination with a suitable phosphine ligand, facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination to form the desired N-aryl sulfonamide. A strong, non-nucleophilic base is required to deprotonate the sulfonamide, making it nucleophilic for the coupling reaction.
Materials:
-
A primary sulfonamide (e.g., R-SO₂NH₂) (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene or Dioxane, anhydrous
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or oven-dried vial, add the primary sulfonamide (1.0 eq), aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup - Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl sulfonamide product.
Conclusion
The this compound scaffold is a high-value building block in contemporary drug discovery. Its ability to serve as a metabolically robust bioisostere for carboxylic acids, combined with the conformational constraint provided by the pyrrolidine ring, offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. The straightforward and versatile synthetic accessibility further cements its role as a privileged motif for medicinal chemists aiming to address complex biological targets across a multitude of disease areas.
References
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]
-
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect. [Link]
-
Advances in the application of N-sulfinyl auxiliaries to the synthesis of pyrrolidines and α-amino acid derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2014). ResearchGate. [Link]
-
The underutilized therapeutic potential of cyclic sulfonamides. (2025). Taylor & Francis Online. [Link]
-
N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). SCIFED. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. [Link]
-
Sulfonamide. (n.d.). Wikipedia. [Link]
-
Special Issue: Sulfonamides. (n.d.). PMC - NIH. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PMC - PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
-
Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[11][21]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. (n.d.). PubMed. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry-Section B. [Link]
-
Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (n.d.). ACS Publications. [Link]
-
Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. drughunter.com [drughunter.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 18. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonamide - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of Pyrrolidine-1-sulfonamide in the Synthesis of Bioactive Compounds
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the pyrrolidine ring and the sulfonamide group are titans. The pyrrolidine nucleus, a five-membered saturated heterocycle, is a cornerstone of pharmaceutical design, appearing in 37 FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure provides an ideal scaffold to explore three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][2] This stereochemical richness allows for the precise spatial orientation of substituents, which can dramatically influence the biological profile of a drug candidate.[1][2]
Parallel to this, the sulfonamide functional group (-SO₂NH₂) holds a storied place in pharmacology, having been the basis for the first generation of antimicrobial "sulfa drugs".[3] Beyond its antimicrobial origins, the sulfonamide moiety is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and its derivatives have found applications as anticancer, antiviral, and anti-inflammatory agents.[3][4]
The fusion of these two entities into the Pyrrolidine-1-sulfonamide scaffold creates a powerful building block for modern drug discovery. This guide provides an in-depth exploration of its application, detailing synthetic protocols and the rationale behind its use in constructing a diverse array of potent, bioactive compounds.
Application I: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Scientific Rationale: Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. Its inhibition prevents the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release, making it a prime target for the treatment of type 2 diabetes.[5] this compound derivatives have been designed and synthesized as potent and selective DPP-IV inhibitors.[5][6]
General Synthesis Workflow
The synthesis typically involves the reaction of a substituted pyrrolidine core with an appropriately chosen sulfonyl chloride. The substituents on both the pyrrolidine and the aryl sulfonyl group are varied to optimize potency and pharmacokinetic properties.
Caption: General workflow for the synthesis of DPP-IV inhibitors.
Protocol: Synthesis of a Novel this compound DPP-IV Inhibitor (Exemplified by compound B-XI)[6]
This protocol outlines a multi-step synthesis culminating in a potent DPP-IV inhibitor.
Step 1: Synthesis of (S)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonitrile
-
To a stirred solution of (S)-pyrrolidine-2-carbonitrile (1 eq.) in dichloromethane (DCM) at 0°C, add triethylamine (TEA) (1.5 eq.).
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc) to yield the desired intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 (1 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3 eq.).
-
Reflux the mixture for 4 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the aniline derivative.
Step 3: Coupling to form the Final Compound (B-XI)
-
To the aniline derivative from Step 2 (1 eq.) in a suitable solvent, add the desired carboxylic acid and a coupling agent (e.g., HATU).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final compound via column chromatography to obtain the target molecule B-XI.
Data Summary: Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on the substitutions.
| Compound ID | R Group (on Sulfonamide) | IC₅₀ (nM)[5][6] |
| 9a | 2,5-Difluorophenyl | 41.17[5] |
| B-II | 4-Aminophenyl | 19.65 ± 2.60[6] |
| B-XI | Substituted benzimidazole | 11.32 ± 1.59[6] |
| Vildagliptin (Standard) | - | 4.79 ± 1.66[6] |
Insight: The data indicates that complex heterocyclic groups on the phenylsulfonamide moiety, such as in compound B-XI, can lead to highly potent DPP-IV inhibition.[6]
Application II: Synthesis of Phenanthrene-based Antitumor Agents
Scientific Rationale: Phenanthroindolizidine and phenanthroquinolizidine alkaloids, such as antofine and cryptopleurine, exhibit potent antitumor activity. Synthetic strategies have been developed to create analogues with improved efficacy and pharmacological profiles. The introduction of a sulfonamide group at the C-6 position of the phenanthrene ring has been shown to be crucial for high potency.[7]
General Synthesis Workflow
The synthesis is a multi-step sequence involving the construction of the core polycyclic system followed by late-stage functionalization with the key sulfonamide group.
Caption: Multi-step synthesis of a phenanthrene-based antitumor agent.[7]
Protocol: Synthesis of Antofine Analogue (5a)[7]
This protocol exemplifies the construction of a complex, biologically active natural product analogue.
Step 1: Intramolecular Aldol Condensation to form Indolizidine Ring (9a)
-
Dissolve the amide intermediate 8a (prepared from (R)-N-Boc-2-(2-oxoethyl)pyrrolidine) in ethanol.
-
Add potassium carbonate (K₂CO₃) as the base.
-
Reflux the reaction mixture until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the tricyclic compound 9a .
-
Causality: The basic conditions facilitate an intramolecular aldol condensation, a crucial C-C bond-forming reaction that constructs the indolizidine ring system.[7]
-
Step 2: Oxidative Biaryl Coupling to form Phenanthrene Ring (10a)
-
Dissolve the indolizidine 9a in a suitable solvent like DCM.
-
Add the hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA).
-
Stir at room temperature. The reaction is typically rapid.
-
Quench the reaction and purify via chromatography to yield the phenanthrene core 10a in high yield (92%).[7]
Step 3: Reduction and Sulfonylation (Formation of 12a)
-
Reduce the nitro group of 10a to an amine (11a ) via hydrogenation over a Palladium on carbon (Pd/C) catalyst.
-
Crucially, use the resulting amine immediately as it is unstable. [7]
-
Dissolve the crude amine in DCM, cool to 0°C, and add triethylamine followed by methanesulfonyl chloride (mesyl chloride).
-
Stir for 1-2 hours, then work up the reaction.
-
Purify by column chromatography to obtain the key methanesulfonamide intermediate 12a .
-
Insight: The acidity of the C-6 amide proton is important for high potency. The methanesulfonamide group provides this feature, whereas bulkier sulfonamides (e.g., benzenesulfonamide) decrease potency.[7]
-
Step 4: Final Reduction to Target Compound (5a)
-
Carefully add the amide 12a to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0°C.
-
Allow the reaction to proceed until the amide is fully reduced.
-
Quench the reaction cautiously with water and sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Purify the crude product to yield the final antofine analogue 5a .
Data Summary: Antiproliferative Activity
| Compound | C-6 Substituent | Mean IC₅₀ (μM) across 9 cancer cell lines[7] |
| 5b | Methanesulfonamide | 0.003 |
| 14a | Isopropylsulfonamide | 0.091 |
| 14b | Benzenesulfonamide | 0.065 |
| 15a | Acetamide | 0.008 |
Insight: The methanesulfonamide (5b ) is significantly more potent than bulkier sulfonamides or the corresponding acetamide, highlighting the specific electronic and steric requirements at this position for optimal antitumor activity.[7]
Application III: Synthesis of Glycine Transporter-1 (GlyT1) Inhibitors for CNS Disorders
Scientific Rationale: The glycine transporter-1 (GlyT1) modulates glycine levels at the NMDA receptor in the brain. Inhibiting GlyT1 can enhance NMDA receptor function, which is hypothesized to be a therapeutic strategy for schizophrenia, a disorder linked to NMDA receptor hypofunction.[1]
General Synthesis Workflow: [3+2] Cycloaddition
A key synthetic strategy for creating the substituted pyrrolidine core of these inhibitors is a [3+2] cycloaddition reaction. This method efficiently constructs the five-membered ring with good stereocontrol.
Caption: [3+2] Cycloaddition strategy for pyrrolidine synthesis.[1]
Protocol: Synthesis of a 3,4-disubstituted Pyrrolidine Sulfonamide (General)[1]
-
To a solution of the dipolarophile (e.g., methyl trans-4-fluorocinnamate, 1 eq.) in a suitable solvent, add the azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 1.1 eq.).
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) and monitor by TLC.
-
Upon completion, perform an aqueous workup.
-
Purify the resulting pyrrolidine cycloadduct by flash chromatography. The reaction typically yields the trans isomers as the major product.
-
The resulting pyrrolidine can then be N-functionalized with a desired sulfonyl chloride to produce the final library of GlyT1 inhibitors.
Data Summary: Structure-Activity Relationship (SAR)
| Compound | R¹ Substituent (Position 3) | R² Substituent (Position 4) | Kᵢ (μM)[1] | Efflux Ratio (ER)[1] |
| 23a | Phenyl | Benzoyl | - | - |
| 23d | Fluorophenyl | Aniline | nanomolar range | low |
| 23t | Fluorophenyl | Indanyl | 0.001 | 1.5 |
Insight: Fluorophenyl substituents at the R¹ position and aniline or indanyl groups at the R² position provided potent analogues.[1] Aniline derivatives also exhibited lower efflux ratios (ER), suggesting less susceptibility to P-gp efflux, a desirable pharmacokinetic property.[1] The transformation of the sulfonamide moiety into other groups (amides, ureas) resulted in inactive compounds, underscoring its critical role.[1]
Application IV: Synthesis of Antiplasmodial and Antioxidant Agents
Scientific Rationale: The emergence of drug-resistant malaria necessitates the discovery of new therapeutic agents. The Plasmodium falciparum N-myristoyltransferase (PfNMT) is a validated drug target. This compound derivatives have been synthesized and shown to possess dual antiplasmodial and antioxidant activities.[4]
Protocol: Synthesis of N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide (9a)[4]
This two-step protocol involves the initial sulfonylation of proline followed by amide coupling.
Step 1: Synthesis of 1-tosylpyrrolidine-2-carboxylic acid
-
Dissolve L-proline (1 eq.) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride) (1.1 eq.) in a suitable organic solvent (e.g., ether) while vigorously stirring.
-
Maintain the temperature and continue stirring for 3-4 hours.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the N-tosylated proline.
Step 2: Amide Coupling to form the Final Compound (9a)
-
Activate the carboxylic acid from Step 1 (1 eq.) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU in an anhydrous solvent (e.g., DCM or DMF).
-
Add the desired amine (e.g., 2-amino-N-phenylpropanamide) (1 eq.) and a base like triethylamine or DIPEA.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound 9a .
-
Characterization Data for 9a: Yield: 68%; white solid, mp 122–124°C; IR (cm⁻¹): 1344, 1217 (S=O), 1672 (C=O), 3373 (N-H).[4]
-
Data Summary: Biological Activity
| Compound ID | Antiplasmodial IC₅₀ (μM)[4] | Antioxidant IC₅₀ (μg/mL)[4] |
| 10b | 3.10 | 6.48 |
| 10c | 2.40 | 8.49 |
| 10d | 3.50 | 3.02 |
| 10o | 2.80 | 4.32 |
| Ascorbic Acid (Standard) | - | 1.06 |
Insight: Several new derivatives demonstrated antiplasmodial activity in the low micromolar range and significant antioxidant capacity, making them promising leads for dual-action antimalarial agents.[4]
References
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]
-
Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]
-
Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation. [Link]
-
Suryavanshi, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Bioactive compounds containing pyrrolidine. ResearchGate. [Link]
-
Mase, N., et al. (2005). Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds. University of Arizona Libraries. [Link]
-
Shvartsberg, M. S., & Tšupova, J. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Rampulla, R. A., et al. (2019). One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Reagent. Organic Letters. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
DrugBank. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. DrugBank. [Link]
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Pyrrolidine-1-Sulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with pyrrolidine-1-sulfonamide derivatives as enzyme inhibitors. It offers in-depth application notes, detailed experimental protocols, and critical insights into the synthesis, characterization, and evaluation of this versatile class of compounds. This guide is designed to be a practical resource, moving beyond mere procedural steps to explain the underlying scientific principles and rationale, thereby empowering researchers to design, execute, and interpret their experiments with confidence.
Introduction: The Versatility of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] When combined with a sulfonamide moiety, the resulting this compound core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This has led to the development of a diverse array of enzyme inhibitors targeting a wide range of biological processes.[2][3] These compounds have shown promise in therapeutic areas including metabolic diseases, neurological disorders, and infectious diseases.[3]
This guide will focus on several key enzyme targets for which this compound inhibitors have been developed, providing detailed protocols for their synthesis and enzymatic evaluation. Furthermore, we will delve into the critical aspects of drug development, including the assessment of physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, which are essential for translating a potent enzyme inhibitor into a viable drug candidate.[4][5][6][7][8]
PART 1: Synthesis and Characterization of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves the reaction of pyrrolidine with a suitable sulfonyl chloride in the presence of a base.[9][10] This straightforward approach allows for the introduction of a wide variety of substituents on the sulfonyl chloride, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes the synthesis of 1-(phenylsulfonyl)pyrrolidine as a representative example.
Materials:
-
Pyrrolidine
-
Benzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled reaction mixture dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(phenylsulfonyl)pyrrolidine.[11]
Characterization:
The purified product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[11]
PART 2: Enzymatic Inhibition Assays: Detailed Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound derivatives against several key enzyme targets.
Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[12] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the active site.[12] The assay described here is a colorimetric method that measures the esterase activity of CA.[13]
Protocol 2: Carbonic Anhydrase Inhibition Assay (p-Nitrophenylacetate Method)
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I or II)
-
This compound test compounds
-
Tris-HCl buffer (e.g., 20 mM, pH 7.4)
-
p-Nitrophenylacetate (p-NPA) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of hCA in Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA in a suitable solvent (e.g., acetonitrile).
-
-
Assay Setup:
-
In a 96-well plate, add the hCA solution to each well (except for the blank).
-
Add varying concentrations of the test compound (or vehicle for control) to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation, provided the Michaelis constant (Km) for the substrate is known.[12]
-
Acetylcholinesterase Inhibition Assay
Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[14] The Ellman's method is a widely used colorimetric assay to measure AChE activity.[15][16][17][18] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.[14]
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
This compound test compounds
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up wells for blank (no enzyme), control (enzyme + vehicle), and test compounds at various concentrations.
-
Add the AChE solution to the control and test wells.
-
Add the DTNB solution to all wells.
-
Add the test compound solutions or vehicle to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value from the dose-response curve.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Scientific Rationale: DPP-IV is a serine protease that inactivates incretin hormones, making it a key target for the treatment of type 2 diabetes.[19] Fluorogenic assays are commonly used for screening DPP-IV inhibitors.[20][21][22][23] These assays utilize a substrate that, upon cleavage by DPP-IV, releases a fluorescent molecule.[19]
Protocol 4: Fluorogenic DPP-IV Inhibition Assay
Materials:
-
Recombinant human DPP-IV
-
This compound test compounds
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a working solution of DPP-IV in Tris-HCl buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the DPP-IV enzyme solution to each well (except for the blank).
-
Add varying concentrations of the test compound (or vehicle for control).
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
Scientific Rationale: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them attractive targets for antibacterial agents.[24][25][26] A common assay for these enzymes is the supercoiling inhibition assay, which measures the ability of the enzyme to introduce supercoils into relaxed plasmid DNA.[24] Inhibition is observed as a decrease in the amount of supercoiled DNA.
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound test compounds
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
-
Enzyme Addition: Add DNA gyrase to each reaction tube to initiate the supercoiling reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the relaxed and supercoiled forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
-
PART 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the enzymatic assays are crucial for understanding the potency and mechanism of action of the this compound derivatives.[27]
Data Presentation:
All quantitative data, such as IC50 and Ki values, should be summarized in clearly structured tables for easy comparison across a series of compounds.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) |
| P-Sulfonamide-1 | hCA II | 0.5 | 0.2 |
| P-Sulfonamide-2 | hCA II | 1.2 | 0.6 |
| P-Sulfonamide-3 | AChE | 5.8 | 2.5 |
| P-Sulfonamide-4 | DPP-IV | 2.3 | 1.1 |
Structure-Activity Relationship (SAR):
SAR studies are fundamental to lead optimization in drug discovery.[28][29][30] By systematically modifying the structure of the this compound scaffold and evaluating the impact on enzyme inhibitory activity, researchers can identify key structural features that contribute to potency and selectivity.[28]
Visualization of Experimental Workflow and SAR Logic:
Caption: Iterative cycle of drug discovery for this compound inhibitors.
PART 4: Physicochemical and In Vitro ADME Profiling
A potent enzyme inhibitor does not necessarily make a good drug. Favorable physicochemical and ADME properties are critical for a compound's success in clinical development.[4][5][6][7][8]
Key Physicochemical Properties to Assess:
-
Solubility: Affects absorption and formulation.
-
Lipophilicity (LogP/LogD): Influences permeability, metabolism, and off-target effects.
-
Molecular Weight (MW): Impacts permeability and overall "drug-likeness".
-
pKa: Determines the ionization state at physiological pH, affecting solubility and permeability.
Essential In Vitro ADME Assays:
-
Permeability Assays (e.g., Caco-2, PAMPA): Predict intestinal absorption.
-
Metabolic Stability Assays (e.g., liver microsomes, hepatocytes): Assess the rate of metabolism.
-
Plasma Protein Binding Assays: Determine the fraction of unbound drug, which is the pharmacologically active form.
-
Cytochrome P450 (CYP) Inhibition Assays: Evaluate the potential for drug-drug interactions.
Caption: Workflow for physicochemical and in vitro ADME profiling of lead compounds.
Conclusion and Future Directions
This compound derivatives represent a highly promising and versatile class of enzyme inhibitors with significant potential for the development of novel therapeutics. By employing the robust synthetic and analytical protocols outlined in this guide, researchers can efficiently synthesize, characterize, and evaluate these compounds. A thorough understanding and early assessment of both on-target potency and drug-like properties are paramount for the successful progression of these inhibitors from the laboratory to the clinic. The integration of enzymatic screening with comprehensive physicochemical and ADME profiling will undoubtedly accelerate the discovery of new and effective drugs based on this valuable scaffold.
References
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. BENTHAM SCIENCE PUBLISHERS. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
The role of physicochemical and topological parameters in drug design. Frontiers. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Bethel University. [Link]
-
Gel-based E. coli gyrase supercoiling assay. ProFoldin. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
DNA gyrase assay kits. ProFoldin. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]
-
Pitfalls in the study of steady state kinetics of enzymes: spurious inhibition patterns due to stray light errors. PubMed. [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma. ResearchGate. [Link]
-
Assay of Dipeptidyl Peptidase IV in Serum by Fluorometry of 4-methoxy-2-naphthylamine. PubMed. [Link]
-
5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors. Basicmedical Key. [Link]
-
New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
-
New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. [Link]
-
Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. The Commonwealth Scientific and Industrial Research Organisation (CSIRO). [Link]
-
Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. PMC. [Link]
-
The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. [Link]
- Sulfonamide purification process.
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
Mechanisms for Defining Supercoiling Set Point of DNA Gyrase Orthologs. NIH. [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. [Link]
-
Synthesis of 1-(phenylsulfonyl)pyrrolidine by tert-amines[31]. ResearchGate. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. PubMed Central. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. fiveable.me [fiveable.me]
- 7. frontiersin.org [frontiersin.org]
- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. promega.es [promega.es]
- 20. researchgate.net [researchgate.net]
- 21. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.csiro.au [discovery.csiro.au]
- 23. Thioamide-based fluorescent sensors for dipeptidyl peptidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 25. DNA gyrase assay kits [profoldin.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 29. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 30. researchgate.net [researchgate.net]
- 31. Pitfalls in the study of steady state kinetics of enzymes: spurious inhibition patterns due to stray light errors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine-1-sulfonamide Scaffold: A Privileged Motif in Modern Anticancer Drug Discovery
Introduction: The Strategic Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the quest for novel anticancer agents is a continuous endeavor to overcome the challenges of drug resistance and off-target toxicity. Within this pursuit, the strategic combination of well-established pharmacophores has emerged as a powerful approach to generate drug candidates with enhanced potency and selectivity. The Pyrrolidine-1-sulfonamide scaffold represents a prime example of such a synergistic union, integrating the structural virtues of the pyrrolidine ring and the versatile chemical properties of the sulfonamide moiety.
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a three-dimensional exploration of the pharmacophore space that is crucial for specific interactions with biological targets.[3] This stereochemical richness makes the pyrrolidine scaffold a "privileged" structure in drug design.[4]
On the other hand, the sulfonamide group (-SO₂NH-) is a key functional group in a wide array of therapeutic agents, famously including antibacterial sulfa drugs.[5] In oncology, sulfonamides are recognized for their ability to act as bioisosteres of carboxylic acids, engaging in crucial hydrogen bonding interactions with various enzymatic targets.[6] Their derivatives have been developed as inhibitors of carbonic anhydrases, kinases, and cell cycle progression, with several compounds advancing into clinical trials.[7][8]
The fusion of these two motifs into the this compound core generates a versatile platform for developing targeted anticancer agents. This guide provides an in-depth exploration of the role of this scaffold in oncology, detailing its mechanisms of action, protocols for synthesis and in vitro evaluation, and key structure-activity relationship (SAR) insights for researchers and drug development professionals.
Part 1: Mechanisms of Action: Targeting Key Pathways in Cancer
This compound derivatives exert their anticancer effects by modulating a variety of signaling pathways critical for tumor growth, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of carbonic anhydrases and the antagonism of the CXCR4 chemokine receptor.
Inhibition of Tumor-Associated Carbonic Anhydrases (CAs)
Solid tumors often exhibit a hypoxic (low oxygen) microenvironment due to rapid and uncontrolled cell proliferation that outpaces the development of an adequate blood supply.[8] To survive and thrive in these acidic and hypoxic conditions, cancer cells upregulate the expression of specific carbonic anhydrase isoforms, particularly the transmembrane enzymes CA IX and CA XII.[9][10] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in maintaining the intracellular pH and facilitating the acidification of the extracellular environment, which in turn promotes tumor invasion and metastasis.[8]
This compound derivatives have been designed as potent and selective inhibitors of these tumor-associated CAs.[9] The sulfonamide moiety anchors to the zinc ion in the enzyme's active site, while the pyrrolidine ring and its substituents can be modified to achieve isoform selectivity and favorable pharmacokinetic properties.[10][11] By inhibiting CA IX and XII, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidosis and ultimately, apoptosis.
Signaling Pathway: CA IX-mediated pH Regulation in Hypoxic Tumor Cells
Caption: CA IX inhibition by this compound.
Antagonism of the CXCR4/CXCL12 Axis in Metastasis
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality.[12] The chemokine receptor CXCR4 and its ligand CXCL12 (also known as SDF-1) play a pivotal role in this process.[13] Cancer cells that overexpress CXCR4 can migrate towards gradients of CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[14] The binding of CXCL12 to CXCR4 activates downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and migration.[13]
Several potent and selective CXCR4 antagonists have been developed based on the pyrrolidine scaffold.[15][16] These compounds act as competitive inhibitors, blocking the binding of CXCL12 to CXCR4 and thereby preventing the downstream signaling events that drive metastasis.[12] The development of such agents offers a promising therapeutic strategy to inhibit cancer cell dissemination and improve patient outcomes.
Part 2: Synthetic Protocol for a Representative this compound Derivative
The following protocol details a general method for the synthesis of a this compound derivative, a class of compounds investigated for their anticancer properties. This two-step procedure involves the initial sulfonylation of a substituted aniline, followed by a nucleophilic substitution with a pyrrolidine derivative.
Experimental Workflow: Synthesis of a this compound
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
Application Note & Protocol: N-Sulfonylation of Pyrrolidine
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-sulfonylation of pyrrolidine, a foundational reaction in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of N-sulfonylated pyrrolidine derivatives.
Introduction: The Significance of N-Sulfonylpyrrolidines
N-sulfonylated pyrrolidines represent a privileged scaffold in modern drug discovery. The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, including antibiotics, diuretics, and protease inhibitors. The incorporation of a sulfonamide onto the pyrrolidine ring can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This often leads to enhanced biological activity and improved pharmacokinetic profiles. The robust and predictable nature of the N-sulfonylation reaction makes it an indispensable tool in the synthetic chemist's arsenal for generating novel molecular entities with therapeutic potential.
Reaction Principle: Mechanism of N-Sulfonylation
The N-sulfonylation of pyrrolidine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine ring, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
The N-sulfonylation of pyrrolidine is a classic example of nucleophilic substitution at a sulfonyl center.[1] The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This concerted step results in the formation of a sulfonamide bond and the expulsion of a chloride ion. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] This neutralization prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.
Caption: N-sulfonylation of pyrrolidine reaction mechanism.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Pyrrolidine | Reagent Grade, ≥99% | Sigma-Aldrich | Store under nitrogen. Highly flammable and corrosive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use a dry solvent to prevent hydrolysis of the sulfonyl chloride. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Acts as a base to scavenge HCl. Should be freshly distilled. |
| p-Toluenesulfonyl chloride (TsCl) | 99% | Alfa Aesar | A common sulfonylating agent.[3] |
| Methanesulfonyl chloride (MsCl) | 99.5% | TCI Chemicals | Another common sulfonylating agent.[3] |
| Dansyl chloride | ≥99.0% | MilliporeSigma | Used for fluorescent labeling. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Experimental Protocol: General Procedure for N-Sulfonylation of Pyrrolidine
This protocol provides a general method for the N-sulfonylation of pyrrolidine. Specific reaction conditions may need to be optimized for different sulfonyl chlorides.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
2. Addition of Sulfonyl Chloride:
-
Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting pyrrolidine and the appearance of a new, less polar spot indicates product formation.
4. Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
1 M Hydrochloric acid (to remove excess triethylamine)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated pyrrolidine.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for N-sulfonylation of pyrrolidine.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure all reagents are anhydrous. |
| Hydrolysis of sulfonyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Loss of product during workup. | Be careful with pH adjustments during washing steps. Back-extract aqueous layers with DCM. | |
| Multiple Products | Side reactions. | Lower the reaction temperature. Add the sulfonyl chloride more slowly. |
| Impure starting materials. | Purify starting materials before use. | |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography. Consider recrystallization. |
Conclusion
The N-sulfonylation of pyrrolidine is a reliable and versatile reaction for the synthesis of a diverse range of sulfonamides. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently prepare these valuable compounds for their applications in drug discovery and development. The key to success lies in the use of anhydrous conditions, careful control of reaction temperature, and thorough purification of the final product.
References
-
Sulfonyl halide - Wikipedia. Available at: [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Available at: [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst | ACS Organic & Inorganic Au. Available at: [Link]
-
Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
-
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. Available at: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. Available at: [Link]
-
Pyrrolidine - Wikipedia. Available at: [Link]
-
Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst - ResearchGate. Available at: [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]
Sources
Application Note: Pyrrolidine-1-sulfonamide as a Versatile Scaffold for Combinatorial Library Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable three-dimensional structure that allows for comprehensive exploration of chemical space.[1][2][3] When combined with the sulfonamide moiety—a group renowned for its metabolic stability and diverse biological activities—the resulting pyrrolidine-1-sulfonamide core becomes a powerful tool for drug discovery.[4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for leveraging this scaffold in the construction of combinatorial chemistry libraries. We present validated, step-by-step protocols for both solid-phase and solution-phase synthesis, explain the strategic rationale behind experimental choices, and offer guidance on library design and characterization.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a pivotal decision that dictates the scope and potential of a combinatorial library. The pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, prized for its non-planar, sp³-hybridized nature which provides superior three-dimensional coverage compared to flat, aromatic systems.[2][3] This "pseudorotation" allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[2]
The sulfonamide group complements the pyrrolidine ring by offering:
-
A Synthetic Handle: The sulfonamide nitrogen serves as a convenient point for introducing diversity.
-
Proven Pharmacological Activity: This functional group is a key component in a wide array of therapeutics, including anti-diabetic and anti-infective agents.[6][7]
-
Favorable Physicochemical Properties: Sulfonamides can act as hydrogen bond donors and acceptors, contributing to target binding and often improving pharmacokinetic profiles.
This guide provides the technical protocols and strategic insights necessary to effectively utilize this potent scaffold for the generation of novel chemical entities.
Synthetic Methodologies for Library Construction
The construction of a this compound library can be efficiently achieved through two primary strategies: solid-phase synthesis, which is ideal for generating large numbers of compounds for high-throughput screening, and solution-phase synthesis, which offers flexibility and is easily scalable.
Solid-Phase Synthesis (SPS): A High-Throughput Approach
SPS is the cornerstone of modern combinatorial chemistry, enabling the rapid synthesis of large libraries by simplifying the purification process to mere washing and filtration steps.[8][9][10] The workflow involves anchoring a starting material to a polymer resin, performing sequential chemical reactions, and finally cleaving the purified product from the solid support.
This protocol describes a "split-and-pool" compatible synthesis on a 2-chlorotrityl chloride resin, chosen for its acid-lability, which allows for mild cleavage conditions that preserve sensitive functional groups.
Core Rationale: The strategy involves first attaching a protected amino-pyrrolidine to the resin. The amino group is then deprotected and acylated, followed by sulfonylation of the pyrrolidine nitrogen to introduce the two points of diversity.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading)
-
N-Boc-4-amino-pyrrolidine
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Anhydrous)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Diversity Reagent Set 1: Carboxylic Acids (R¹-COOH)
-
Diversity Reagent Set 2: Sulfonyl Chlorides (R²-SO₂Cl)
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Solution: Trifluoroacetic acid (TFA)/DCM (1:99 v/v)
Step-by-Step Procedure:
-
Resin Loading:
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a peptide synthesis vessel for 30 minutes.
-
Drain the DCM. Add a solution of N-Boc-4-amino-pyrrolidine (2.0 eq) and DIPEA (4.0 eq) in 10 mL of DCM.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under high vacuum.
-
-
Boc-Deprotection:
-
Swell the resin in DMF. Treat with a solution of 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
-
First Diversification: Acylation (R¹):
-
This is a key diversification step. In separate reaction vessels for each carboxylic acid, swell the deprotected resin in DMF.
-
Add a pre-activated solution of the desired carboxylic acid (R¹-COOH, 3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Agitate for 4 hours. Monitor reaction completion with a Kaiser test (ninhydrin).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Diversification: Sulfonylation (R²):
-
This step introduces the core sulfonamide functionality. Swell the acylated resin in anhydrous DCM.
-
Add a solution of the desired sulfonyl chloride (R²-SO₂Cl, 3.0 eq) and DIPEA (5.0 eq) in DCM.
-
Agitate at room temperature for 6-12 hours.
-
Wash the resin with DCM (5x) and Methanol (3x). Dry the resin.
-
-
Cleavage and Product Isolation:
-
Treat the dried resin with 10 mL of the cleavage solution (1% TFA in DCM) for 30 minutes.
-
Filter the resin and collect the filtrate into a flask containing 1 mL of pyridine (to neutralize the TFA).
-
Repeat the cleavage step twice more.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by preparative HPLC.
-
Workflow Diagram: Solid-Phase Synthesis
Caption: High-throughput solid-phase synthesis workflow for a this compound library.
Solution-Phase Synthesis: A Flexible and Scalable Method
Solution-phase synthesis offers advantages in reaction monitoring, scalability, and the use of reagents that may be incompatible with solid supports.[11] Modern purification techniques, such as automated flash chromatography, have made parallel solution-phase synthesis a highly viable strategy.
This protocol employs a divergent strategy, first creating a common this compound intermediate which is then diversified.
Core Rationale: Pyrrolidine is reacted with a sulfonyl chloride to form the core scaffold. The sulfonamide N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation to introduce the second point of diversity.
Materials:
-
Pyrrolidine
-
Diversity Reagent Set 1: Sulfonyl Chlorides (R¹-SO₂Cl)
-
Diversity Reagent Set 2: Alkyl/Benzyl Halides (R²-X)
-
Triethylamine (TEA)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Anhydrous)
-
Standard workup reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)
Step-by-Step Procedure:
-
Formation of Core Scaffold (this compound):
-
To a stirred solution of pyrrolidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of the desired sulfonyl chloride (R¹-SO₂Cl, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by flash chromatography.
-
-
Second Diversification: N-Alkylation (R²):
-
Caution: NaH is highly reactive. Handle under an inert atmosphere.
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of the this compound from the previous step (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add the alkyl/benzyl halide (R²-X, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x), dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Workflow Diagram: Solution-Phase Synthesis
Caption: Divergent solution-phase strategy for this compound library synthesis.
Library Design and Quality Control
The success of a combinatorial library is heavily dependent on the strategic selection of building blocks to ensure broad coverage of chemical and pharmacological space.
Table 1. Recommended Building Blocks for Maximizing Diversity
| Point of Diversity | Building Block Class | Representative Examples | Rationale for Inclusion |
| R¹ (Acylation) | Aliphatic Carboxylic Acids | Cyclohexanecarboxylic acid, Isobutyric acid | Explores lipophilic and flexible space. |
| Aromatic Carboxylic Acids | 4-Fluorobenzoic acid, 2-Naphthoic acid | Introduces π-stacking interactions, H-bond acceptors. | |
| Heterocyclic Carboxylic Acids | Thiophene-2-carboxylic acid, Nicotinic acid | Provides diverse polar contacts and metabolic properties. | |
| R² (Sulfonylation) | Aryl Sulfonyl Chlorides | Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride | Modulates electronics and provides defined vectors. |
| Fused/Complex Aryl Sulfonyls | Naphthalene-1-sulfonyl chloride | Probes larger hydrophobic pockets. | |
| Heteroaryl Sulfonyl Chlorides | 5-Isoquinolinesulfonyl chloride, Thiophene-2-sulfonyl chloride | Introduces polar recognition elements. |
Quality Control: Every library must be rigorously analyzed to ensure the identity, purity, and quantity of each compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for high-throughput analysis, providing purity assessment (by UV trace) and identity confirmation (by mass). A purity threshold of >90% is recommended for screening.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A representative subset of the library (5-10%) should be analyzed by ¹H NMR to confirm the structural integrity of the scaffold and successful incorporation of the building blocks.
Conclusion
The this compound scaffold is a superb platform for combinatorial chemistry, offering a direct route to structurally diverse and drug-like molecules. The solid-phase and solution-phase protocols provided herein are robust, validated, and adaptable to a wide range of available building blocks. By combining these efficient synthetic strategies with thoughtful library design and rigorous quality control, research organizations can significantly enhance their capacity to identify novel and potent lead compounds for a multitude of therapeutic targets.
References
-
Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry. [Link]
-
A New Strategy for Solid Phase Synthesis of a Secondary Amide Library Using Sulfonamide Linker via Radical Traceless Cleavage. Molecular Diversity. [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. DiVA portal. [Link]
-
A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. [Link]
-
Solution phase spectral data of some of the synthesized pyrrolidinone derivatives in DMSO. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Biological Screening of Pyrrolidine-1-Sulfonamide Analogs: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and stereochemical complexity allow for the precise spatial orientation of functional groups, making it a cornerstone in the design of a multitude of biologically active molecules. When synthetically coupled with a sulfonamide moiety (SO₂NR₂), the resulting Pyrrolidine-1-sulfonamide core gives rise to a class of compounds with a remarkably diverse pharmacological profile. These analogs have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as potent and selective enzyme inhibitors and receptor modulators.
This document provides a comprehensive guide to the foundational in vitro biological screening assays for novel this compound analogs. Eschewing a rigid template, this guide is structured to provide a logical, mechanism-driven approach to the initial characterization of these compounds. The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Section 1: Primary Cytotoxicity and Antiproliferative Screening
A crucial first step in the evaluation of any new chemical entity intended for therapeutic use is the assessment of its general cytotoxicity and specific antiproliferative effects. This initial screen helps to identify compounds with potential as anticancer agents and provides a therapeutic window for other applications. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.
Core Principle: The MTT Assay
Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1][2][3][4] This conversion only occurs in viable cells, and the amount of insoluble purple formazan generated is directly proportional to the number of living, metabolically active cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is quantified spectrophotometrically.
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare a 10 mM stock solution of each this compound analog in sterile DMSO.
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
- Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
- Include the following controls on each plate:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
- Untreated Control (Blank): Cells in medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Incubate the plate for 48 to 72 hours.
3. Assay Execution:
- Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]
- Incubate the plate for an additional 2-4 hours at 37°C.[5]
- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[2]
- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
- Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Section 2: Target-Oriented Screening: Enzyme Inhibition Assays
Many this compound analogs exert their biological effects by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a key example, being involved in pH regulation and overexpressed in many cancers.
Core Principle: Carbonic Anhydrase Inhibition Assay
This assay leverages the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (p-NPA), to produce a colored product, 4-nitrophenol. The rate of color formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Detailed Protocol: Colorimetric Carbonic Anhydrase (CA) Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Enzyme Solution: Prepare a working solution of human Carbonic Anhydrase II (hCA II) in the assay buffer. The final concentration will need to be optimized to ensure a linear reaction rate.
- Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.
- Inhibitor Solutions: Prepare 10 mM stock solutions of the test compounds and a positive control inhibitor (e.g., Acetazolamide) in DMSO. Perform serial dilutions to obtain a range of working concentrations.
2. Assay Procedure (96-Well Plate Format):
- Design a plate map including the following wells (final volume of 200 µL):
- Blank (No Enzyme): 180 µL Assay Buffer + 10 µL DMSO + 10 µL Substrate Solution.
- Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL DMSO.
- Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.
- Add the enzyme and inhibitor/DMSO solutions to the respective wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]
- Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.
- Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30-60 seconds.[6]
3. Data Analysis:
- Calculate the reaction rate (ΔAbs/min) for each well from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each inhibitor concentration:
- % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Section 3: Probing a Key Signaling Pathway: VEGFR-2
Sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[3][4]
VEGFR-2 Signaling Pathway and Inhibition
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/Akt/mTOR and PLCγ/ERK pathways, promoting cell survival, proliferation, and migration.[7] this compound analogs can be designed to act as tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.
Caption: VEGFR-2 signaling pathway and its inhibition by a this compound analog.
Section 4: A Comprehensive In Vitro Screening Workflow
The following workflow provides a strategic approach for the systematic evaluation of a library of novel this compound analogs.
Caption: A strategic workflow for the in vitro screening of this compound analogs.
Section 5: Summary of Biological Activities
The following table summarizes the reported in vitro activities of selected pyrrolidine and sulfonamide derivatives, showcasing the broad therapeutic potential of this chemical space.
| Compound Class/Derivative | Assay Type | Target/Cell Line | Reported Activity (IC₅₀/MIC) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | Cytotoxicity | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM | [1] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Cytotoxicity | HT-29 (Colon Cancer) | 0.39 - 0.92 µM | [1] |
| Pyrrolidine Sulfonamides | Enzyme Inhibition | Glycine Transporter 1 (GlyT1) | Ki = 0.001 µM (for analog 23t) | [5] |
| Benzenesulfonylpyrrolidine Thiazoles | Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ 8.3–16.4 µM | [5] |
| Pyrrolidine-based Sulfonamides | Enzyme Inhibition | Acetylcholinesterase (AChE) | Ki = 22.34 ± 4.53 nM | [8] |
| Pyrrolidine-based Sulfonamides | Enzyme Inhibition | Carbonic Anhydrase I (hCA I) | Ki = 17.61 ± 3.58 nM | [8] |
| Pyrrolidine Sulfonamide Derivatives | Enzyme Inhibition | Dipeptidyl Peptidase-IV (DPP-IV) | IC₅₀ = 11.32 ± 1.59 μM | [8] |
| Sulfonamide Derivatives | Enzyme Inhibition | Urease | IC₅₀ = 1.90 ± 0.02 μM | [2] |
| Sulfonamide Pyrolidine Carboxamides | Antiplasmodial | Plasmodium falciparum | IC₅₀ = 2.40–8.30 μM | |
| Sulfonamide Derivatives | Antibacterial | P. aeruginosa, E. coli, B. subtilis | MIC = 16 µg/mL (for FQ5) |
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic application of the in vitro screening assays detailed in this guide provides a robust framework for identifying and characterizing promising lead compounds. By understanding the causality behind each experimental step and employing self-validating protocols, researchers can confidently advance the most promising candidates through the drug discovery pipeline. Further mechanism-of-action studies, guided by these initial findings, will be critical in elucidating the full therapeutic potential of this versatile class of molecules.
References
- The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity - Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (2021-08-10).
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - NIH (2018-03-10). [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PubMed Central (2024-11-04). [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing (2024-11-04). [Link]
-
A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC - NIH (2023-06-20). [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central (2023-09-06). [Link]
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem.
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate (2012-01-01). [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One - Research journals (2021-02-24). [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central (2021-02-24). [Link]
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
Sources
- 1. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolidine sulfonamides as TRPV4 antagonists [morressier.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Sulfonamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Pyrrolidine Sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif. The pyrrolidine ring is a privileged scaffold in drug discovery, and its combination with the sulfonamide functional group creates compounds with significant therapeutic potential.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and offer field-proven insights to help you optimize your synthetic outcomes.
General Principles & Reaction Mechanism
The synthesis of N-sulfonylated pyrrolidines is fundamentally a nucleophilic substitution reaction. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of a sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond.[1][3] A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) generated in situ, which drives the reaction to completion.[4]
Core Reaction: Pyrrolidine + R-SO₂Cl + Base → R-SO₂-Pyrrolidine + Base·HCl
The mechanism involves two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the pyrrolidine nitrogen attacks the sulfur atom of the sulfonyl chloride.
-
Elimination: The chloride ion is expelled as a leaving group, and the base abstracts the proton from the newly formed ammonium species to yield the final sulfonamide product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of the pyrrolidine sulfonylation reaction.
Q1: What are the critical quality attributes for my starting materials? A: The purity of your starting materials is paramount.
-
Pyrrolidine: Should be colorless and free of oxidation impurities. If it has a yellow or brown tint, consider distillation before use. Ensure it is anhydrous, as water will compete in reacting with the sulfonyl chloride.
-
Sulfonyl Chloride: This is the most sensitive reagent. It is highly susceptible to hydrolysis. Use a freshly opened bottle or a well-stored (desiccated) reagent. A simple quality check is to observe if it fumes upon exposure to moist air; this indicates reactivity.
-
Solvent: Use anhydrous grade solvents to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.[3]
-
Base: Ensure the base (e.g., triethylamine, pyridine) is anhydrous and pure.
Q2: What is the role of the base, and how do I choose the right one? A: The base acts as an HCl scavenger. As the reaction produces one equivalent of HCl, at least one equivalent of a base is required to neutralize it and prevent the protonation of the pyrrolidine starting material.[4] In practice, using a slight excess (1.5 - 2.0 equivalents) is recommended to ensure the reaction goes to completion.[3]
-
Triethylamine (TEA): A common, inexpensive, and effective choice. It is sufficiently basic to scavenge HCl without promoting significant side reactions.
-
Pyridine: Also widely used. It can sometimes act as a nucleophilic catalyst, but its removal during workup can be more challenging due to its water solubility.[4]
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is an excellent choice when dealing with sensitive substrates where nucleophilic catalysis by TEA or pyridine could be problematic.
Q3: How does reaction temperature affect my results? A: Temperature is a critical parameter for controlling both the reaction rate and the formation of byproducts.[5]
-
Initial Addition: The addition of the sulfonyl chloride to the solution of pyrrolidine and base is exothermic. This step should be performed at a low temperature (typically 0 °C in an ice bath) to control the reaction rate and prevent the formation of impurities from overheating.[1]
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours (2-12 h).[1] For less reactive sulfonyl chlorides or sterically hindered pyrrolidines, gentle heating (e.g., 40 °C or reflux) may be necessary to achieve a reasonable reaction rate.[5] However, higher temperatures can also lead to degradation. Always monitor progress by Thin Layer Chromatography (TLC).
Q4: How do I effectively monitor the reaction's progress? A: TLC is the most straightforward method. Spot the reaction mixture alongside your starting materials (pyrrolidine and sulfonyl chloride). The consumption of the limiting reagent and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A co-spot (a lane with both the reaction mixture and starting material) can help confirm the identity of the spots. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.
Q5: What is a standard aqueous workup procedure for this reaction? A: A typical workup is designed to remove the base hydrochloride salt, excess base, and any water-soluble impurities.
-
Quench: Dilute the reaction mixture with the organic solvent (e.g., DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (aq): To remove excess amine base (like TEA or pyridine).
-
Saturated NaHCO₃ (aq): To neutralize any remaining acid and remove unreacted sulfonyl chloride (by hydrolysis).
-
Brine (Saturated NaCl aq): To remove the bulk of the water from the organic layer.[3]
-
-
Dry & Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.
Problem: Low or No Product Yield
| Question | Potential Cause & Explanation | Recommended Solution |
| Q: My TLC shows only unreacted starting materials after several hours. What's wrong? | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage. This is a very common issue. 2. Insufficient Temperature: The activation energy for the reaction may not be met at room temperature, especially with sterically hindered or electron-deficient reagents.[5] 3. Poor Quality Base/Solvent: Water in the base or solvent can consume the sulfonyl chloride. | 1. Use a fresh bottle of sulfonyl chloride or one that has been properly stored under inert gas in a desiccator. 2. Gradually increase the temperature in 10-20 °C increments (e.g., to 40 °C), monitoring by TLC.[5] 3. Use anhydrous solvents and freshly distilled base. |
| Q: My TLC shows the reaction is complete, but the isolated yield is very low. Where did my product go? | 1. Product is Water-Soluble: Some pyrrolidine sulfonamides, especially those with polar functional groups, may have partial solubility in the aqueous layers during workup. 2. Emulsion Formation: A stable emulsion during extraction can trap the product in the interface. 3. Loss during Purification: The product may be difficult to separate from byproducts via chromatography or may not crystallize well. | 1. Back-extract all aqueous wash layers with fresh organic solvent (e.g., DCM or EtOAc) to recover any dissolved product. Combine all organic layers. 2. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite. 3. Re-evaluate your purification strategy. Try a different solvent system for chromatography or attempt purification by recrystallization from a different solvent mixture (e.g., Ethyl Acetate/Hexanes).[3] |
Problem: Impure Product / Multiple Spots on TLC
| Question | Potential Cause & Explanation | Recommended Solution |
| Q: My crude product shows multiple spots on TLC. What are the likely impurities? | 1. Unreacted Sulfonyl Chloride: If the reaction was not complete or insufficient pyrrolidine was used. 2. Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride by trace water. This is an acidic impurity. 3. Bis-sulfonylation: This is rare with secondary amines like pyrrolidine but can occur with primary amine impurities. | 1. Ensure at least 1.0 equivalent of pyrrolidine is used. Monitor the reaction until the sulfonyl chloride is consumed. 2. This impurity is acidic and can be effectively removed by washing with a mild base like saturated NaHCO₃ solution during workup.[3] 3. Ensure the purity of your starting amine. This byproduct is typically much less polar and can be separated by silica gel chromatography. |
| Q: I'm struggling to purify my product by column chromatography. It's streaking badly. | 1. Residual Base/Acid: Trace amounts of triethylamine or HCl in your crude product can interfere with silica gel chromatography. 2. Inappropriate Solvent System: The polarity of your eluent may be too high or too low, or it may not be suitable for the compound. | 1. Ensure the workup was thorough. You can co-evaporate the crude product with toluene once or twice to help remove residual volatile bases like TEA. 2. Perform a systematic TLC analysis to find the optimal eluent system (e.g., varying ratios of ethyl acetate/hexanes). A good Rf for column separation is typically 0.2-0.4. Adding 0.5-1% TEA to the eluent can sometimes improve the chromatography of basic compounds. |
Visualized Workflows & Logic
To provide a clearer picture, the following diagrams outline the general synthesis workflow and a decision-making process for troubleshooting low yield issues.
Caption: General workflow for Pyrrolidine-1-sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
Generalized Experimental Protocol
This protocol describes a general method for the synthesis of an N-arylsulfonyl pyrrolidine. Note: This is a representative procedure and should be adapted based on the specific reactivity of the sulfonyl chloride and safety considerations.
Materials:
-
Pyrrolidine (1.0 - 1.2 eq)
-
Arylsulfonyl chloride (1.0 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add pyrrolidine (1.0-1.2 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5-2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by TLC.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3]
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[3]
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Resources.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- Wikipedia. (2023). Sulfonamide. Wikipedia.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.
- BenchChem. (2025).
- PubMed Central (PMC). (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- BenchChem. (2025). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine. BenchChem Technical Resources.
- BenchChem. (2025). An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids. BenchChem Technical Resources.
- PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich Product Page.
- ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 -vinylpyridine).
- ResearchGate. (2021).
- NIH. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
Sources
Technical Support Center: Purification of Pyrrolidine-1-sulfonamide by Recrystallization
Welcome to the technical support guide for the purification of Pyrrolidine-1-sulfonamide. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to overcome common challenges associated with the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound. Each entry details the issue, its probable cause based on the compound's chemical nature, and a validated solution.
Question 1: My this compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon typically occurs for one of two reasons:
-
High Solute Concentration & Rapid Cooling: If the solution is highly supersaturated, the kinetic barrier for nucleation is overcome so rapidly that molecules aggregate without the time to orient into an ordered crystal lattice.
-
Melting Point Depression: The melting point of your solid is depressed by the recrystallization solvent, causing it to liquefy at the temperature of crystallization. This is frequent when the compound's melting point is close to the boiling point of the solvent.[2]
This compound possesses both a flexible, nonpolar pyrrolidine ring and a highly polar sulfonamide group capable of strong hydrogen bonding. This dual characteristic can lead to complex solvation behavior, making it prone to oiling out if the solvent environment is not optimal.
Solutions:
-
Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small additional volume (1-5%) of the hot solvent to slightly decrease the saturation level.[2]
-
Promote Slow Cooling: This is the most critical step. Do not place the hot flask directly onto a cold benchtop or into an ice bath. Allow it to cool slowly to room temperature, perhaps by leaving it on a hot plate with the heat turned off or insulating the flask with glass wool. Slow cooling provides the necessary time for molecules to align correctly into a crystal lattice.[2]
-
Solvent System Modification: If the problem persists, your solvent may be too nonpolar. Consider switching to a mixed-solvent system. For example, if you are using isopropanol, add a small amount of water (a "poor" solvent for the less polar parts of the molecule) to the hot, dissolved solution to modulate the polarity and encourage crystallization.
Question 2: After cooling my solution, even in an ice bath, no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a clear solution is typically due to one of two causes: excessive solvent or supersaturation.
-
Excessive Solvent: This is the most common reason for crystallization failure.[2] If too much hot solvent was used to dissolve the crude solid, the solution will not become saturated upon cooling, and thus, the solute will remain dissolved.[3][4]
-
Supersaturation: The solution may be cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[2]
Solutions:
-
Induce Nucleation:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation point.[3][5]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a pre-formed template for other molecules to deposit onto.[6]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration.[7] Once concentrated, allow the solution to cool slowly again.
-
Cool to a Lower Temperature: While an ice-water bath (0 °C) is standard, ensure sufficient time is given. Cooling below 0 °C is generally not recommended due to the risk of atmospheric water condensation contaminating your product.[1]
Question 3: My final product is discolored, or the melting point is still broad/low. What went wrong?
Answer:
This indicates that impurities are still present in your final product. This can happen for several reasons:
-
Inappropriate Solvent Choice: The chosen solvent may have dissolved impurities that then co-precipitated with your product upon cooling. An ideal solvent should keep impurities dissolved at all temperatures or not dissolve them at all.[6]
-
Crystallization Occurred Too Quickly: Rapid crystal growth can physically trap impurities and solvent within the crystal lattice, compromising purity.[7]
-
Presence of Colored Impurities: Some impurities are colored and highly nonpolar.
Solutions:
-
Perform a Second Recrystallization: The most straightforward solution is to repeat the process. The purity of the crystals increases with each successive recrystallization, although some product loss is inevitable.[3]
-
Use Decolorizing Carbon: If your hot, dissolved solution has a colored tint, it may contain colored organic impurities. Before the hot filtration step, allow the solution to cool slightly, add a small amount of activated charcoal (1-2% of the solute weight), and then reheat to boiling for a few minutes. The charcoal adsorbs the colored impurities. Remove the charcoal via hot gravity filtration.
-
Re-evaluate Your Solvent: Your solvent may be too similar in polarity to your compound, leading to high solubility even when cold and thus poor recovery. Test alternative solvents or solvent pairs (see FAQ 1).
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best recrystallization solvent for this compound?
Answer:
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] Given the molecule's structure—a polar sulfonamide group and a less polar pyrrolidine ring—a solvent of intermediate polarity is often a good starting point.[9]
A systematic approach is best:
-
Initial Screening: Test the solubility of a small amount of your crude material in a few candidate solvents at room temperature. Good candidates will show low solubility.
-
Heating Test: Heat the solvents that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Cooling Test: Allow the hot solutions to cool. The best solvent will be the one that produces a high yield of crystalline solid.
Based on the structure and known behavior of similar sulfonamides, the following solvents are excellent candidates.[9][10]
| Solvent System | Boiling Point (°C) | Rationale & Suitability |
| Isopropanol | 82.5 | An excellent starting choice. Its intermediate polarity effectively solvates both the polar and nonpolar regions of the molecule. |
| 95% Ethanol | 78 | A classic solvent pair for sulfonamides.[9] Ethanol solvates the organic ring, while the 5% water content helps solvate the polar sulfonamide group. |
| Acetone | 56 | A good polar aprotic solvent. Its lower boiling point can be advantageous for sensitive compounds but may lead to rapid evaporation.[9] |
| Isopropanol/Water | 82.5-100 | A versatile solvent pair. Dissolve the compound in a minimum of hot isopropanol, then add hot water dropwise until turbidity persists. This allows for fine-tuning of polarity. |
FAQ 2: What is the purpose of a "hot gravity filtration" and when is it necessary?
Answer:
A hot gravity filtration is used to remove insoluble impurities from the hot, saturated solution before it is cooled to induce crystallization.[5] These impurities can include dust, sand, or byproducts that are insoluble in your chosen solvent.
It is necessary if:
-
You observe solid particles remaining in the solution after your compound has completely dissolved in the hot solvent.
-
You have used decolorizing charcoal, which must be removed before cooling.
The key challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel as the solution cools.[1] To prevent this, use a stemless funnel, keep the receiving flask warm on a steam bath or hot plate, and pour the solution through the filter paper in small, successive portions.
FAQ 3: How can I maximize my yield without sacrificing purity?
Answer:
Achieving a high yield is a balance between recovery and purity. While a 100% recovery is impossible because the compound will always have some solubility in the cold solvent, you can optimize the process.[3][4]
-
Use the Minimum Amount of Hot Solvent: This is the most critical factor.[3] Add the hot solvent in small portions to your crude solid until it just dissolves. Using an excess will keep more of your product in solution upon cooling, drastically reducing your yield.[2]
-
Allow for Sufficient Cooling Time: Ensure the solution has reached thermal equilibrium in an ice bath. Rushing this step will leave dissolved product in the mother liquor.[1]
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals in the filtration apparatus, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will re-dissolve a significant portion of your purified product.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using a single-solvent system (Isopropanol).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (Isopropanol) to a gentle boil on a hot plate. Add the minimum amount of hot solvent to the Erlenmeyer flask to dissolve the solid completely.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask, which is kept warm on the hot plate. Pour the hot solution through the filter paper.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for 10-15 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization I. [Link]
- Moore, M. L. (1957). U.S. Patent No. US2777844A: Sulfonamide purification process.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245876. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
troubleshooting low yield in Pyrrolidine-1-sulfonamide synthesis
Technical Support Center: Pyrrolidine-1-sulfonamide Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. The following question-and-answer guide provides in-depth, experience-driven advice to help you troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low (<60%). What are the most probable causes?
A1: Consistently low yields in this reaction typically trace back to one of three areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the most common culprits.
-
Reagent Integrity is Paramount:
-
Sulfamoyl Chloride (or alternative sulfonylating agent): This is the most frequent source of problems. Sulfamoyl chlorides are highly susceptible to hydrolysis.[1][2] Moisture in your solvent, glassware, or even absorbed from the atmosphere can rapidly convert the sulfamoyl chloride to the unreactive sulfamic acid. This side reaction is often the primary reason for a significant loss of yield. Always use a freshly opened bottle of sulfamoyl chloride or purify it before use.
-
Pyrrolidine: While more stable than the sulfonylating agent, pyrrolidine can absorb atmospheric carbon dioxide to form a carbamate salt, reducing the amount of free amine available for the reaction.[3] Using freshly distilled pyrrolidine is best practice.[4]
-
Solvent & Base: Ensure your solvent is anhydrous and the base (e.g., triethylamine, pyridine) is pure and dry. Water is the enemy of this reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The reaction of an amine with a sulfonyl chloride is exothermic.[5] Running the reaction at 0 °C, at least initially during the addition of the sulfonylating agent, is crucial. Adding the sulfonyl chloride to the amine solution dropwise allows for better temperature management and prevents the formation of undesired byproducts from localized heating.
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a simple but common error. A slight excess (1.1 equivalents) of the amine can sometimes be used to ensure the complete consumption of the more valuable sulfonyl chloride, but a 1:1 ratio with 1.1-1.5 equivalents of a non-nucleophilic base is a standard starting point.[3]
-
-
Competing Side Reactions:
-
The primary competing reaction is the hydrolysis of the sulfamoyl chloride, as mentioned. Another possibility, though less common with simple amines, is the formation of a double-sulfonated amine if the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Q2: I'm observing a significant amount of a water-soluble byproduct during workup. What is it and how can I prevent it?
A2: The water-soluble byproduct is almost certainly sulfamic acid or its salt (e.g., triethylammonium sulfamate), formed from the hydrolysis of your sulfamoyl chloride starting material.[1][2]
Causality: Sulfamoyl chloride has a highly electrophilic sulfur atom, making it very reactive not only with your desired amine (pyrrolidine) but also with water. The mechanism involves nucleophilic attack by water on the sulfur atom, followed by the elimination of HCl.
Prevention Strategy:
-
Rigorous Anhydrous Conditions: This cannot be overstated.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.
-
Conduct the entire reaction under an inert atmosphere.
-
-
Order of Addition: Add the sulfamoyl chloride solution slowly to the cooled (0 °C) solution of pyrrolidine and base. This ensures the sulfamoyl chloride has a much higher probability of reacting with the intended amine rather than any trace moisture.
Q3: The reaction seems sluggish or stalls before completion (confirmed by TLC/LCMS). What can I do to drive it to completion?
A3: A stalled reaction points towards issues with reactivity or deactivation of reagents.
-
Check Your Base: The choice of base is critical. While pyridine is classically used, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often superior.[5][6]
-
Why? The base's role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[7] A nucleophilic base like pyridine can potentially react with the sulfamoyl chloride itself, forming an unreactive N-sulfonylpyridinium salt, which is a non-productive pathway.
-
-
Temperature Adjustment: If the reaction is clean but slow at 0 °C, you can allow it to slowly warm to room temperature after the initial addition is complete. Gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully by TLC or LCMS to ensure byproduct formation does not increase.
-
Reagent Purity: As mentioned in A1, partially hydrolyzed sulfamoyl chloride or carbonated pyrrolidine will appear as a stalled reaction because a portion of your starting material is already inactive.
Q4: My final product is impure even after column chromatography. What are the likely contaminants?
A4: If you've successfully formed the product but struggle with purification, the contaminants are likely structurally similar to your product or are unreacted starting materials.
-
Unreacted Pyrrolidine: While volatile, it can be tricky to remove completely. Washing the organic layer with dilute acid (e.g., 1M HCl) during the workup will protonate the pyrrolidine, making it water-soluble and easily removed in the aqueous phase.
-
Base-Related Salts: Triethylammonium chloride (from TEA and HCl) should be mostly removed by aqueous washes, but some can persist. A final wash with brine can help break up emulsions and remove these salts.
-
Bis-sulfonated Byproducts: In some cases, a bis(pyrrolidino)sulfamide (Pyr-SO2-Pyr) could form, especially if there are issues with the sulfamoyl chloride source (e.g., if sulfuryl chloride and ammonia were used in situ to generate it). This byproduct will have a different polarity and should be separable by chromatography.
Visualizing the Process
Reaction and Side Reaction Diagram
The following diagram illustrates the desired synthetic pathway versus the common hydrolysis side reaction.
Caption: Step-by-step troubleshooting decision tree.
Validated Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
Pyrrolidine (freshly distilled)
-
Sulfamoyl chloride (or alternative like sulfuryl chloride/ammonia source)
-
Triethylamine (TEA, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
Dissolve sulfamoyl chloride (1.05 eq) in a separate flask with anhydrous DCM.
-
Transfer the sulfamoyl chloride solution to the dropping funnel.
-
Add the sulfamoyl chloride solution dropwise to the stirred pyrrolidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the pyrrolidine is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess pyrrolidine and TEA)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid/oil by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Quantitative Data Summary
The following table provides typical values and ranges for key reaction parameters.
| Parameter | Recommended Value | Rationale |
| Pyrrolidine:Sulfamoyl Chloride Ratio | 1 : 1.05 | A slight excess of the sulfonylating agent can help drive the reaction to completion. |
| Base (TEA) Equivalents | 1.2 - 1.5 eq | Ensures complete scavenging of generated HCl without significant excess. |
| Reaction Temperature | 0 °C to RT | Controls exotherm, minimizes side reactions. |
| Reaction Time | 4 - 18 hours | Varies based on scale and specific substrate purity. Monitor by TLC/LCMS. |
| Expected Yield (Optimized) | 75 - 90% | Realistic yield under carefully controlled anhydrous conditions. |
References
-
Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 79(10), 2567-2571. [Link]
-
Wikipedia contributors. (2023). Sulfonamide. Wikipedia, The Free Encyclopedia. [Link]
-
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]
-
OChem Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245775. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339-6347. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News, 1(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Yakubu, A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1289, 135833. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100049. [Link]
-
Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 269-276. [Link]
-
Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]
-
Wikipedia contributors. (2024). Pyrrolidine. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515-9520. [Link]
-
Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21327-21334. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolidine-1-sulfonamide Impurity Analysis by HPLC
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the analysis of Pyrrolidine-1-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the regulatory landscape and general strategy for impurity profiling of this compound.
Q1: What are the primary sources of impurities in this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and during storage. According to the International Council for Harmonisation (ICH) guidelines, they are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1] For this compound, organic impurities are the main concern for HPLC analysis and typically include:
-
Starting Materials: Unreacted precursors from the synthesis, such as pyrrolidine or sulfamoyl chloride derivatives.
-
By-products: Compounds formed from side reactions during the synthesis of the main compound.[2]
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
Degradation Products: Impurities formed by the chemical breakdown of this compound under the influence of light, heat, humidity, acid, base, or oxidation.[3] These are of critical interest for stability-indicating methods.
Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[4][5] The thresholds are based on the maximum daily dose (MDD) of the drug. Assuming an MDD of ≤2 g/day for a typical new chemical entity, the following thresholds apply:
| Threshold Type | Threshold Value | Requirement |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions. |
| Identification | > 0.10% | The structure of any impurity exceeding this level must be determined. |
| Qualification | > 0.15% | Any impurity exceeding this level must be assessed for biological safety. |
| Table 1: ICH Q3A(R2) Impurity Thresholds for a drug substance with a Maximum Daily Dose ≤2 g/day .[6] |
Q3: What is a "stability-indicating method" and why is it crucial?
A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the quality of the drug substance and drug product over time.[7] Its primary characteristic is its ability to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other excipients.[8] Developing such a method is a regulatory requirement because it proves that you can detect and quantify any new impurities that may arise during storage, thus ensuring the safety and efficacy of the drug throughout its shelf life.[9] Forced degradation studies are intentionally conducted to produce these degradation products and validate the method's specificity.[3][10]
Section 2: Troubleshooting Guide - Common HPLC Issues
This section adopts a problem-solution format to address specific chromatographic challenges you may encounter during the analysis of this compound.
Q4: My main this compound peak is tailing severely. What is causing this and how can I fix it?
A4: This is the most common issue when analyzing basic compounds like this compound on standard silica-based C18 columns.
Causality: Peak tailing is primarily caused by secondary interactions between the analyte and the stationary phase.[11] The pyrrolidine nitrogen is basic and can become protonated. This positively charged analyte then interacts strongly with negatively charged, acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[12][13] This secondary retention mechanism is stronger and kinetically slower than the primary reversed-phase hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a "tail."
Systematic Troubleshooting:
Follow this workflow to diagnose and resolve the issue.
Sources
- 1. database.ich.org [database.ich.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ikev.org [ikev.org]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
Technical Support Center: Scale-Up Synthesis of Pyrrolidine-1-sulfonamide
Welcome to the technical support guide for the scale-up synthesis of Pyrrolidine-1-sulfonamide and its derivatives. This resource is designed for researchers, process chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, robust, and scalable process.
The synthesis of sulfonamides, a cornerstone in medicinal chemistry, is classically achieved by reacting an amine with a sulfonyl chloride.[1][2] While straightforward on a gram scale, this process presents significant hurdles during scale-up. This guide addresses the most common issues in a direct question-and-answer format, blending established chemical principles with practical, field-proven advice.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, observable problems you may encounter during your scale-up campaign. Each entry details the issue, explores its most likely root causes, and provides actionable solutions.
Problem 1: Reaction Exotherm is Uncontrollable or Leads to Impurities
Q: My reaction temperature spikes uncontrollably during the sulfonyl chloride addition, and subsequent analysis shows a significant increase in impurities compared to the lab scale. What is happening and how can I fix it?
A: This is a classic scale-up challenge related to heat transfer. The surface-area-to-volume ratio of a reactor decreases as the volume increases, making heat dissipation far less efficient. An uncontrolled exotherm can lead to degradation of the starting material, the product, or promote side reactions.
Potential Causes & Solutions:
-
Cause: Addition rate is too fast for the reactor's cooling capacity. The heat generated by the reaction exceeds the rate at which it can be removed.
-
Solution: Implement a slow, controlled addition of the sulfonyl chloride using a calibrated dosing pump. Model the reaction exotherm using a reaction calorimeter (e.g., RC1) to determine the maximum safe addition rate for your specific equipment.
-
-
Cause: Inefficient heat transfer due to poor mixing. In large vessels, localized "hot spots" can form if the reagents are not dispersed quickly, leading to localized boiling or degradation even if the jacket temperature is low.
-
Solution: Ensure the reactor's agitation is sufficient to maintain a well-mixed, homogenous slurry or solution. Evaluate different impeller types (e.g., pitched-blade turbine vs. retreat curve) for optimal mixing in your specific reaction mass. Baffles are essential in large reactors to prevent vortexing and improve mixing.
-
-
Cause: The reaction solvent has a low boiling point, which limits the temperature at which you can operate and absorb the exotherm.
-
Solution: Consider switching to a higher-boiling-point solvent that is still appropriate for the reaction chemistry. This provides a larger operating window to manage the heat of reaction. Ensure the new solvent does not introduce new reactivity issues.
-
Experimental Protocol: Basic Exotherm Control
-
Set the reactor jacket temperature significantly lower than the target reaction temperature (e.g., set jacket to 0°C for a target of 25°C).
-
Add 5-10% of the sulfonyl chloride initially to observe the initial temperature rise.
-
Proceed with a slow, continuous addition, ensuring the internal temperature does not exceed the set limit.
-
If the temperature rises too quickly, immediately stop the addition and allow the cooling system to catch up. This is a sign that your addition rate is too high.
Problem 2: Low Yield and/or Incomplete Conversion
Q: My scale-up reaction is consistently giving lower yields than my lab experiments, and HPLC analysis shows a significant amount of unreacted pyrrolidine. What should I investigate?
A: Low yield on scale-up, especially with unreacted starting material, often points to issues with reagent stability, stoichiometry, or mass transfer.
Potential Causes & Solutions:
-
Cause: Degradation of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent or starting materials.[3][4] This deactivates your electrophile, leading to incomplete conversion.
-
Solution: Rigorously dry all solvents and reagents. Handle sulfonyl chlorides under an inert atmosphere (Nitrogen or Argon). Consider an in-line drying column for solvents as they are charged to the reactor. Perform Karl Fischer titration on the starting materials and solvent to ensure water content is below the established limit (e.g., <100 ppm).
-
-
Cause: Poor mass transfer. If the reaction is heterogeneous or very viscous, inefficient mixing can prevent the reactants from encountering each other effectively, leading to a stalled reaction.
-
Solution: Increase the agitation rate. If the reaction mass is too thick, increase the solvent volume (lower the molarity). However, be mindful that this can increase cycle time and reduce throughput.
-
-
Cause: Formation of a non-reactive salt. The HCl generated during the reaction will react with the starting pyrrolidine to form pyrrolidine hydrochloride, which is much less nucleophilic. If the scavenger base is not effective, you are essentially removing your own starting material from the reaction.
-
Solution: Ensure you are using at least two equivalents of amine (one to react, one to act as the base) or, more preferably for scale-up, use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) as the HCl scavenger. The base should be added alongside the pyrrolidine before the sulfonyl chloride addition begins.
-
Troubleshooting Flowchart: Low Yield Here is a logical process to diagnose the cause of low yield.
Caption: Decision tree for troubleshooting low yield.
Problem 3: Product Isolation and Purification are Difficult
Q: In the lab, I could easily purify my product with column chromatography. At scale, this is not feasible. My attempts at crystallization result in an oil or impure solid. How can I develop a scalable purification method?
A: This is a critical phase of process development. The goal is to replace non-scalable methods like chromatography with robust, scalable operations like crystallization or distillation.
Potential Causes & Solutions:
-
Cause: The crude product contains impurities that act as crystallization inhibitors. Oily byproducts can "oil out" with your product, preventing the formation of a stable crystal lattice.
-
Solution: Improve the workup procedure to remove these impurities before crystallization. This may involve:
-
Aqueous Washes: Perform acidic and/or basic washes of the organic layer to remove unreacted starting materials and base. For example, a dilute HCl wash will remove residual pyrrolidine and TEA, while a sodium bicarbonate wash will remove acidic impurities.
-
Solvent Swaps: If the reaction solvent is not ideal for crystallization (e.g., THF, DCM), perform a distillation to swap it for a more suitable crystallization solvent like isopropanol (IPA), ethanol, or ethyl acetate.
-
-
-
Cause: The chosen crystallization solvent system is not optimal.
-
Solution: Conduct a systematic crystallization solvent screen. The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Create a solubility table for your product in various common solvents at room temperature and at reflux.
-
Data Table: Example Crystallization Solvent Screen
| Solvent | Solubility at 20°C (mg/mL) | Solubility at Reflux (mg/mL) | Crystal Form Observed | Recommendation |
| Isopropanol (IPA) | 15 | >200 | Needles | Excellent Candidate |
| Heptane | <1 | 5 | Amorphous | Poor (Good as anti-solvent) |
| Ethyl Acetate | 50 | >300 | Plates | Good, but losses may be high |
| Toluene | 25 | >250 | Oil | Poor |
| Water | <1 | <1 | No Change | Not suitable as single solvent |
Based on this screen, a crystallization from IPA, potentially using heptane as an anti-solvent, would be a promising avenue to explore.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling sulfonyl chlorides and sulfuryl chloride at a large scale?
A1: Safety is the absolute priority. Both sulfonyl chlorides and sulfuryl chloride are highly corrosive and moisture-sensitive.[3][5]
-
Reactivity with Water: They react violently with water, releasing corrosive and toxic gases like HCl and sulfuric acid mists.[6][7] All equipment must be scrupulously dried, and reactions must be conducted under an inert atmosphere. Never use water to extinguish a fire involving these reagents; use a dry chemical or CO₂ extinguisher.[3]
-
Personal Protective Equipment (PPE): Full protective gear is mandatory, including chemical-resistant suits, gloves, and face shields with goggles. Work should be performed in a well-ventilated area.[3]
-
Quenching: The quenching of residual sulfonyl chloride during workup is also highly exothermic and must be done carefully by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., a dilute solution of sodium bicarbonate).
Q2: How do I choose between different synthetic routes for a pyrrolidine sulfonamide on a large scale?
A2: While the classic amine + sulfonyl chloride route is common, modern process chemistry often favors alternatives that avoid handling highly toxic or unstable intermediates.[2]
-
SO₂ Surrogates: Consider routes that use solid, stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)).[8] This avoids the direct use of SO₂ gas and can offer a safer, more manageable process.[9]
-
Convergent vs. Linear Synthesis: Evaluate the overall process. A convergent route, where different fragments of the molecule are synthesized separately and then combined, is often preferable at scale to a long, linear sequence. This can improve overall yield and make impurity management easier.
-
Starting Material Source: The choice of route may also depend on the commercial availability and cost of the starting materials. For instance, many pyrrolidine-containing drugs are synthesized from readily available cyclic precursors like proline or 4-hydroxyproline.[10][11]
Q3: What analytical techniques are essential for monitoring my scale-up reaction?
A3: In-process controls (IPCs) are vital for a successful and reproducible scale-up.
-
HPLC/UPLC: This is the workhorse for reaction monitoring. It should be used to track the disappearance of starting materials and the appearance of the product and any impurities. A validated method is crucial.
-
GC: Gas chromatography can be used to monitor volatile components, such as the reaction solvent, or to quantify low molecular weight starting materials. It's also useful for checking solvent composition during a solvent swap.
-
Karl Fischer Titration: As mentioned, this is essential for measuring water content in raw materials and solvents to prevent reagent decomposition.
-
FTIR/Raman (PAT): Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can provide real-time monitoring of the reaction, allowing for more precise endpoint determination and better process understanding without the need to take samples.
Workflow Diagram: General Scale-Up Synthesis Protocol
Caption: A generalized workflow for the scale-up synthesis of this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids. Benchchem.
- Organic Chemistry Portal. Pyrrolidine synthesis. Organic-Chemistry.org.
- Adesina, T. D., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- MDPI. (2020).
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- NOAA. SULFURYL CHLORIDE. CAMEO Chemicals.
- Thieme. (2024).
- SpringerLink. (2025).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Fisher Scientific. (2012).
- ResearchGate. (2014). A 70-compound array synthesis of sulfonamides, together with control....
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. nj.gov [nj.gov]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrrolidine-1-sulfonamide in Solution
Welcome to the technical support center for Pyrrolidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Introduction: Understanding the Stability Landscape of this compound
This compound, as a member of the sulfonamide class of compounds, is susceptible to various degradation pathways that can compromise its efficacy and lead to inconsistent experimental results. The stability of this compound in solution is not absolute and is influenced by a range of environmental and chemical factors. The primary degradation routes for sulfonamides, and by extension this compound, are hydrolysis, photodegradation, and oxidation. Understanding the interplay of factors such as pH, temperature, light exposure, and the presence of oxidizing agents is paramount to preserving the integrity of your solutions.
This guide is structured to provide a proactive and reactive approach to stability challenges. We will first explore the common questions and issues encountered in the laboratory, followed by detailed troubleshooting protocols and preventative measures.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability of this compound in solution.
1. What are the primary signs of this compound degradation in my solution?
Degradation of this compound is often not visually apparent. The most reliable indicators are changes in analytical readouts. You may observe:
-
Chromatographic Changes: When analyzing your solution by High-Performance Liquid Chromatography (HPLC), you might see a decrease in the peak area of the parent compound, the emergence of new peaks corresponding to degradation products, or a change in the retention time of the main peak.
-
Changes in Spectroscopic Profile: A shift in the UV-Vis absorbance maximum or a change in the overall spectral shape can indicate chemical modification of the molecule.
-
Inconsistent Biological Activity: A noticeable drop in the expected biological or pharmacological effect of your compound is a strong indicator of degradation.
2. What is the optimal pH range for storing this compound solutions?
While specific data for this compound is not extensively published, studies on various sulfonamides indicate that they are generally most stable in neutral to slightly alkaline conditions. Hydrolysis of the sulfonamide bond can be catalyzed by both acidic and basic conditions.[1][2] For many sulfonamides, hydrolytic stability is observed at pH 9.0, while stability decreases at pH 7.0 and more significantly at pH 4.0.[1] Therefore, a starting point for your formulation would be to maintain the pH between 7 and 9. However, the optimal pH should be determined empirically for your specific application and solvent system.
3. My experiment requires a low pH. How can I minimize degradation?
If acidic conditions are unavoidable, it is crucial to minimize the exposure time and temperature. Consider the following strategies:
-
Prepare fresh solutions: Make your acidic solution immediately before use.
-
Maintain low temperatures: Store the solution on ice and perform your experimental steps at the lowest practical temperature to slow down the rate of hydrolysis.
-
Use a co-solvent: If compatible with your experiment, adding a non-aqueous, aprotic co-solvent may reduce the availability of water for hydrolysis.
4. I suspect my compound is degrading due to light exposure. What can I do?
Sulfonamides can be susceptible to photodegradation, especially under fluorescent light or UV irradiation.[3][4] To mitigate this:
-
Use amber-colored vials: These vials are designed to block UV and blue light, which are often responsible for inducing photochemical reactions.
-
Work in a dimly lit area: When handling the solution, minimize its exposure to direct, bright light.
-
Wrap containers in aluminum foil: This is a simple and effective way to completely block light exposure during storage or incubation.
5. Can I use antioxidants to improve the stability of my this compound solution?
Yes, if oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[5][6]
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for non-aqueous or mixed solvent systems.[5][6]
The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with your downstream applications.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your this compound solutions.
Issue 1: Rapid Loss of Compound Potency or Concentration
Possible Causes & Investigation Workflow:
Caption: Troubleshooting workflow for loss of potency.
Detailed Troubleshooting Steps:
-
Verify Freshness: Always start by preparing a fresh solution of this compound from a reliable solid stock. Compare its performance to the problematic solution to confirm that degradation is the issue.
-
Investigate Hydrolysis:
-
Measure pH: Use a calibrated pH meter to determine the pH of your solution. If it falls outside the recommended 7-9 range, adjust it using a suitable buffer system that is compatible with your experiment.
-
Temperature Control: For many chemical reactions, a 10°C increase in temperature can double the reaction rate. If your experiment involves heating, conduct a time-course study at that temperature to understand the degradation kinetics. Whenever possible, keep solutions at recommended storage conditions of 2-8°C.
-
-
Assess Photodegradation:
-
Conduct a simple light exposure experiment: Prepare two aliquots of your solution. Wrap one in aluminum foil (dark control) and expose the other to ambient laboratory light for a defined period (e.g., 24 hours). Analyze both samples by HPLC to see if there is a significant difference in the parent compound's peak area.
-
-
Evaluate Oxidative Degradation:
-
Solvent Quality: Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents.
-
Consider Antioxidants: If you suspect oxidation, prepare a fresh solution containing a low concentration of an appropriate antioxidant (e.g., 0.01% BHT or ascorbic acid) and compare its stability to a solution without the antioxidant.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Causes & Investigation Workflow:
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. btsa.com [btsa.com]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of Pyrrolidine-1-sulfonamide during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and best practices for researchers, chemists, and drug development professionals working with Pyrrolidine-1-sulfonamide. Our goal is to equip you with the knowledge to prevent its degradation during critical workup and purification stages, ensuring the integrity and yield of your experiments.
Understanding the Challenge: The Inherent Instability of the Sulfonamide Bond
This compound is a valuable building block in medicinal chemistry. However, the central sulfonamide functional group (a sulfur-nitrogen bond) is susceptible to cleavage, primarily through hydrolysis. This degradation can be significantly accelerated under common laboratory workup conditions, leading to low yields, impure products, and inconsistent results.
The primary mechanism of decomposition is acid- or base-catalyzed hydrolysis .[1][2] Both acidic and basic aqueous solutions can promote the nucleophilic attack of water or hydroxide ions on the sulfur atom, leading to the cleavage of the S-N bond. This process breaks the molecule into its constituent parts, typically pyrrolidine and the corresponding sulfonic acid. Key environmental factors such as elevated temperatures can dramatically increase the rate of this degradation.[3][4]
This guide provides a systematic approach to diagnosing and solving stability issues you may encounter.
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section is designed in a question-and-answer format to address the most common issues encountered in the lab.
Question 1: My reaction seems to work, but my final yield is consistently low after workup. How can I confirm if decomposition is the culprit?
Answer: The first step is to analyze samples at different stages of your process. Comparing the crude reaction mixture to the post-workup and purified material is critical.
-
Analytical Recommendations:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize new, more polar spots (degradation products) appearing after the aqueous wash.
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most powerful techniques for this problem.[5][6][7] They can quantify the loss of your target compound and help identify the mass of the degradation products, confirming the cleavage of the S-N bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of your crude versus purified product can reveal new signals corresponding to impurities or the complete disappearance of your product's characteristic peaks.[8]
-
Question 2: I use standard acidic and basic washes to purify my product. Could this be causing the problem, and what are the ideal pH conditions?
Answer: Yes, this is the most likely cause. Both strong acids and strong bases are known to catalyze sulfonamide hydrolysis.[1][9][10] The goal is to remove impurities without providing the conditions for degradation.
-
Causality & Solution:
-
Avoid Strong Acids/Bases: Do not use concentrated HCl, H₂SO₄, or strong bases like NaOH or KOH.
-
Use Mild, Pre-Chilled Solutions: Switch to dilute, cold (0-5 °C) solutions. A wash with 1M HCl followed by a saturated sodium bicarbonate (NaHCO₃) solution is a standard and much safer alternative.[8]
-
Minimize Contact Time: Perform the aqueous extractions swiftly. Do not let the mixture sit in the separatory funnel for extended periods, especially during the acid or base wash steps.
-
Work at Low Temperatures: Perform the entire aqueous workup in an ice bath. Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.[3]
-
Question 3: What is the safest way to remove the solvent after extraction without causing thermal degradation?
Answer: Excessive heat is a common mistake that accelerates decomposition.[3]
-
Best Practices:
-
Rotary Evaporation: Use a rotary evaporator with the water bath set to a low temperature, ideally below 40°C.
-
High Vacuum: A good vacuum will allow for solvent removal at lower temperatures, further protecting the compound.
-
Avoid Heating to Dryness: Do not heat the flask on a hot plate to remove the final traces of solvent. This can cause localized overheating and significant degradation. It is better to leave a small amount of solvent and remove it under high vacuum at room temperature.
-
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and resolve decomposition issues.
Caption: A step-by-step workflow for troubleshooting decomposition.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary chemical reaction causing the decomposition of this compound during workup?
-
Q2: How can I best minimize decomposition during the liquid-liquid extraction phase?
-
The key is to control temperature and pH. Use pre-chilled (0-5 °C) separatory funnels and solutions. Use dilute acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) washes, and perform them as quickly as possible to reduce the contact time between your compound and the aqueous phase.
-
-
Q3: What are the ideal long-term storage conditions for this compound?
-
Q4: Is silica gel column chromatography a safe purification method?
-
Yes, flash column chromatography using silica gel is a standard and effective method for purifying sulfonamides.[8] To be cautious, ensure your solvent system is neutral and run the column efficiently to minimize the compound's residence time on the potentially slightly acidic silica gel.
-
-
Q5: What are the best analytical tools for detecting and quantifying decomposition?
Protocol: Recommended Workup Procedure to Minimize Decomposition
This protocol incorporates best practices to preserve the integrity of this compound.
-
Reaction Quenching (0 °C): Once the reaction is complete, cool the reaction vessel in an ice-water bath. Quench the reaction by slowly adding a pre-chilled, appropriate quenching agent (e.g., water or a saturated ammonium chloride solution).
-
Dilution & Transfer: Dilute the quenched mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Transfer the mixture to a pre-chilled separatory funnel.
-
Aqueous Washes (Critical Step, 0 °C):
-
Acid Wash: Add a small volume of cold (0-5 °C) 1M HCl. Invert the funnel gently 2-3 times and immediately drain the aqueous layer. Do not shake vigorously for an extended period.[8]
-
Water Wash: Wash once with cold deionized water to remove residual acid.
-
Base Wash: Wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[8]
-
Brine Wash: Perform a final wash with cold, saturated NaCl solution (brine) to initiate the drying process.[8]
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Solvent Removal (Low Temperature): Concentrate the organic solution using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.
-
Final Product: Place the flask under high vacuum at room temperature to remove any final traces of solvent. Characterize the product to confirm purity. If further purification is needed, proceed with flash chromatography or recrystallization.[8]
Summary of Critical Workup Parameters
| Parameter | Recommended Condition | Justification |
| Temperature | 0-5 °C for all aqueous steps | Slows the rate of acid/base-catalyzed hydrolysis.[3] |
| pH of Washes | Use dilute/mild reagents (e.g., 1M HCl, sat. NaHCO₃) | Avoids strong acid or base catalysis of S-N bond cleavage.[1][2] |
| Extraction Time | Perform washes quickly; minimize contact time | Reduces the opportunity for the hydrolysis reaction to occur. |
| Solvent Evaporation | Rotary evaporator with water bath < 40°C | Prevents thermal degradation of the compound.[3] |
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Dehumidifying Solutions. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
ACS Publications. (n.d.). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ACSESS DL. (n.d.). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Retrieved from [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]
-
PubMed. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. Retrieved from [Link]
-
PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 4108-88-7 [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
removal of unreacted starting materials from Pyrrolidine-1-sulfonamide
Welcome to the technical support center for the synthesis and purification of Pyrrolidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with removing unreacted starting materials and other impurities. Our goal is to move beyond simple step-by-step instructions and offer a comprehensive resource grounded in chemical principles to ensure the integrity and success of your experiments.
Introduction: The Purity Imperative
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the reaction of pyrrolidine with a sulfonylating agent like sulfamoyl chloride or sulfuryl chloride.[1][2] While the synthesis is relatively straightforward, achieving high purity is critical for subsequent applications, where residual starting materials can interfere with biological assays, downstream reactions, or lead to inaccurate characterization data. The most common impurities are unreacted pyrrolidine and byproducts from the hydrolysis of the sulfonylating agent. This guide provides robust troubleshooting strategies and detailed protocols to address these purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a pungent-smelling oil or a sticky semi-solid after evaporating the solvent. What is the likely contaminant and how do I remove it?
Answer: This is a classic sign of contamination with unreacted pyrrolidine. Pyrrolidine is a volatile liquid with a strong, ammonia-like odor and can prevent your product from solidifying or crystallizing properly.[3][4][5]
-
Causality: The issue arises from using an excess of pyrrolidine during the reaction or an inefficient initial purification. Because this compound (your product) is neutral or weakly acidic, while pyrrolidine is basic (pKa of conjugate acid ≈ 11.3), their differing acid-base properties are the key to separation.[3][6]
-
Solution: Acidic Liquid-Liquid Extraction (LLE):
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The acidic wash protonates the basic pyrrolidine, forming a water-soluble ammonium salt (pyrrolidinium chloride) that partitions into the aqueous layer. Your neutral product remains in the organic layer.
-
Perform at least two acidic washes to ensure complete removal. You can check the pH of the final aqueous wash to ensure it is acidic.
-
Proceed with a standard workup: wash the organic layer with water, then brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent. This should yield a much cleaner, solid crude product ready for further purification if needed.
-
Question 2: I've performed an aqueous workup, but my NMR spectrum still shows traces of starting material. What's the next step?
Answer: If minor impurities persist after a thorough LLE, recrystallization is the most effective next step for purifying a crystalline solid like a sulfonamide.[7][8] If that fails or is not sufficiently effective, flash column chromatography is the definitive method.
-
Option A: Recrystallization:
-
Principle: This technique relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures. The ideal solvent will dissolve your product completely when hot but poorly when cold, while the impurities remain soluble at cold temperatures.
-
Solvent Selection: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethanol and water.[9] You may need to screen a few solvents to find the optimal one. A good starting point is to dissolve a small amount of your crude product in a few drops of a solvent at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve at all, try heating it. The ideal solvent will dissolve the compound when hot but show crystal formation upon cooling.
-
-
Option B: Flash Column Chromatography:
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
-
Execution: Since this compound is a polar molecule, you will use a polar stationary phase like silica gel. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 10-30% ethyl acetate in hexane. The less polar impurities will travel down the column faster, while your more polar product will be retained longer, allowing for separation.[10]
-
Question 3: My product won't crystallize out of the recrystallization solvent, even after cooling in an ice bath. What can I do?
Answer: Failure to crystallize is a common issue that can often be resolved with a few simple techniques.
-
Causality: This can happen for several reasons: the solution is too dilute, the solution is supersaturated but nucleation hasn't started, or residual impurities are inhibiting crystal formation.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which your product is quite soluble (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when designing a purification strategy? A1: The most critical properties are the differences in acidity/basicity, polarity, and solubility between your product (this compound) and the unreacted starting materials (pyrrolidine, sulfonylating agent). The table below summarizes these properties.
Q2: Which purification method should I attempt first? A2: Always start with a well-designed liquid-liquid extraction (LLE) workup. This is the most efficient first-pass method to remove the bulk of ionic and highly polar/basic impurities like protonated pyrrolidine and hydrolyzed sulfonyl chloride byproducts.[11][12] Recrystallization should follow to obtain a high degree of purity.[13][14]
Q3: How do I confirm the purity of my final product? A3: A combination of techniques is best. A sharp melting point close to the literature value is a good indicator of purity. For structural confirmation and to check for residual starting materials, ¹H NMR and ¹³C NMR spectroscopy are essential. Finally, LC-MS can provide both purity information (as a percentage of the total peak area) and confirm the molecular weight of your compound.[15]
Q4: Can I use a base other than pyrrolidine itself in the reaction? A4: Yes, and it's often recommended. Using a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine as a base can simplify the workup. These bases will also be removed by the acidic wash during LLE, forming water-soluble salts. This prevents the consumption of your valuable pyrrolidine starting material as the base.
Data & Protocols
Comparative Data of Reagents and Product
This table summarizes key physical properties that inform the purification strategy.
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Solubility | Key Characteristic |
| This compound | C₄H₁₀N₂O₂S | 150.20[16] | N/A (Solid) | Soluble in polar organic solvents | Neutral/Weakly Acidic Solid |
| Pyrrolidine | (CH₂)₄NH | 71.12 | 87 - 89[4][5] | Miscible with water & most organic solvents[3][4][6] | Basic Liquid |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 69.1[17] | Reacts with water; miscible with many organic solvents[17][18] | Highly Reactive Liquid |
| Pyrrolidinium Chloride | C₄H₁₀NCl | 107.58 | N/A (Solid) | Soluble in water | Water-Soluble Salt |
Experimental Workflow Overview
The following diagram illustrates the logical flow of the purification process, from the crude reaction mixture to the final, pure product.
Caption: Workflow for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Pyrrolidine
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining highly reactive sulfonyl chloride.[17][19]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an organic solvent such as ethyl acetate. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Acid Wash: Drain the lower aqueous layer. Add a fresh portion of 1 M HCl (approximately half the volume of the organic layer) to the separatory funnel. Shake, vent, and separate the layers. Discard the aqueous layer, which now contains the pyrrolidine salt. Repeat this wash one more time.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids. Be sure to vent frequently as CO₂ gas may be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄). Swirl and let it sit for 10-15 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, isopropanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a hot plate and add the solvent in small portions, bringing the solution to a boil after each addition.
-
Cooling: Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Decision Tree
This diagram helps you decide on the next steps when facing common purification hurdles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 5. Pyrrolidine [drugfuture.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. Sulfonamide Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. Sulfuryl_chloride [chemeurope.com]
- 18. webqc.org [webqc.org]
- 19. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Strategies to Improve the Crystallinity of Sulfonamide Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for overcoming challenges in the crystallization of sulfonamide compounds. Due to the rigid nature of their functional group, sulfonamides are typically crystalline[1]. However, achieving high-quality, single-form crystals can be a significant experimental hurdle. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: From Amorphous Precipitate to High-Quality Crystals
This section addresses specific issues you might encounter during your crystallization experiments in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Q1: My sulfonamide crashed out of solution as an amorphous solid or an oil. What went wrong and how can I fix it?
A1: This is a classic sign of excessively high supersaturation. Supersaturation is the necessary driving force for crystallization, but when the concentration of the sulfonamide in the solution is too far above its saturation point, the molecules don't have enough time to orient themselves into an ordered crystal lattice.[2] This leads to a rapid, uncontrolled precipitation of an amorphous solid or an oily phase.
Troubleshooting Protocol:
-
Reduce the Cooling Rate: A slower cooling rate is the most straightforward way to control supersaturation. Instead of placing your flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator. This gradual temperature decrease allows the solution to remain in the metastable zone for a longer period, favoring crystal growth over nucleation.[2]
-
Solvent/Antisolvent System Optimization: If you are using an antisolvent to induce crystallization, add it dropwise and much more slowly, ideally at a slightly elevated temperature. Vigorous stirring is crucial during this process to avoid localized areas of high supersaturation.
-
Increase the Amount of Solvent: While it may seem counterintuitive, using a slightly larger volume of solvent to dissolve your compound initially can prevent the solution from becoming too concentrated too quickly upon cooling.
-
Consider a Different Solvent System: The choice of solvent is critical. A solvent in which your sulfonamide has very high solubility at high temperatures but significantly lower solubility at low temperatures is ideal.
Q2: I managed to get crystals, but they are very small, needle-like, and difficult to filter. How can I obtain larger, more well-defined crystals?
A2: The formation of small, needle-like crystals often indicates that the nucleation rate is much faster than the crystal growth rate.[2] This can be due to rapid cooling or the intrinsic properties of the solvent system used.
Strategies for Promoting Crystal Growth:
-
Controlled Supersaturation: As with preventing amorphous precipitation, maintaining a low level of supersaturation is key. At lower supersaturation, crystal growth is favored over the formation of new nuclei, leading to larger crystals.[2]
-
Solvent Selection: The interaction between the solvent and the crystal faces can significantly influence the crystal habit.[3][4][5] Experiment with solvents that have different polarities and hydrogen bonding capabilities. Sometimes, a mixture of solvents can provide the optimal balance for growing larger crystals.
-
Temperature Gradient Method: Create a slight temperature gradient in your crystallization vessel. This can be achieved by gently heating the bottom of the flask while the top is exposed to a cooler environment. This encourages a slow, controlled crystallization process.
-
Seeding: Introduce a small, high-quality crystal of your sulfonamide (a "seed crystal") into the saturated solution. This provides a template for further crystal growth and can help to control the final crystal size and form.
Q3: My purified sulfonamide shows multiple melting points or a broad melting range, suggesting polymorphism. How can I isolate a single polymorphic form?
A3: Sulfonamides are notorious for exhibiting polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[6][7][8] These different forms can have distinct physical properties, including solubility and bioavailability. Isolating a single, stable polymorph is often a critical step in drug development.
Protocol for Polymorph Screening and Isolation:
-
Systematic Solvent Screening: Recrystallize your compound from a wide range of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons). Each solvent system can favor the formation of a different polymorph.
-
Varying Crystallization Conditions: For a given solvent, systematically alter the crystallization conditions:
-
Cooling Rate: Compare rapid cooling (ice bath) with slow cooling (benchtop, then refrigerator).
-
Evaporation Rate: Allow the solvent to evaporate slowly at room temperature.
-
Supersaturation Level: Prepare solutions with different starting concentrations.
-
-
Slurry Experiments: Stir a mixture of different polymorphic forms in a chosen solvent. Over time, the less stable forms will dissolve and the most stable form will crystallize out.
-
Characterization is Key: After each crystallization experiment, it is crucial to characterize the resulting solid to determine its polymorphic form. X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying different polymorphs.[9] Differential Scanning Calorimetry (DSC) can also be used to identify different melting points and phase transitions.[9]
| Parameter | Effect on Polymorphism | Experimental Approach |
| Solvent | Can stabilize different conformers or hydrogen bonding patterns.[8] | Recrystallize from a diverse library of solvents (e.g., protic, aprotic, polar, nonpolar). |
| Temperature | Can influence the thermodynamic stability of different polymorphs. | Perform crystallizations at various temperatures. |
| Supersaturation | High supersaturation can lead to metastable forms.[2] | Control the rate of cooling or antisolvent addition. |
| Agitation | Can induce transformation from a metastable to a stable form. | Compare stirred versus unstirred crystallizations. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the crystallinity of my sulfonamide compound?
A1: The most crucial first step is to ensure the purity of your starting material. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor crystallinity.[9] Before attempting crystallization, consider purifying your compound using techniques like column chromatography or by treating a solution of the compound with activated charcoal to remove colored impurities.[10][11]
Q2: How does pH affect the crystallization of sulfonamides?
A2: The pH of the solution can have a profound impact on the solubility of sulfonamides and, consequently, their ability to crystallize.[12][13][14] Many sulfonamides are acidic and will be more soluble in their ionized (salt) form at higher pH.[15] Crystallization is often induced by adjusting the pH to a level where the neutral, less soluble form of the molecule predominates.[12] It is essential to control the pH carefully, as a rapid change can lead to precipitation rather than crystallization.
Q3: Which analytical techniques are essential for characterizing the crystallinity of my sulfonamide sample?
A3: A combination of techniques is often necessary for a thorough characterization:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for determining crystallinity. Crystalline materials produce a pattern of sharp peaks, while amorphous materials show a broad halo.[9][16]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal events. A sharp melting endotherm is characteristic of a crystalline solid, whereas an amorphous solid will show a glass transition.[9]
-
Microscopy: Visual inspection under a microscope can provide qualitative information about the crystal shape (morphology) and size.[9][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra, particularly in the regions corresponding to N-H and S=O stretching, which are involved in hydrogen bonding.[9][16]
Visualizing Crystallization Workflows
Solvent Selection Decision Tree
This diagram outlines a logical progression for selecting an appropriate solvent system for the crystallization of a sulfonamide compound.
Caption: A workflow for selecting a suitable solvent system.
Troubleshooting Poor Crystallinity
This diagram illustrates a systematic approach to troubleshooting common issues encountered during the crystallization of sulfonamides.
Caption: A troubleshooting guide for improving crystal quality.
References
-
(PDF) Polymorphism in Sulfonamides - ResearchGate. Available from: [Link]
-
pH-induced solubility transition of sulfonamide-based polymers - PubMed. Available from: [Link]
- Sulfonamide purification process - US2777844A - Google Patents.
-
Sulfonamide Crystals: Introduction, Identification Features - Medical Notes. Available from: [Link]
-
The effect of pH on the solubility of sulphonamides - PubMed. Available from: [Link]
-
(PDF) Polymorphism in Sulfanilamide-D4 - ResearchGate. Available from: [Link]
-
Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - NIH. Available from: [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. Available from: [Link]
-
Crystalluria by sulfonamides and effect of pKa - YouTube. Available from: [Link]
-
Sulfonamide - Wikipedia. Available from: [Link]
-
Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Available from: [Link]
-
Crystallographic details of sulfonamides 1-6. | Download Table - ResearchGate. Available from: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]
-
-Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found | Download Table - ResearchGate. Available from: [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. Available from: [Link]
-
Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. Available from: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]
-
Effects of pH on the sulfanilamide speciation and adsorption capacity... - ResearchGate. Available from: [Link]
-
pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. Available from: [Link]
-
Factors Influencing the Formation of Sulfonamide Urinary Concretions11Read at annual meeting, American Urological Association, N - Ovid. Available from: [Link]
-
Thermodynamic and structural aspects of sulfonamide crystals and solutions - PubMed. Available from: [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed Central. Available from: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
Effects of different organic solvents on the crystal growth. (a)-(c)... - ResearchGate. Available from: [Link]
-
Crystallization Of Antibiotic Sulfanilamide - 808 Words - Cram. Available from: [Link]
-
Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - ACS Publications. Available from: [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link]
-
General case of the day. Sulfonamide crystallization in nonalkalinized urine - PubMed. Available from: [Link]
-
Understanding the role of solvent in regulating the crystal habit - RSC Publishing. Available from: [Link]
-
The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. Available from: [Link]
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Available from: [Link]
-
[Sulfamethoxazole crystalluria] - PubMed. Available from: [Link]
-
Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage - PMC - NIH. Available from: [Link]
-
What makes some things crystallize after supersaturation? : r/chemistry - Reddit. Available from: [Link]
-
Sulfonamide crystals and acute renal failure - PubMed. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
Sulfonamide Crystals - PubMed. Available from: [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. acadpubl.eu [acadpubl.eu]
- 17. One moment, please... [medicallabnotes.com]
Validation & Comparative
structure-activity relationship (SAR) of Pyrrolidine-1-sulfonamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-1-sulfonamide Derivatives
Introduction: The this compound Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active molecules, including natural alkaloids and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of functional groups, enabling effective exploration of the chemical space required for specific and potent interactions with biological targets.[3][4] When this versatile heterocycle is functionalized as a this compound, the resulting derivatives exhibit a remarkable spectrum of pharmacological activities. The sulfonamide moiety, a well-established pharmacophore, imparts crucial physicochemical properties and acts as a key interaction point, often as a hydrogen bond donor/acceptor or a zinc-binding group in metalloenzymes.[5][6]
This guide provides a comparative analysis of this compound derivatives, synthesizing data from multiple studies to elucidate the critical structure-activity relationships (SAR) that govern their efficacy against various biological targets. We will explore how subtle modifications to different parts of the scaffold can dramatically influence potency, selectivity, and overall pharmacological profile, offering insights for researchers and professionals in drug development.
Core Structure-Activity Relationship (SAR) Principles
The therapeutic potential of a this compound derivative is determined by the interplay of three key structural regions: the pyrrolidine ring (Region A), the central sulfonamide linker (Region B), and the terminal aryl or heteroaryl group (Region C). Understanding how substitutions in each region affect biological activity is fundamental to rational drug design.
Caption: Generalized workflow for the synthesis of Pyrrolidine-1-sulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the starting pyrrolidine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂), add a base such as pyridine or triethylamine (1.5-2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Add the desired arylsulfonyl chloride (1.1 eq.) to the cooled solution dropwise or portion-wise, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative. [7]8. Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [6]
Protocol for In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of test compounds against the DPP-IV enzyme. [8] Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds and reference inhibitor (e.g., Vildagliptin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
Assay Plate Setup: In a 96-well microplate, add 25 µL of the diluted test compound solutions or the reference inhibitor to the appropriate wells. Include "enzyme control" wells (with DMSO, no inhibitor) and "blank" wells (buffer only).
-
Enzyme Addition: Add 50 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence intensity every 60 seconds for 30 minutes at 37 °C. The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Outlook
The this compound scaffold is a highly adaptable and pharmacologically significant framework. Structure-activity relationship studies consistently demonstrate that its biological activity can be precisely tuned through systematic chemical modifications. The terminal aryl/heteroaryl group (Region C) typically governs potency and selectivity, with specific substitutions like halogens or trifluoromethyl groups often leading to enhanced inhibitory effects. Meanwhile, the integrity and stereochemistry of the pyrrolidine ring (Region A) and the sulfonamide linker (Region B) are crucial for maintaining the correct orientation within the target's binding site.
The diverse range of activities—from antidiabetic and anticancer to antimicrobial—confirms the scaffold's privileged status. Future research will likely focus on further optimizing these derivatives to improve pharmacokinetic properties, reduce off-target effects, and explore novel therapeutic applications. The continued application of rational design, guided by the robust SAR principles outlined in this guide, promises to unlock the full potential of this remarkable class of compounds.
References
- Structure–activity relationship (SAR)
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
-
Brnardic, E. J., et al. (2021). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 64(15), 11494-11512. [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation, 11(4), 374-378. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1235653. [Link]
-
Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
-
Shah, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 842-850. [Link]
-
Akinyelu, J., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245783. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Kassab, A. E., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 13(1), 1-15. [Link]
-
Ganguly, S., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[2][8]yclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Journal of Medicinal Chemistry, 39(23), 4587-4597. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]
-
Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5751-5756. [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Akinyemi, O. S., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1285, 135439. [Link]
-
Tesfazghi, M. E., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 28(14), 5348. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Validating the Biological Activity of Novel Pyrrolidine-1-Sulfonamide Analogs: A Comparative Analysis
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that provides a versatile scaffold for developing novel therapeutics. When functionalized with a sulfonamide moiety, the resulting Pyrrolidine-1-sulfonamide analogs exhibit a remarkable breadth of biological activities, positioning them as compelling candidates in modern drug discovery programs. This guide offers an in-depth, comparative analysis of the validation of these analogs across several key therapeutic areas, providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary for their evaluation. We will explore the causality behind experimental choices and present detailed protocols, comparing the performance of these novel analogs against established alternatives.
The this compound Scaffold: A Privileged Structure
The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with biological targets. The addition of a sulfonamide group introduces a key hydrogen bond donor and acceptor, further enhancing the potential for potent and specific binding to enzyme active sites and receptors. This combination has led to the development of this compound analogs with diverse biological activities, including anticancer, antidiabetic, antiplasmodial, and neuroprotective effects.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological performance of this compound analogs against established drugs in several key therapeutic areas.
Anticancer Activity: A Head-to-Head Comparison with Doxorubicin
Pyrrolidine-based compounds have shown significant promise as anticancer agents. Their mechanisms often involve the induction of apoptosis and the inhibition of critical pathways for cancer cell proliferation.
Several studies have evaluated novel pyrrolidine derivatives against various cancer cell lines, often using the anthracycline antibiotic Doxorubicin as a positive control. Doxorubicin, a widely used chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II.[][2][3][4]
Chemical Structures for Comparison:
-
General this compound Scaffold: (Structure would be depicted here)
-
-
Molecular Formula: C₂₇H₂₉NO₁₁[3]
-
| Compound Class/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | MCF-7 | 22-29 | [5] |
| Doxorubicin (Reference) | MCF-7 | 16 | [5] |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | HeLa | 26-37 | [5] |
| Doxorubicin (Reference) | HeLa | 18 | [5] |
| Thiophen Dispiro Indenoquinoxaline Pyrrolidine Quinolone | MCF-7 | 17-28 | [6] |
| Doxorubicin (Reference) | MCF-7 | 16 | [6] |
| Thiophen Dispiro Indenoquinoxaline Pyrrolidine Quinolone | HeLa | 19-30 | [6] |
| Doxorubicin (Reference) | HeLa | 18 | [6] |
| Novel Quinazoline-Sulfonamide (Compound 4f) | MCF-7 | 7.93 | [7] |
| Doxorubicin (Reference) | MCF-7 | 8.41 | [7] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 | [8][9] |
| Doxorubicin (Reference) | MDA-MB-231 | Not explicitly stated in direct comparison |
Insight: The data indicates that certain this compound analogs can achieve cytotoxic potency comparable to, and in some cases exceeding, that of the standard chemotherapeutic agent Doxorubicin. For instance, the thiophene-containing derivatives and specific quinazoline-sulfonamides demonstrate IC50 values in the same micromolar range as Doxorubicin against MCF-7 and HeLa cell lines.[5][6][7] This suggests that the pyrrolidine-sulfonamide scaffold is a viable starting point for the development of novel anticancer agents.
Antidiabetic Activity: Targeting DPP-IV in Comparison to Vildagliptin
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a major class of oral antihyperglycemic agents. They work by preventing the degradation of incretin hormones like GLP-1, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Novel this compound derivatives have been synthesized and evaluated as DPP-IV inhibitors, with Vildagliptin , a commercially available DPP-IV inhibitor, serving as a key comparator.[10]
Chemical Structures for Comparison:
-
General this compound Scaffold: (Structure would be depicted here)
| Compound | IC50 (nM) | Reference |
| This compound Derivative (B-XI) | 11.32 ± 1.59 | |
| Vildagliptin (Reference) | 4.79 ± 1.66 |
Insight: While the investigated this compound derivative (B-XI) shows potent DPP-IV inhibition, Vildagliptin remains more potent in this specific comparison. However, the nanomolar activity of the novel analog underscores the potential of this scaffold to produce effective DPP-IV inhibitors. Further structure-activity relationship (SAR) studies could lead to derivatives with enhanced potency.
Antiplasmodial Activity: A New Front Against Malaria Compared to Chloroquine
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Pyrrolidine-containing compounds have been explored for their antiplasmodial properties.
The efficacy of novel antiplasmodial compounds is typically benchmarked against established drugs like Chloroquine .
Chemical Structures for Comparison:
-
General this compound Scaffold: (Structure would be depicted here)
-
Chloroquine: [15][16][17][18][19]
-
Molecular Formula: C₁₈H₂₆ClN₃[15]
-
| Compound Class/Drug | P. falciparum Strain | IC50 (µM) | Reference |
| Sulphonamide Pyrolidine Carboxamide (10o) | Not Specified | 2.40 - 8.30 | |
| Chloroquine (Reference) | 3D7 (susceptible) | ~0.007 | [20] |
| Chloroquine (Reference) | Dd2 (resistant) | ~0.05 | [20] |
Insight: While direct comparative data for the same parasite strain is not available in the provided search results, it is evident that the reported IC50 values for the sulphonamide pyrolidine carboxamide derivatives are in the low micromolar range. Although less potent than Chloroquine against susceptible strains, this level of activity is significant and warrants further investigation, especially against resistant strains where new mechanisms of action are critically needed.
Acetylcholinesterase (AChE) Inhibition: A Neuroprotective Strategy vs. Tacrine
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.
Novel inhibitors are often compared to first-generation drugs like Tacrine .
Chemical Structures for Comparison:
-
General this compound Scaffold: (Structure would be depicted here)
-
-
Molecular Formula: C₁₃H₁₄N₂[22]
-
| Compound Class/Drug | IC50 (nM) | Reference |
| Novel Tacrine Derivative (6c) | 5.17 ± 0.24 | [18] |
| Novel Tacrine Derivative (6f) | 7.14 ± 0.78 | [18] |
| Tacrine (Reference) | 94.69 ± 4.88 (from electric eel) | [26] |
Insight: The data for novel tacrine derivatives, which share a core structure with the pyrrolidine-containing class of compounds, demonstrates significantly improved AChE inhibitory potency compared to the parent molecule, Tacrine. This highlights the success of medicinal chemistry efforts in optimizing this class of inhibitors. While direct comparisons with novel this compound analogs are needed, the potential for potent AChE inhibition within this broader structural family is clear.
Experimental Protocols for Biological Validation
The following section details standardized, step-by-step methodologies for the key in vitro and in vivo assays discussed above.
In Vitro Assay Protocols
Caption: General workflow for key in vitro biological validation assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and the reference compound (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration using non-linear regression analysis.[5]
This assay quantifies parasite proliferation by measuring the amount of parasitic DNA.
-
Parasite Culture: Use synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) at a starting parasitemia of 1% and a hematocrit of 2%.[27]
-
Compound Plating: Add serial dilutions of the test compounds and a reference drug (e.g., Chloroquine) to a 96-well plate.[28]
-
Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[29]
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add lysis buffer containing SYBR Green I dye. Incubate in the dark for 1-2 hours.[29]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract background fluorescence and normalize the data to untreated controls. Calculate IC50 values using a dose-response curve.[29]
This spectrophotometric method measures the activity of AChE by detecting the production of thiocholine.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[30]
-
Enzyme Addition: Add the AChE enzyme solution to the wells. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[31]
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[30]
In Vivo Assay Protocols
Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
The OGTT is a standard procedure to assess the effect of a compound on glucose metabolism in vivo.
-
Animal Model: Use male Sprague-Dawley or Wistar rats, acclimatized to the facility.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water.[32][33]
-
Baseline Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample using a glucometer.
-
Compound Administration: Administer the this compound analog or the reference drug (e.g., a DPP-IV inhibitor like Sitagliptin or Vildagliptin) via oral gavage at a predetermined dose.[20][34] A vehicle control group should also be included.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[32][35]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 30, 60, and 120 minutes) and measure the blood glucose levels.[32][36]
-
Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.[32]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents across a range of diseases. As demonstrated, analogs derived from this core structure exhibit potent biological activities that are often comparable to established clinical drugs. The successful validation of these novel compounds hinges on rigorous and well-controlled experimental design. By employing the standardized in vitro and in vivo protocols detailed in this guide, and by making direct, head-to-head comparisons with relevant alternatives, researchers can effectively characterize the biological activity of their novel this compound analogs and build a robust data package to support their progression through the drug discovery pipeline. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.
References
-
Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. Vedantu. Available from: [Link].
-
Chemical structure of vildagliptin... ResearchGate. Available from: [Link].
-
Chemical structure of Doxorubicin in its neutral form. Ring A is bound... ResearchGate. Available from: [Link].
-
VILDAGLIPTIN. precisionFDA. Available from: [Link].
- Mu J, et al. Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. Diabetes. 2006;55(6):1695-1704.
-
Tacrine | C13H14N2 | CID 1935. PubChem. Available from: [Link].
-
Vildagliptin | C17H25N3O2 | CID 6918537. PubChem. Available from: [Link].
-
Chloroquine | C18H26ClN3 | CID 2719. PubChem. Available from: [Link].
-
Doxorubicin | C27H29NO11 | CID 31703. PubChem. Available from: [Link].
-
Vildagliptin. Wikipedia. Available from: [Link].
-
Chemical structure of doxorubicin. ResearchGate. Available from: [Link].
- Anbarasi C, et al. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian J Pharmacol. 2011;43(1):36-41.
-
Vildagliptin hydrochloride | C17H26ClN3O2 | CID 16070539. PubChem. Available from: [Link].
-
Chloroquine, chemical structure, molecular formula, Reference Standards. Pharmacopeia.cn. Available from: [Link].
- Wang Z, et al. An Inhibitory Antibody against Dipeptidyl Peptidase IV Improves Glucose Tolerance in Vivo. J Biol Chem. 2013;288(2):1075-84.
-
Chemical structure of Chloroquine (C 18 H 26 CIN 3 ). ResearchGate. Available from: [Link].
- Al-Hussain SA, et al. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. J Enzyme Inhib Med Chem. 2016;31(sup4):157-65.
-
Tacrine. Wikipedia. Available from: [Link].
-
Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939. PubChem. Available from: [Link].
-
Tacrine(1+) | C13H15N2+ | CID 6919144. PubChem. Available from: [Link].
-
Tacrine Hydrochloride | C13H15ClN2 | CID 2723754. PubChem. Available from: [Link].
- Li Y, et al.
- Kim YS, et al. Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. J Korean Soc Food Sci Nutr. 2012;41(12):1701-1705.
-
Chloroquine Phosphate | C18H32ClN3O8P2 | CID 64927. PubChem. Available from: [Link].
- Mu J, et al. Inhibition of DPP-4 with sitagliptin improves glucose homeostasis and preserves pancreatic beta-cell function in a rodent model of type 2 diabetes. Eur J Pharmacol. 2009;615(1-3):325-31.
-
Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. ResearchGate. Available from: [Link].
- Khan I, et al. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Int J Mol Sci. 2023;24(9):7953.
- Svirshchevskaya EV, et al. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Int J Mol Sci. 2024;25(4):2349.
-
Protocol for the treatment of oral glucose tolerance test in rats. ResearchGate. Available from: [Link].
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link].
- Johnson JD, et al. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrob Agents Chemother. 2007;51(6):1926-33.
- Rajan K, et al.
-
Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. ResearchGate. Available from: [Link].
- Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L. (EU. Pharmacognosy Journal. 2017;9(1):109-113.
-
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Available from: [Link].
- Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Pharmaceuticals (Basel). 2024;17(2):236.
-
Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. Available from: [Link].
-
Oral glucose tolerance test in female Sprague Dawley rats administered with leaf extract of Momordica charantia. ResearchGate. Available from: [Link].
-
AChE activity assay by Ellman method. ResearchGate. Available from: [Link].
- Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. 2016;60(6):3268-75.
- Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals (Basel). 2022;15(8):1004.
-
The means of CI 50 of the SYBR green based in vitro anti-malarial drugs assay according to protocols. ResearchGate. Available from: [Link].
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. Available from: [Link].
-
Design, Synthesis and Evaluation of Tacrine Based Acetylcholinesterase Inhibitors. Semantic Scholar. Available from: [Link].
Sources
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vildagliptin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [precision.fda.gov]
- 13. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Vildagliptin hydrochloride | C17H26ClN3O2 | CID 16070539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]
- 16. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. newdruginfo.com [newdruginfo.com]
- 18. researchgate.net [researchgate.net]
- 19. Chloroquine Phosphate | C18H32ClN3O8P2 | CID 64927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Tacrine - Wikipedia [en.wikipedia.org]
- 24. Tacrine(1+) | C13H15N2+ | CID 6919144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. diabetesjournals.org [diabetesjournals.org]
- 35. phcogj.com [phcogj.com]
- 36. e-jarb.org [e-jarb.org]
A Comparative Guide to the Efficacy of Pyrrolidine-1-sulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its presence in a wide array of biologically active molecules.[1][2] When functionalized with a sulfonamide group, this heterocyclic amine gives rise to a class of compounds with significant therapeutic potential.[3][4] However, the introduction of stereocenters within the pyrrolidine ring necessitates a thorough investigation into the pharmacological profiles of the resulting isomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different biological activities, pharmacokinetics, and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[5][6][7][8][9] This guide provides an in-depth technical comparison of the efficacy of different Pyrrolidine-1-sulfonamide isomers, supported by established experimental data and methodologies.
The Critical Role of Chirality in Drug Efficacy
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[7][8] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This means that the interaction between a chiral drug and its biological target is often stereospecific.[7] One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[5][6] A classic and cautionary example is Thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic.[6][8] Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial for developing safer and more effective pharmaceuticals.[5][7]
Synthesis and Characterization of this compound Isomers
The synthesis of specific this compound isomers typically involves the use of chiral starting materials or asymmetric synthesis techniques.[7] A common synthetic route involves the reaction of a chiral pyrrolidine derivative with a sulfonyl chloride.
General Synthetic Protocol:
A representative synthetic scheme for the preparation of a this compound is the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride.[10] To obtain specific isomers, one would start with the corresponding isomer of the substituted pyrrolidine.
Step-by-step synthesis of a generic this compound:
-
Dissolution: Dissolve the chosen chiral pyrrolidine isomer (e.g., (R)- or (S)-pyrrolidine) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) to the reaction mixture, typically at a reduced temperature (0 °C) to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and the solvent evaporated. The crude product is purified using column chromatography on silica gel to yield the desired this compound isomer.
Characterization: The synthesized isomers must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for the pyrrolidine and sulfonamide moieties.[10][11]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, such as the S=O stretching of the sulfonamide.[10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the synthesized isomers.
-
X-ray Crystallography: To unambiguously determine the absolute stereochemistry and study the three-dimensional structure of the molecule and its interactions with target proteins.[12][13][14][15][16]
Comparative Efficacy of this compound Isomers as Carbonic Anhydrase Inhibitors
A significant number of sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[17][18][19][20] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.[17]
Experimental Workflow for Evaluating Carbonic Anhydrase Inhibition:
Caption: Workflow for evaluating the efficacy of this compound isomers as carbonic anhydrase inhibitors.
Hypothetical Comparative Data:
The following table presents a hypothetical but plausible dataset comparing the inhibitory activity (IC₅₀ values) of two enantiomers of a generic 2-substituted this compound against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| (R)-Isomer | 250 | 45 | 15 | 30 |
| (S)-Isomer | 1500 | 350 | 200 | 250 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Interpretation of Data:
In this hypothetical scenario, the (R)-isomer demonstrates significantly higher potency against all tested carbonic anhydrase isoforms compared to the (S)-isomer. This highlights the critical role of stereochemistry in the binding affinity of the inhibitor to the enzyme's active site. The (R)-isomer also shows promising selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II, which is a desirable characteristic for anticancer drug candidates.[14][18]
Mechanism of Action and Structural Basis for Differential Efficacy
The inhibitory action of sulfonamides on carbonic anhydrase is well-understood. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.[17] The differential efficacy between isomers arises from the specific three-dimensional arrangement of the substituents on the pyrrolidine ring, which influences how the molecule fits into the active site and interacts with surrounding amino acid residues.[16]
Visualizing Drug-Target Interactions:
Caption: Simplified diagram of the binding of the more active (R)-isomer in the carbonic anhydrase active site.
The superior activity of the (R)-isomer can be attributed to a more favorable orientation of its substituent, allowing for optimal interactions with a specific sub-pocket within the enzyme's active site. In contrast, the substituent of the (S)-isomer may experience steric hindrance, leading to a less stable binding conformation and reduced inhibitory potency.
Conclusion
The comparative analysis of this compound isomers underscores the profound impact of stereochemistry on pharmacological activity. A comprehensive evaluation of individual isomers is not merely an academic exercise but a critical step in the development of potent and selective drug candidates. By employing rigorous synthetic protocols, detailed characterization, and robust biological assays, researchers can elucidate the structure-activity relationships that govern the efficacy of these promising therapeutic agents. The insights gained from such studies are invaluable for guiding the design of next-generation inhibitors with improved therapeutic profiles.
References
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
-
The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
-
Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
-
(PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. ResearchGate. [Link]
-
Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[9][12]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
-
Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. R Discovery. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]
-
(PDF) Biological activities of sulfonamides. ResearchGate. [Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PMC - NIH. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed. [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH. [Link]
-
Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed. [Link]
-
Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 7. pharma.researchfloor.org [pharma.researchfloor.org]
- 8. mdpi.com [mdpi.com]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Evaluation of Pyrrolidine-1-Sulfonamide-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique three-dimensional structure provides an exceptional framework for developing novel therapeutics.[3] When this core is functionalized with a sulfonamide group, the resulting pyrrolidine-1-sulfonamide derivatives exhibit a wide spectrum of biological activities, making them compelling candidates for drug discovery programs targeting everything from diabetes to cancer and neurological disorders.[4][5][6][7]
However, success in a petri dish (in vitro) is merely the first step of a long journey. The true test of a drug candidate's mettle lies within a living system. In vivo evaluation is the critical crucible where we move from cellular effects to systemic response, assessing how a compound is absorbed, distributed, metabolized, and excreted (ADME), and whether it can engage its target to produce a therapeutic effect in a complex organism.[8][9] This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting the essential in vivo studies required to advance promising this compound candidates toward the clinic. We will dissect the causality behind experimental choices and compare the performance of these candidates with established alternatives, supported by detailed protocols and data visualization.
The In Vivo Evaluation Workflow: A Triad of Preclinical Inquiry
The preclinical in vivo assessment of any drug candidate can be distilled into a logical, three-part workflow. This process is not linear but iterative, with findings from each stage informing the next. The ultimate goal is to build a comprehensive profile that validates the therapeutic hypothesis.
-
Pharmacokinetics (PK): Can the drug get to where it needs to go? This phase characterizes the drug's journey through the body.[10][11]
-
Pharmacodynamics (PD): Does the drug exert the desired biological effect on its target? This phase connects drug concentration to a measurable activity.[12][13]
-
Efficacy: Does the drug work in a model of the disease? This is the definitive test of the therapeutic concept.[14]
Caption: The iterative workflow for in vivo drug candidate evaluation.
Pharmacokinetic (PK) Profiling: Charting the Drug's Journey
Before assessing if a drug works, we must first confirm it can reach its target tissue in sufficient concentrations for a suitable duration. This is the central purpose of pharmacokinetic studies.[10] A compound with poor oral bioavailability or an excessively short half-life may be destined to fail, regardless of its in vitro potency.
Core Experiment: Single-Dose Pharmacokinetic Study in Rodents
Causality: The choice to begin with a single-dose PK study in a rodent model (e.g., Sprague-Dawley rats) is strategic. It is the most efficient method to determine fundamental parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), total drug exposure (Area Under the Curve, AUC), and elimination half-life (t½).[12] This data is non-negotiable; it dictates the dose and dosing frequency for all subsequent PD and efficacy studies, ensuring that any observed effects (or lack thereof) are not simply due to inadequate drug exposure.[15]
Detailed Experimental Protocol:
-
Animal Model Selection: Use healthy, male Sprague-Dawley rats (n=3-5 per group). This strain is a standard for PK studies due to its well-characterized physiology and larger size, which facilitates serial blood sampling.
-
Compound Formulation & Administration:
-
Intravenous (IV) Group: Formulate the test compound in a solubilizing vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV group is crucial as it provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability.
-
Oral (PO) Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% Methylcellulose in water). Administer a single oral dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specific time points into EDTA-coated tubes. A typical schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity.
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the key PK parameters.
Comparative Data Presentation:
| Parameter | Pyrrolidine Sulfonamide A (PS-A) | Comparator (Non-Sulfonamide) | Expert Interpretation |
| Route | PO (10 mg/kg) | PO (10 mg/kg) | Comparison of oral administration performance. |
| Cmax (ng/mL) | 1250 | 850 | PS-A achieves a higher peak concentration. |
| Tmax (h) | 1.0 | 2.0 | PS-A is absorbed more rapidly. |
| AUC (ng*h/mL) | 7500 | 4200 | PS-A shows significantly greater total drug exposure. |
| t½ (h) | 6.5 | 5.8 | Both compounds have similar elimination half-lives. |
| F (%) | 68% | 35% | Key Differentiator: PS-A has much better oral bioavailability. |
Pharmacodynamics (PD): Linking Exposure to Effect
Once we know the drug's concentration profile (PK), the next logical step is to determine if that concentration is sufficient to engage the biological target and produce a measurable effect (PD).[13][15] This PK/PD relationship is the cornerstone of rational dose selection. A robust PD biomarker provides direct evidence of target engagement in vivo.[10]
Example Application: DPP-IV Inhibition for Type 2 Diabetes
Many pyrrolidine-based compounds, including sulfonamides, have been explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[1][6][16] Inhibition of DPP-IV increases levels of incretin hormones, which in turn enhances insulin secretion. Therefore, measuring DPP-IV activity in plasma serves as an excellent PD biomarker.
Caption: The causal chain linking pharmacokinetics to pharmacodynamics and efficacy.
Core Experiment: In Vivo DPP-IV Target Engagement Study
Causality: This experiment is designed to answer a simple question: "Are we hitting the target at tolerated doses?" By correlating the drug concentration in plasma with the level of enzyme inhibition at the same time point, we can build an exposure-response model. This model is invaluable for predicting the dose required to achieve a desired level of target inhibition (e.g., >80%) for a sustained period, which is hypothesized to be necessary for efficacy.
Detailed Experimental Protocol:
-
Animal Model: Use healthy, male C57BL/6 mice.
-
Dosing: Based on the PK study, select three oral doses (e.g., 3, 10, 30 mg/kg) of the test compound, plus a vehicle control group.
-
Sample Collection: At a time point corresponding to the expected Tmax (e.g., 1 hour post-dose), collect blood via cardiac puncture into EDTA tubes.
-
PK/PD Correlation: Divide each blood sample. Use one aliquot to prepare plasma for drug concentration analysis via LC-MS/MS (the PK component). Use the second aliquot to prepare plasma for the PD measurement.
-
DPP-IV Activity Assay: Measure DPP-IV enzymatic activity in the plasma samples using a commercially available fluorometric assay kit (e.g., from Cayman Chemical or similar). The assay measures the cleavage of a substrate like Gly-Pro-AMC.
-
Data Analysis: Calculate the percent inhibition of DPP-IV activity for each dose group relative to the vehicle control. Plot the % inhibition against the corresponding plasma drug concentration for each animal to establish an exposure-response relationship.
Efficacy Evaluation: The Ultimate Proof of Concept
With solid PK and PD data in hand, we can now design an efficacy study with a high probability of success. The goal is to test whether the target engagement achieved at a specific dose translates into a meaningful therapeutic outcome in a disease-relevant animal model.[17] The choice of model is paramount and should mimic key aspects of the human disease.[18][19]
Core Experiment: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Causality: For an anti-diabetic agent like a DPP-IV inhibitor, the Oral Glucose Tolerance Test (OGTT) is the gold-standard efficacy experiment. It directly measures the drug's ability to improve the body's handling of a glucose challenge, which is a primary defect in type 2 diabetes. Using a genetically diabetic model like the db/db mouse, which exhibits hyperglycemia and insulin resistance, provides a robust system to demonstrate therapeutic benefit.
Detailed Experimental Protocol:
-
Animal Model: Use male db/db mice (e.g., 8-10 weeks old), which are a well-established model of type 2 diabetes. Include a lean, wild-type group as a healthy control.
-
Acclimatization & Dosing: Acclimatize animals and fast them overnight (approx. 16 hours) with free access to water.
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% Methylcellulose)
-
Pyrrolidine Sulfonamide A (PS-A) at a dose predicted to achieve >80% DPP-IV inhibition (e.g., 10 mg/kg).
-
Positive Control/Comparator (e.g., Vildagliptin, 10 mg/kg).
-
-
Study Procedure:
-
Administer the respective treatments via oral gavage.
-
60 minutes after dosing, take a baseline blood sample (t=0) from the tail vein.
-
Immediately administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose levels from tail vein blood at 15, 30, 60, and 120 minutes post-glucose challenge using a standard glucometer.
-
-
Data Analysis: Plot the mean blood glucose concentration over time for each group. The primary endpoint is the total glucose excursion, calculated as the Area Under the Curve (AUC) from 0-120 minutes. Statistical significance is determined using an appropriate test (e.g., one-way ANOVA with post-hoc tests).
Comparative Efficacy Data:
| Treatment Group (10 mg/kg) | Glucose AUC (mg/dL * min) | % Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | 45,800 | - | - |
| Pyrrolidine Sulfonamide A (PS-A) | 28,400 | 38% | < 0.01 |
| Vildagliptin (Comparator) | 30,100 | 34% | < 0.01 |
Interpretation: In this hypothetical scenario, the this compound candidate "PS-A" demonstrates robust efficacy, significantly reducing glucose excursion in a diabetic animal model. Its performance is comparable, and even slightly superior, to the established comparator drug, Vildagliptin.
Conclusion: Synthesizing the Evidence
The in vivo evaluation of this compound-based drug candidates is a systematic process of inquiry that builds a bridge from molecular hypothesis to potential therapeutic reality. By logically progressing through pharmacokinetic, pharmacodynamic, and efficacy studies, researchers can make informed, data-driven decisions.
The hypothetical candidate, PS-A , profiled in this guide illustrates an ideal outcome:
-
Superior Pharmacokinetics: It demonstrated excellent oral bioavailability (68%), ensuring efficient delivery to the systemic circulation.
-
Proven Target Engagement: It effectively inhibited its target (DPP-IV) in a dose-dependent manner.
-
Robust Efficacy: This target engagement translated directly into strong performance in a disease-relevant model, outperforming a known competitor.
This comprehensive dataset provides a compelling rationale to advance PS-A to the next stage of preclinical development: formal safety and toxicology studies. This structured, causality-driven approach is essential for de-risking drug development programs and efficiently identifying novel this compound derivatives with the potential to become next-generation medicines.
References
-
In Vivo PK/PD Study Services. Reaction Biology. [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]
-
Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess. [Link]
-
Pharmacokinetic/pharmacodynamic studies in drug product development. PubMed. [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]
-
In vivo pharmacokinetics and pharmacodynamics models. Labtoo. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health (NIH). [Link]
-
Animal Models of Neurological Disorders. National Institutes of Health (NIH). [Link]
-
Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]
-
The mouse as a model for neuropsychiatric drug development. National Institutes of Health (NIH). [Link]
-
What is in vivo testing? Biobide. [Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]
-
Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid‑4 (TRPV4). ACS Figshare. [Link]
-
Animal Model for Research. Creative Biolabs. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. [Link]
-
Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. ResearchGate. [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 9. What is in vivo testing? | Biobide [biobide.com]
- 10. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 11. labtoo.com [labtoo.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Model for Research - Creative Biolabs [creative-biolabs.com]
A Multi-Faceted Spectroscopic Approach to Confirming the Structure of Pyrrolidine-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the pyrrolidine ring and sulfonamide group are prevalent pharmacophores found in a multitude of biologically active compounds.[1][2] Pyrrolidine-1-sulfonamide (C₄H₁₀N₂O₂S) serves as a fundamental scaffold, and unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation or application.[3] This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of methods. As senior application scientists, we aim to deliver a narrative grounded in experimental logic, explaining not just what to do, but why specific techniques are chosen and how their data streams converge to provide a self-validating structural proof.
The Analytical Strategy: A Triad of Confirmation
No single technique provides a complete structural picture. True analytical rigor lies in the synergistic use of complementary methods. Our approach is based on a triad of techniques, each interrogating a different aspect of the molecule's physical properties. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups by their vibrational characteristics, and Mass Spectrometry determines the molecular weight and fragmentation patterns.
Caption: Predicted key fragmentation pathways for this compound.
Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Technique | Rationale |
| 150.0463 | [M]⁺ | EI/HRMS | Molecular ion corresponding to the exact mass of C₄H₁₀N₂O₂S. [3] |
| 151.0541 | [M+H]⁺ | ESI/HRMS | Protonated molecule, commonly observed in ESI-MS. |
| 71.12 | [C₄H₉N]⁺ | EI/ESI | Fragment corresponding to the pyrrolidine ring. [4] |
| 70.07 | [C₄H₈N]⁺ | EI/ESI | Fragment resulting from the loss of the sulfonamide group. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Operate the mass spectrometer in positive ion mode.
-
Set appropriate voltages for the capillary and cone to achieve stable spray and optimal ionization.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using a high-resolution instrument (e.g., TOF or Orbitrap), the measured exact mass should be compared to the theoretical mass to confirm the elemental composition.
Comparison of Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations | Role in Confirmation |
| ¹H NMR | H-count, connectivity, electronic environment | High resolution, detailed structural information | Can be complex to interpret, requires soluble sample | Primary: Confirms H-framework and connectivity. |
| ¹³C NMR | C-count, carbon types (aliphatic, etc.) | Unambiguous carbon count | Low sensitivity, requires more sample/time | Supportive: Confirms carbon skeleton. |
| IR Spec. | Presence of functional groups | Fast, non-destructive, excellent for key functional groups (S=O, N-H) | Provides limited information on the overall skeleton | Confirmatory: Proves presence of sulfonamide group. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | High sensitivity, definitive molecular formula | Provides limited connectivity data, isomers are indistinguishable | Definitive: Confirms molecular weight and formula. |
Conclusion: A Self-Validating System
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, independent spectroscopic methods. The NMR data provides the detailed map of the C-H framework, the IR spectrum confirms the presence of the critical sulfonamide functional group, and the mass spectrum verifies the correct molecular weight and elemental composition. When the predicted data in the tables above aligns with the experimental results, a trustworthy and authoritative structural assignment is made. This multi-technique approach ensures the scientific integrity required for advancing research and development.
References
- Benchchem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
- MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
- PubMed. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
- Slideshare. Analysis of sulfonamides.
- PMC - PubMed Central. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- ResearchGate. Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative.
- PubChem. This compound | C4H10N2O2S | CID 15707376.
- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC - NIH. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- NIST WebBook. Pyrrolidine.
- ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine [webbook.nist.gov]
Navigating the Selectivity Landscape of Pyrrolidine-1-sulfonamide Derivatives: A Comparative Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-1-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes implicated in human diseases. From metabolic disorders like type 2 diabetes to infectious diseases, these derivatives have demonstrated significant therapeutic potential. However, the path from a promising lead compound to a safe and effective drug is paved with rigorous preclinical evaluation, a critical component of which is the assessment of off-target interactions. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound derivatives, offering field-proven insights into experimental design and data interpretation to empower researchers in navigating the complex selectivity landscape.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. Off-target binding can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing an otherwise promising clinical candidate. For this compound derivatives, which often target enzymes belonging to large, structurally related families such as kinases and proteases, the potential for cross-reactivity is a significant concern. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and risk mitigation.
A prime example of the importance of selectivity is seen in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While potent inhibition of DPP-4 is the desired mechanism of action, the human genome encodes for several other homologous dipeptidyl peptidases, including DPP-8 and DPP-9. Inhibition of these related enzymes has been associated with severe toxicities in preclinical studies, underscoring the critical need for highly selective DPP-4 inhibitors.[1]
Comparative Analysis of this compound Derivatives as DPP-4 Inhibitors
Several this compound derivatives have been developed as potent DPP-4 inhibitors. The table below presents a comparative analysis of their inhibitory activity against DPP-4 and the closely related proteases, DPP-8 and DPP-9, highlighting the varying degrees of selectivity achieved through structural modifications.
| Compound Class | Primary Target | IC50 (DPP-4) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Tetralin-sulfonamide derivatives | DPP-4 | 2.80 nM | 20 - 40 fold | 20 - 40 fold | [2] |
| Pyrrolidine-constrained phenethylamines | DPP-4 | >400x improvement over initial hit | High | High | [3] |
| Dipeptide-derived α-aminoacyl ((2S, 4S)-4-azido-2-cyanopyrrolidines) | DPP-8/9 | Modest selectivity vs. DPP-4 | Nanomolar inhibitor | Nanomolar inhibitor | [4] |
This table is a representation of data from the cited literature and is intended for illustrative purposes. Actual values may vary based on experimental conditions.
The data clearly demonstrates that while the this compound scaffold is a potent pharmacophore for DPP inhibition, subtle structural modifications can significantly impact selectivity. For instance, the tetralin-sulfonamide derivatives exhibit a favorable selectivity profile for DPP-4 over DPP-8 and DPP-9.[2] In contrast, other modifications to the pyrrolidine ring can shift the selectivity profile towards DPP-8 and DPP-9, making them less suitable as DPP-4 inhibitors but potentially interesting for other therapeutic applications.[4]
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged experimental approach is essential for a thorough evaluation of a compound's selectivity. No single assay can provide a complete picture of off-target interactions. The following sections detail the methodologies for three widely adopted and complementary techniques for cross-reactivity profiling.
Diagram: General Workflow for Cross-Reactivity Profiling
Caption: A general workflow for assessing the cross-reactivity of small molecule inhibitors.
Kinase and Enzyme Panel Screening
The initial step in assessing cross-reactivity is often a broad screen against a large panel of kinases and other enzymes. Several commercial vendors offer comprehensive panels that can rapidly identify potential off-target interactions.
Experimental Protocol: In Vitro Kinase Inhibitor Profiling (ADP-Glo™ Assay)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of kinases using a luminescence-based ADP detection assay.
Reagents and Materials:
-
This compound derivative of interest
-
Panel of purified protein kinases
-
ATP (Adenosine triphosphate)
-
Kinase-specific substrates (peptides or proteins)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the specific kinase and its corresponding substrate to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Causality Behind Experimental Choices: The use of a broad kinase panel provides a comprehensive, albeit initial, assessment of selectivity. The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity and is amenable to high-throughput screening.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity (KD) and kinetics (association and dissociation rates) of a compound to its target protein. This allows for a more detailed characterization of the interactions identified in the initial panel screens.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
Reagents and Materials:
-
This compound derivative of interest
-
Purified target protein (ligand)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound derivative (analyte) in running buffer.
-
Binding Analysis: Inject the different concentrations of the analyte over the immobilized ligand surface and monitor the change in the SPR signal in real-time.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices: SPR provides a direct measure of binding, independent of enzyme activity. This is particularly useful for validating hits from enzymatic assays and for characterizing inhibitors that may not be ATP-competitive. The kinetic information obtained from SPR can also provide valuable insights into the mechanism of action and the duration of the drug-target interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context
CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Reagents and Materials:
-
Cell line expressing the target protein
-
This compound derivative of interest
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining in solution by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiologically relevant setting, accounting for factors such as cell permeability and intracellular metabolism. This is a crucial step in validating that the observed in vitro activity translates to a cellular effect.
Illustrative Signaling Pathway: On-Target vs. Off-Target Effects
The following diagram illustrates a hypothetical signaling pathway to conceptualize the consequences of both on-target and off-target inhibition by a this compound derivative.
Diagram: On-Target vs. Off-Target Kinase Inhibition
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of a kinase inhibitor.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. However, realizing their full clinical potential hinges on a thorough understanding and careful management of their cross-reactivity profiles. By employing a strategic and multi-faceted approach to selectivity profiling, incorporating in vitro panel screens, biophysical binding assays, and cell-based target engagement studies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately contribute to the development of safer and more effective medicines. This guide serves as a foundational resource to aid in the design and interpretation of these critical studies, fostering a culture of scientific rigor and integrity in the pursuit of innovative therapies.
References
-
Abd El-Karim, S. S., Anwar, M. M., & El-Sayed, M. A. A. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(7), 844. [Link]
-
Meli, R., Storici, P., De Meo, C., Weber, A., & Stihle, M. (2008). Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 1: identification of dipeptide derived leads. Bioorganic & medicinal chemistry letters, 18(14), 4067–4071. [Link]
-
View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. (n.d.). ijpsonline.com. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). National Institutes of Health. [Link]
-
Probing for improved selectivity with dipeptide-derived inhibitors of dipeptidyl peptidases 8 and 9: The impact of P1-variation. (n.d.). ResearchGate. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]
-
Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). PubMed. [Link]
-
Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9. (2022). National Institutes of Health. [Link]
-
He, H., Liu, D., Sinz, C. J., Tadesse, S., Le, H., Patrikeeva, S., ... & Scapin, G. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & medicinal chemistry letters, 17(7), 1935–1939. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
Inhibitor selectivity profiling. Inhibitors were screened against a... (n.d.). ResearchGate. [Link]
-
Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (n.d.). National Institutes of Health. [Link]
-
Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. (n.d.). American Journal of Health-System Pharmacy. [Link]
-
Tornero, P., De Barrio, M., Baeza, M. L., Herrero, T., & Rubio, M. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact dermatitis, 51(2), 57–62. [Link]
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0243305. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library. [Link]
-
Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. (n.d.). ResearchGate. [Link]
-
Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools. [Link]
-
Sharma, M., Soman, S. S., & Shirodkar, P. Y. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European journal of medicinal chemistry, 90, 555–564. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 1: identification of dipeptide derived leads - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Pyrrolidine-1-sulfonamide Against Known Enzyme Inhibitors
Introduction
In the dynamic landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The addition of a sulfonamide moiety to this ring system introduces a functional group with a well-established history in therapeutics, particularly as enzyme inhibitors.[2][3] This guide provides a comprehensive, in-depth technical comparison of Pyrrolidine-1-sulfonamide's inhibitory potential against established inhibitors of two critical enzyme classes: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, evidence-based evaluation. We will delve into the mechanistic underpinnings of enzyme inhibition, provide detailed experimental protocols for robust in vitro assays, and present a comparative analysis of inhibitory potency and selectivity. Our objective is to equip the scientific community with the necessary data and insights to accurately position this compound within the existing landscape of enzyme inhibitors.
Understanding the Targets: Carbonic Anhydrases and Matrix Metalloproteinases
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance.[6] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[5][7] Well-known inhibitors of CAs include sulfonamides like Acetazolamide and Dorzolamide.[4][5][7][8]
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[9][10] MMPs play crucial roles in tissue remodeling, wound healing, and angiogenesis.[9][11] Their aberrant activity is associated with diseases such as arthritis, cardiovascular disorders, and cancer metastasis.[9][11] The development of MMP inhibitors has been a major focus of pharmaceutical research, with compounds like Batimastat and Marimastat being notable examples.[12]
Experimental Design and Rationale
To provide a robust comparison, we will evaluate the inhibitory activity of this compound against specific isoforms of both CA and MMPs. The selection of known inhibitors for benchmarking is critical. For CAs, we will use Acetazolamide, a broad-spectrum inhibitor, and Dorzolamide, a topically active inhibitor used in glaucoma treatment.[7][8] For MMPs, we will benchmark against Batimastat, a broad-spectrum hydroxamate-based inhibitor, and a more selective inhibitor where applicable.[11][12]
The core of our evaluation will be the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor. We will employ standardized, well-validated in vitro enzymatic assays. The causality behind our experimental choices lies in the need for reproducible and comparable data. By adhering to established protocols, we ensure the integrity and trustworthiness of our findings.[13][14][15]
Experimental Protocols
General Materials and Reagents
-
Purified human Carbonic Anhydrase II (hCA II) and IV (hCA IV)
-
Purified human Matrix Metalloproteinase-2 (MMP-2) and -9 (MMP-9)
-
This compound (synthesized and purity-verified)
-
Acetazolamide (analytical standard)
-
Dorzolamide hydrochloride (analytical standard)
-
Batimastat (analytical standard)
-
Substrates:
-
For CAs: 4-Nitrophenyl acetate (p-NPA)
-
For MMPs: Fluorogenic peptide substrate
-
-
Assay Buffers (e.g., Tris-HCl, Phosphate buffer)[15]
-
96-well microplates
-
Spectrophotometric or fluorometric microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Carbonic Anhydrase Inhibition Assay Protocol
This protocol is adapted from established methods for measuring CA activity.
Step 1: Preparation of Solutions
-
Prepare a stock solution of this compound and the reference inhibitors (Acetazolamide, Dorzolamide) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Prepare a solution of the CA enzyme (hCA II or hCA IV) in the assay buffer to a final concentration that yields a linear reaction rate.[16]
-
Prepare a solution of the substrate, 4-Nitrophenyl acetate (p-NPA), in a minimal amount of acetonitrile and then dilute with the assay buffer.
Step 2: Assay Procedure
-
To each well of a 96-well plate, add a defined volume of the CA enzyme solution.
-
Add the serially diluted test compounds or reference inhibitors to the respective wells. Include a control well with solvent only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).[15]
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
Step 3: Data Analysis
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Matrix Metalloproteinase Inhibition Assay Protocol
This protocol is based on the use of a fluorogenic substrate.
Step 1: Preparation of Solutions
-
Prepare stock solutions of this compound and the reference inhibitor (Batimastat) in DMSO.
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Prepare a solution of the pro-MMP enzyme (pro-MMP-2 or pro-MMP-9) in the assay buffer. Activate the pro-enzyme according to the manufacturer's instructions (e.g., using APMA).
-
Prepare a solution of the fluorogenic MMP substrate in the assay buffer.
Step 2: Assay Procedure
-
To each well of a 96-well plate, add a defined volume of the activated MMP enzyme solution.
-
Add the serially diluted test compounds or reference inhibitor to the respective wells. Include a control well with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
Step 3: Data Analysis
-
Calculate the initial reaction velocities from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing the Workflow
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Comparative Data Analysis
The following tables summarize the hypothetical IC50 values obtained from the described assays. This data is for illustrative purposes to demonstrate how this compound would be benchmarked.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound | hCA II IC50 (nM) | hCA IV IC50 (nM) | Selectivity (hCA II / hCA IV) |
| This compound | 150 | 75 | 2 |
| Acetazolamide | 12 | 250 | 0.048 |
| Dorzolamide | 3 | 50 | 0.06 |
Table 2: Inhibitory Activity against Matrix Metalloproteinase Isoforms
| Compound | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Selectivity (MMP-2 / MMP-9) |
| This compound | 500 | 250 | 2 |
| Batimastat | 3 | 4 | 0.75 |
Interpretation of Results
Based on the hypothetical data, this compound demonstrates inhibitory activity against both CA and MMP isoforms.
Against Carbonic Anhydrases: this compound shows moderate potency against both hCA II and hCA IV, with a slight preference for hCA IV. In comparison, Acetazolamide is a potent inhibitor of hCA II but significantly less active against hCA IV.[7] Dorzolamide exhibits high potency against both isoforms, with a preference for hCA II.[7] The selectivity profile of this compound differs from these established inhibitors, suggesting a potentially distinct binding mode or therapeutic window.
Against Matrix Metalloproteinases: this compound displays inhibitory activity in the nanomolar range against both MMP-2 and MMP-9, with a twofold selectivity for MMP-9. Batimastat, a broad-spectrum inhibitor, shows high potency against both MMP-2 and MMP-9 with little selectivity.[11] The moderate and somewhat selective inhibition by this compound could be advantageous, as non-selective MMP inhibition has been associated with adverse effects in clinical trials.[10]
Mechanistic Insights and Signaling Pathways
The sulfonamide moiety is a key pharmacophore for CA inhibition, acting as a zinc-binding group that coordinates to the zinc ion in the enzyme's active site.[7] The pyrrolidine ring of the test compound likely interacts with hydrophobic and hydrophilic residues in the active site cavity, influencing its potency and selectivity.
For MMPs, the mechanism of inhibition by sulfonamides is less common than for hydroxamates, which are strong zinc chelators.[9] However, sulfonamides can still coordinate with the active site zinc ion. The pyrrolidine scaffold would also play a crucial role in establishing interactions with the enzyme's substrate-binding pockets.
Visualizing a Potential Mechanism of Action
Caption: A simplified model of this compound binding to a zinc-metalloenzyme active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking this compound against known enzyme inhibitors. The presented protocols for CA and MMP inhibition assays are robust and adhere to scientific best practices, ensuring the generation of reliable and comparable data. The hypothetical results indicate that this compound possesses inhibitory activity against both enzyme classes, with distinct potency and selectivity profiles compared to established inhibitors.
Further studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:
-
Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Broader selectivity profiling against a wider panel of CA and MMP isoforms.
-
Structural studies (e.g., X-ray crystallography) to visualize the binding mode of the inhibitor in the enzyme active site.
-
In vivo studies to assess the compound's efficacy and pharmacokinetic properties in relevant disease models.
The findings presented herein serve as a solid foundation for the continued investigation of this compound as a promising lead compound in the development of novel enzyme inhibitors.
References
-
Title: Metalloprotease inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]
-
Title: List of Carbonic anhydrase inhibitors Source: Drugs.com URL: [Link]
-
Title: Matrix metalloproteinase protein inhibitors: highlighting a new beginning Source: Dove Medical Press URL: [Link]
-
Title: Carbonic anhydrase inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Matrix metalloproteinase inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Matrix metalloproteinases and their inhibitors in cardiovascular pathologies: current knowledge and clinical potential Source: Dove Medical Press URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: R Discovery URL: [Link]
-
Title: How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol Source: Conduct Science URL: [Link]
-
Title: Carbonic Anhydrase Inhibitors Source: NCBI Bookshelf URL: [Link]
-
Title: Carbonic anhydrase inhibitors: Uses, common brands, and safety info Source: SingleCare URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay Source: ResearchGate URL: [Link]
-
Title: Carbonic anhydrase inhibitors: Uses, common brands, and safety info Source: SingleCare URL: [Link]
-
Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Source: ACS Publications URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5][12]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation Source: PubMed URL: [Link]
-
Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PubMed Central URL: [Link]
-
Title: Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses Source: PubMed Central URL: [Link]
-
Title: Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents Source: PubMed URL: [Link]
-
Title: Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative Source: ResearchGate URL: [Link]
-
Title: Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites Source: PubMed URL: [Link]
-
Title: Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies Source: ACS Publications URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. singlecare.com [singlecare.com]
- 9. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. dovepress.com [dovepress.com]
- 12. Matrix metalloproteinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Computational Docking Studies of Pyrrolidine-1-sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine-Sulfonamide Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its three-dimensional structure and synthetic tractability make it an ideal starting point for creating diverse chemical libraries. When combined with a sulfonamide moiety (SO₂NH₂), the resulting Pyrrolidine-1-sulfonamide scaffold becomes a potent pharmacophore for targeting a wide range of enzymes. The sulfonamide group, a well-established zinc-binding group, is particularly effective in the design of metalloenzyme inhibitors.
Computational docking has become an indispensable tool for accelerating the discovery of novel inhibitors based on this scaffold. By simulating the binding of these molecules to the active sites of target proteins, researchers can predict binding affinities, understand key molecular interactions, and prioritize candidates for synthesis and in vitro testing. This guide provides a comparative analysis of computational docking studies for this compound derivatives against key protein targets, offering insights into methodological choices and comparative performance.
The Target Landscape: Where Pyrrolidine-Sulfonamides Make an Impact
Docking studies have revealed the versatility of the pyrrolidine-sulfonamide scaffold, showing its potential to inhibit several classes of enzymes critical in various diseases.
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are major targets for this scaffold.[1] They catalyze the reversible hydration of carbon dioxide and are involved in processes like pH regulation and fluid secretion. Inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anti-obesity and anticancer drugs.[2] Studies frequently focus on human isoforms hCA I and hCA II.[3][4]
-
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. Pyrrolidine-based compounds have been successfully docked and tested against AChE, often benchmarked against standard drugs like tacrine.[3]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type-2 diabetes.[5] Docking studies help elucidate how pyrrolidine derivatives can occupy the active sites to prevent starch breakdown.
-
N-myristoyltransferase (NMT): This enzyme is crucial for the survival of parasites like Plasmodium falciparum (the malaria parasite). Computational studies have explored pyrrolidine-sulfonamide derivatives as potential antiplasmodial agents by targeting PfNMT.[6]
-
Anticancer Targets: The scaffold has been investigated for its anticancer properties by targeting various proteins implicated in cancer progression, such as topoisomerases and protein kinases like c-Src.[7][8]
Comparative Docking Analysis: A Methodological Deep Dive
The success of a computational docking study hinges on a meticulously validated protocol. Below, we dissect a typical workflow, explaining the rationale behind each step and comparing approaches seen in the literature for this compound derivatives.
Experimental Protocol: A Validated Molecular Docking Workflow
-
Protein Preparation:
-
Objective: To prepare the target protein's crystal structure for docking by correcting structural issues and defining the binding site.
-
Procedure:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Examples include hCA II, AChE (PDB ID: 4EY7), and templates for homology modeling like that for PfNMT (PDB ID: 2YND).[6][9]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and all but one protein chain (if multiple identical chains are present). The original co-crystallized ligand is often retained temporarily to define the binding site.
-
Protonation & Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues (especially histidine, aspartate, and glutamate) at a physiological pH. This step is critical as hydrogen bonds are a primary driver of ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a force field (e.g., GROMOS, CHARMM) to relieve any steric clashes or geometric strain introduced during the preparation steps.[6]
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand (the pyrrolidine-sulfonamide derivative) with correct atom types and charges.
-
Procedure:
-
2D to 3D Conversion: Sketch the molecule in 2D and convert it to a 3D structure.
-
Protonation & Tautomer Generation: Generate possible ionization states and tautomers at physiological pH.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable conformation. This is crucial for ensuring the ligand's starting geometry is realistic.
-
-
-
Grid Generation & Site Definition:
-
Objective: To define the specific volume (the "search space") within the protein's active site where the docking algorithm will attempt to place the ligand.
-
Causality: The accuracy of docking is highly dependent on correctly defining this binding pocket. The most reliable method is to center the grid box on a co-crystallized ligand found in the experimental PDB structure. This ensures the search space is biologically relevant.
-
-
Docking Simulation & Scoring:
-
Objective: To predict the most likely binding pose of the ligand within the protein's active site and estimate its binding affinity.
-
Procedure: Docking software (e.g., AutoDock, Glide, GOLD) systematically samples different conformations of the ligand within the defined grid box, evaluating the energetic favorability of each pose using a scoring function.[2][10] The output is typically a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.[11]
-
-
Protocol Validation (Self-Validation System):
-
Objective: To ensure the chosen docking parameters can reliably reproduce known binding modes.
-
Trustworthiness: Before docking novel compounds, a crucial validation step is to remove the co-crystallized ligand from the prepared protein and then re-dock it. The protocol is considered validated if the software can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å).
-
-
Post-Docking Analysis:
-
Objective: To visualize and interpret the docking results to understand the molecular basis of the interaction.
-
Procedure: Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site. This analysis provides the foundation for structure-activity relationship (SAR) studies.[5]
-
Visualization of the Docking Workflow
Caption: A generalized workflow for computational molecular docking studies.
Performance Comparison Across Key Targets
The true measure of the this compound scaffold is its performance against various targets, as predicted by docking and validated by experiment.
Case Study 1: Carbonic Anhydrase (hCA I & hCA II) Inhibition
In a study of novel pyrrolidine-benzenesulfonamides, docking was performed to understand the potent inhibitory activity observed in in vitro assays.[3] The results were compared against the standard inhibitor Acetazolamide (AZA).
| Compound | Target | Ki (nM)[3] | Docking Insights |
| Compound 3b | hCA I | 17.61 | The sulfonamide group coordinates with the catalytic Zn²⁺ ion, a hallmark of CA inhibitors. The pyrrolidine ring forms hydrophobic interactions within the active site. |
| Compound 3b | hCA II | 5.14 | Shows higher potency against hCA II, which docking can attribute to subtle differences in active site residues allowing for a more favorable conformation. |
| Acetazolamide (Standard) | hCA I/II | Varies | Known to bind strongly via its sulfonamide group to the zinc ion.[12] |
The key takeaway is that the sulfonamide moiety acts as the primary anchor to the catalytic zinc ion, while the pyrrolidine ring and its substituents explore hydrophobic pockets to enhance potency and selectivity.[1][12]
Case Study 2: Acetylcholinesterase (AChE) Inhibition
The same study also evaluated derivatives against AChE, a key target in Alzheimer's disease.[3]
| Compound | Target | Ki (nM)[3] | Docking Insights |
| Compound 6a | AChE | 22.34 | Docking poses reveal interactions with key residues in the AChE catalytic gorge, such as Tyr334 and Trp84, often through π-π stacking or hydrophobic interactions. |
| Compound 6b | AChE | 27.21 | Similar binding mode to 6a, with minor differences in interaction energies due to different substitutions on the core scaffold. |
| Tacrine (Standard) | AChE | Varies | Known to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. |
Unlike in carbonic anhydrases, the binding in AChE is not driven by a metal ion. Instead, docking studies highlight the importance of shape complementarity and specific hydrophobic and aromatic interactions within the enzyme's deep catalytic gorge.
Case Study 3: Anticancer Activity via Topoisomerase I (Top1)
In the search for new anticancer agents, N-caffeoylpyrrolidine derivatives were synthesized and docked against the Top1 protein receptor.[7]
| Compound | Target | IC₅₀ (µg/mL)[7] | Docking Insights |
| Compound 6b | Top1 | 1.48 | The active compound formed crucial hydrogen bond interactions with residues Asn722 and Thr718 in the Top1 active site. Additional π-π stacking interactions were also observed. |
| Other Derivatives | Top1 | > 50 | Less active compounds showed lower binding energies and lacked one or more of the key interactions observed for the most potent compound. |
This comparison demonstrates how docking can effectively rationalize the differences in biological activity across a series of synthesized compounds. The presence or absence of specific hydrogen bonds predicted by the docking model correlates directly with the measured anticancer activity.[7]
Conclusion and Future Directions
Computational docking studies consistently demonstrate that the this compound scaffold is a versatile and powerful platform for designing potent and selective enzyme inhibitors. For metalloenzymes like carbonic anhydrase, the sulfonamide group provides a reliable zinc-binding anchor. For other targets like acetylcholinesterase and topoisomerase, the pyrrolidine ring and its substituents can be modified to achieve high-affinity interactions through shape complementarity and specific non-covalent bonds.
The comparative analysis reveals that while the core scaffold is important, the specific decorations on the pyrrolidine and sulfonamide moieties are critical for determining potency and selectivity for a given target. Future studies should continue to leverage validated docking protocols to explore new chemical space, predict off-target effects, and design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The synergy between predictive computational modeling and empirical high-throughput screening will undoubtedly continue to accelerate the journey from scaffold to clinical candidate.
References
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta Poloniae Pharmaceutica, 71(4), 603-14. Available at: [Link]
-
Döndaş, H. A., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 1-18. Available at: [Link]
-
Experiment Journal. (n.d.). Synthesis, Biological Activity and Docking Studies of N,N'-(3s,4s)- Bis(3,4- Disubstituted Pyrrolidine)-1-Sulfonamide Derivatives as -Gluscosidase Inhibitors. Available at: [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06322. Available at: [Link]
-
Döndaş, H. A., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. CSIC. Available at: [Link]
-
Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 827-36. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 7, 101375. Available at: [Link]
-
Hariono, M., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 Murine Leukemia Cells. Indonesian Journal of Chemistry, 21(1), 173-184. Available at: [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta Poloniae Pharmaceutica, 71(4), 603-14. Available at: [Link]
-
ResearchGate. (n.d.). Molecular docking studies of some amino acid-sulfonamide conjugates as potential anticancer agents. Available at: [Link]
-
Ullah, H., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 26(9), 1898-1908. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-10. Available at: [Link]
-
Universidad de Alicante. (2024). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Available at: [Link]
-
Hamdani, S. S., & Ali, A. (2010). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 486-94. Available at: [Link]
-
Duran-Frigola, M., & Aloy, P. (2016). Computational Drug Target Screening through Protein Interaction Profiles. Scientific Reports, 6, 37192. Available at: [Link]
-
Sağlık, B. N., et al. (2019). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. Bioorganic Chemistry, 91, 103153. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sílice [silice.csic.es]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Computational Drug Target Screening through Protein Interaction Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pyrrolidine-1-sulfonamide
For Immediate Reference: Treat Pyrrolidine-1-sulfonamide as a hazardous chemical waste. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. This guide provides a framework for safe handling and disposal in a laboratory setting.
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This compound, a versatile building block in medicinal chemistry, requires a methodical and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide, designed for researchers, scientists, and drug development professionals, offers a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile: The "Why" Behind the Precautions
This compound is classified as an irritant, posing a risk to the skin, eyes, and respiratory system.[1][2] Understanding the nature of these hazards is fundamental to appreciating the necessity of the disposal protocols outlined below.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| Appearance | Solid | [3] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Decision workflow for the disposal of this compound.
Step 1: Immediate Segregation of Waste
The cardinal rule of chemical waste management is segregation. As soon as a material is designated as waste, it must be separated from non-hazardous materials and other chemical waste streams to prevent inadvertent and potentially dangerous reactions.
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a dedicated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste. Never dispose of solutions containing this chemical down the drain.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in the designated solid hazardous waste container.
Causality: Segregation prevents the accidental mixing of incompatible chemicals. For instance, mixing a sulfonamide-containing compound with strong oxidizing agents could lead to a vigorous and potentially hazardous reaction.[2]
Step 2: Selection of Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.
-
Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
The container must be in good condition, free from cracks or other damage.
Causality: The choice of a chemically resistant container prevents the degradation of the container material by the waste, which could lead to a release of the hazardous substance.
Step 3: Proper Labeling of Waste Container
Clear and accurate labeling is a critical safety and regulatory requirement.
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound."
-
If in solution, list all components and their approximate concentrations.
-
Include the date when the waste was first added to the container.
Causality: Proper labeling informs laboratory personnel and waste handlers of the container's contents and associated hazards, ensuring it is handled and disposed of correctly.
Step 4: Secure Storage in a Designated Satellite Accumulation Area (SAA)
Waste should be stored safely and securely while awaiting pickup.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is away from general laboratory traffic and areas where accidental contact is possible.
-
Do not store incompatible chemicals in the same SAA. For example, keep acidic waste and basic waste in separate secondary containment.
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized handling.
Step 5: Scheduling Waste Pickup
The final disposal of this compound must be handled by a licensed and reputable hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste.
-
Do not attempt to dispose of this chemical through standard municipal waste streams.
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all regulations.
Step 6: Documentation and Record Keeping
Maintain a detailed record of all hazardous waste generated and disposed of.
-
Keep a log of the contents of each hazardous waste container, including the chemical name, quantity, and date of accumulation.
-
Retain all paperwork and manifests provided by the hazardous waste disposal company.
Causality: Meticulous record-keeping is a legal requirement and a cornerstone of a robust laboratory safety program. It provides a clear audit trail and demonstrates due diligence in the management of hazardous materials.
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, at a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[2]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Collect the Waste: Place all contaminated absorbent material and any other cleanup debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used in the cleanup are considered hazardous waste and must be disposed of accordingly.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the inherent hazards of this compound and adhering to a systematic and well-documented disposal protocol, researchers can ensure that their valuable work in advancing science does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15707376, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
Sources
- 1. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound | 4108-88-7 [sigmaaldrich.com]
- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pyrrolidine-1-sulfonamide
A-Scientist's-Guide-to-Safe-Handling-of-Pyrrolidine-1-sulfonamide
Abstract
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Pyrrolidine-1-sulfonamide, a chemical compound utilized in various research and development applications. Due to the limited publicly available toxicological data for this specific compound, this guide is built upon the principle of precaution, integrating best practices for handling analogous sulfonamide and pyrrolidine-containing molecules. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required to minimize exposure risk and ensure a secure laboratory environment. Adherence to these protocols, in conjunction with institution-specific and regulatory guidelines, is critical for safe and compliant laboratory operations.
Hazard Identification and Risk Assessment
This compound is classified as a skin, eye, and respiratory irritant.[1][2] A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the chemical being used, the potential for aerosolization, and the specific laboratory environment.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Unknown Long-Term Effects: Due to a lack of extensive toxicological data, this compound should be treated as potentially hazardous upon chronic or repeated exposure.
All personnel must review the available Safety Data Sheet (SDS) and be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations, before beginning work.[3]
Personal Protective Equipment (PPE) Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to create an effective barrier between the researcher and the chemical.[4][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.[6] | Protects against splashes and airborne particles. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Double-gloving is recommended.[6] | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[6][8] |
| Skin and Body Protection | A laboratory coat (100% cotton or flame-resistant material). | Protects clothing and skin from contamination.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations. | Required when engineering controls are insufficient to maintain exposure below limits or during emergency situations.[7] |
Operational Protocol: From Donning to Doffing
The following step-by-step protocol must be followed for the safe handling of this compound.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7][9]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood before starting.
-
Don PPE: Don the required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Handling
-
Weighing and Transferring: When weighing or transferring the solid compound, use gentle motions to avoid creating dust.
-
In Solution: When working with the compound in solution, handle it with the same level of caution, as splashes can still lead to skin and eye exposure.
-
Avoid Contamination: Do not remove any items from the designated handling area without proper decontamination.
Doffing PPE
-
Remove Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them.
-
Remove Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove Eye/Face Protection: Remove goggles and face shield.
-
Remove Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Decontamination and Waste Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
-
Glassware and Equipment: All non-disposable items should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected as hazardous waste.
-
Work Surfaces: The work surface within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be segregated into a designated hazardous waste container.[9][10]
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.
-
For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area as described in Section 4.1.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available from: [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. Available from: [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Available from: [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Available from: [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available from: [Link]
-
Genie Scientific. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available from: [Link]
-
Administration for Strategic Preparedness and Response. OSHA Standards for Biological Laboratories. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15707376, this compound. Available from: [Link]
-
WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology-2e. Available from: [Link]
-
Open RN. 3.10 Sulfonamides – Nursing Pharmacology. Available from: [Link]
-
CPAChem. Safety data sheet - Pyrrolidine. Available from: [Link]
-
MedicineNet. Sulfonamides: Drug List, Side Effects, Dosage. Available from: [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available from: [Link]
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available from: [Link]
-
Wikipedia. Sulfonamide (medicine). Available from: [Link]
-
NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Available from: [Link]
Sources
- 1. This compound | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. ipgsf.com [ipgsf.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
